Sterigmatocystine

Catalog No.
S543960
CAS No.
10048-13-2
M.F
C18H12O6
M. Wt
324.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sterigmatocystine

CAS Number

10048-13-2

Product Name

Sterigmatocystine

IUPAC Name

15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

InChI

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3

InChI Key

UTSVPXMQSFGQTM-UHFFFAOYSA-N

SMILES

Array

solubility

Insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine
7138 MG/100 ML CHLOROFORM, 1815 MG/100 ML PYRIDINE

Synonyms

Sterigmatocystin; Sterigmatocystine; NSC-201423; NSC 201423; NSC201423; NSC-204985; NSC 204985; NSC204985;

Canonical SMILES

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O

Isomeric SMILES

COC1=C2C(=C3[C@@H]4C=CO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O

The exact mass of the compound Sterigmatocystin is 324.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine7138 mg/100 ml chloroform, 1815 mg/100 ml pyridinein water, 1.44 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201423. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins. It belongs to the ontological category of sterigmatocystins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aflatoxins and related substances [PK10]. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide to Sterigmatocystin: Structure, Properties, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Sterigmatocystin (STE) is a polyketide mycotoxin produced as a toxic secondary metabolite by various filamentous fungi, primarily of the Aspergillus genus. First isolated in 1954 from Aspergillus versicolor cultures, sterigmatocystin has gained significant scientific attention due to its structural similarity to aflatoxin B1 (AFB1) and its concerning toxicological profile. This mycotoxin represents a key biosynthetic intermediate in the production of aflatoxins in certain fungal species, while serving as the final toxic metabolite in others such as Aspergillus nidulans and A. versicolor. The IARC has classified sterigmatocystin as a Group 2B carcinogen (possibly carcinogenic to humans), warranting thorough investigation of its properties and effects.

The chemical identity of sterigmatocystin is defined by its xanthone nucleus attached to a bifuran structure, forming a complex polycyclic system that underlies its biological activity. Its molecular formula is C₁₈H₁₂O₆, with a molar mass of 324.28 g/mol. The systematic IUPAC name for sterigmatocystin is (3aR,12cS)-8-Hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one, reflecting its intricate heterocyclic architecture.

Structural Characteristics and Physicochemical Properties

Molecular Structure and Key Features
  • Core Scaffold: Sterigmatocystin features a xanthone nucleus (a tricyclic system consisting of three fused aromatic rings with carbonyl functionality) fused to a bifuran moiety.
  • Stereochemistry: The molecule contains two chiral centers, defining its specific three-dimensional configuration as (3aR,12cS).
  • Functional Groups: The structure includes a methoxy group (-OCH₃) at position 6, a phenolic hydroxyl group (-OH) at position 8, and a lactone functionality in the xanthone core.
  • Structural Analogy to Aflatoxins: Sterigmatocystin serves as the penultimate precursor in the biosynthesis of aflatoxins B1 and G1, sharing the critical bifuran structure that contributes to the carcinogenicity of aflatoxins, though it lacks the terminal furan ring present in aflatoxins.
Physicochemical Properties

Table 1: Physicochemical Properties of Sterigmatocystin

Property Description Significance
Molecular Formula C₁₈H₁₂O₆ Defines elemental composition
Molecular Weight 324.28 g/mol -
Physical Appearance Pale yellow needles Characteristic crystal morphology
Solubility Readily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform; low water solubility Guides extraction solvent selection
Melting Point Data not available in search results -
Stability Similar to aflatoxins in solution; phosphine gas depresses formation in cereals Important for processing and storage
Fluorescence Weak native fluorescence Impacts detection method selection

The bifuran ring system represents the pharmacophore responsible for sterigmatocystin's biological activity, particularly its genotoxic effects. This structural moiety enables metabolic activation to reactive intermediates that can form covalent adducts with cellular macromolecules including DNA and proteins. The planar polycyclic structure facilitates intercalation into DNA, further contributing to its genotoxicity.

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

The biosynthesis of sterigmatocystin follows a complex polyketide pathway originating from acetyl-CoA and malonyl-CoA precursors, involving more than 25 enzymatic reactions. The pathway represents a branched metabolic route that can lead to either sterigmatocystin as a final product or continue to aflatoxins in producing species.

G cluster_0 Early Pathway Stages cluster_1 Key Branch Point cluster_2 Sterigmatocystin Pathway cluster_3 Aflatoxin Pathway Acetyl_CoA Acetyl_CoA Hexanoyl_CoA Hexanoyl_CoA Acetyl_CoA->Hexanoyl_CoA Malonyl_CoA Malonyl_CoA Malonyl_CoA->Hexanoyl_CoA NOR NOR Hexanoyl_CoA->NOR AVN AVN NOR->AVN AVF AVF AVN->AVF VHA VHA AVF->VHA VAL VAL VHA->VAL VERB VERB VAL->VERB VERA VERA VERB->VERA DMST DMST VERA->DMST ST ST DMST->ST AFB1 AFB1 ST->AFB1

Biosynthetic pathway of sterigmatocystin and its relationship to aflatoxin production

The genetic regulation of sterigmatocystin biosynthesis involves a cluster of genes, with aflR and aflS serving as key transcriptional regulators. The aflR gene encodes a sequence-specific DNA-binding protein that activates transcription of sterigmatocystin/aflatoxin pathway genes, while aflS enhances aflR-mediated activation. This biosynthetic cluster is highly conserved among Aspergillus species, with variations in the terminal steps determining whether the fungus produces sterigmatocystin or proceeds to aflatoxin production.

Table 2: Key Enzymes in Sterigmatocystin Biosynthesis

Enzyme/Gene Function Catalytic Reaction
Polyketide Synthase Initial condensation Acetyl-CoA + Malonyl-CoA → Noranthrone
aflX (ordB) Versicolorin B conversion Involved in versicolorin B to A conversion
aflY (hypA) Versicolorin A conversion Multiple steps from versicolorin A to DMST
aflM (ver-1) Versicolorin A conversion Multiple steps from versicolorin A to DMST
aflN (verA) Versicolorin A conversion Multiple steps from versicolorin A to DMST
O-methyltransferase I Final methylation DMST to sterigmatocystin conversion
Natural Occurrence in Food and Environment

Sterigmatocystin contamination has been documented in various agricultural commodities and food products, though typically at lower frequencies and concentrations compared to aflatoxins. The presence of sterigmatocystin is associated with inadequate storage conditions that promote fungal growth, particularly high moisture levels and temperate climates.

  • Grains and Cereals: Wheat, maize, barley, and rice have been reported to contain sterigmatocystin, especially when stored under conditions permitting growth of A. versicolor and related species.
  • Cheese: Hard cheeses represent a notable source of exposure, particularly when colonized by A. versicolor.
  • Other Food Products: Contamination has been reported in coffee beans, spices, beer, bread, and animal feed.
  • Indoor Environments: Significant levels (ppm range) of sterigmatocystin have been detected in water-damaged buildings and dwellings contaminated by A. versicolor, representing an inhalation exposure risk.

The frequency of natural occurrence appears to be less common than for major mycotoxins like aflatoxins and ochratoxin A, though this may partially reflect analytical limitations in detection rather than true absence from the food supply.

Toxicity and Molecular Mechanisms of Action

Toxicological Profile

Sterigmatocystin exhibits a toxicological profile similar to aflatoxin B1, though it is generally considered less potent. The acute and chronic effects have been characterized in various animal models:

  • Acute Toxicity: The LD₅₀ in mice exceeds 800 mg/kg body weight (oral). The 10-day LD₅₀ in Wistar rats is 166 mg/kg for males and 120 mg/kg for females (oral), and 60-65 mg/kg for intraperitoneal administration in males.
  • Chronic Toxicity: Long-term exposure leads to hepatotoxicity and nephrotoxicity across species. Rats fed 5-10 mg/kg of sterigmatocystin for two years showed a 90% incidence of liver tumors.
  • Carcinogenicity: Sterigmatocystin is a potent hepatocarcinogen in rodents, with suggested potency approximately 1/10 that of aflatoxin B1. It also induces pulmonary tumors in mice and renal lesions in non-human primates.
  • Human Health Implications: The IARC classification as Group 2B ("possibly carcinogenic to humans") reflects sufficient evidence in experimental animals but inadequate evidence in humans.
Molecular Mechanisms of Toxicity

The molecular mechanisms underlying sterigmatocystin toxicity involve multiple interconnected pathways that disrupt cellular homeostasis:

G cluster_0 Initial Insults cluster_1 Cellular Consequences cluster_2 Final Outcomes STE STE Metabolic_Activation Metabolic_Activation STE->Metabolic_Activation Immune_Alteration Immune_Alteration STE->Immune_Alteration DNA_Adducts DNA_Adducts Metabolic_Activation->DNA_Adducts Oxidative_Stress Oxidative_Stress Metabolic_Activation->Oxidative_Stress Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Adducts->Apoptosis Oxidative_Stress->DNA_Adducts Mitochondrial_Dysfunction Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis Cell_Cycle_Arrest->Apoptosis

Molecular mechanisms of sterigmatocystin-induced toxicity involving multiple cellular pathways

  • Metabolic Activation and Genotoxicity: Similar to aflatoxin B1, sterigmatocystin requires metabolic activation by cytochrome P450 enzymes (particularly CYP1A2 and CYP3A4) to its reactive epoxide form. This electrophilic intermediate can form covalent adducts with DNA, primarily at guanine residues, creating DNA sterigmatocystin-adducts that initiate mutagenesis and carcinogenesis. The epoxide is also capable of binding to proteins and other cellular macromolecules.

  • Oxidative Stress and Mitochondrial Dysfunction: Sterigmatocystin exposure induces reactive oxygen species (ROS) generation, leading to lipid peroxidation, protein oxidation, and oxidative DNA damage. This oxidative stress contributes to mitochondrial permeability transition, disruption of electron transport chain function, and ultimately apoptosis through cytochrome c release.

  • Cell Cycle Arrest and Apoptosis: Sterigmatocystin has been shown to cause cell cycle arrest at G₀/G₁ and G₂/M phases in human pulmonary cells and hepatocytes. This arrest is mediated through modulation of cyclins, CDKs, and CDK inhibitors. Prolonged cell cycle arrest can trigger apoptotic pathways through both intrinsic (mitochondrial) and extrinsic (death receptor) mechanisms.

  • Cellular Signaling Pathways: The toxin activates multiple signaling pathways including MAPK cascades (ERK, JNK, p38), which regulate cellular responses to stress and DNA damage. Additionally, sterigmatocystin has been reported to inhibit p21, a key regulator of the cell cycle and DNA synthesis, contributing to its genotoxic effects.

Analytical Methods for Detection and Quantification

Sample Preparation and Extraction

Effective analysis of sterigmatocystin requires efficient extraction and careful cleanup to minimize matrix effects:

  • Extraction Solvents: Common extraction systems include mixtures of acetonitrile and aqueous potassium chloride (4%), or combinations of methanol/water or chloroform/methanol depending on the food matrix.
  • Cleanup Procedures: Solid-phase extraction (SPE) using C18, silica, or immunoaffinity columns selectively concentrates sterigmatocystin while removing interfering matrix components. Immunoaffinity columns offer superior selectivity when available.
  • Recovery Validation: Extraction methods should be validated for each matrix type. Reported recoveries exceed 90% for bread and maize, and approximately 75% for cheese matrices.
Detection and Quantification Methods

Table 3: Analytical Methods for Sterigmatocystin Determination

Method Principle Limit of Detection Applications Advantages/Limitations
TLC with AlCl₃ derivatization Separation on silica plate, derivatization with AlCl₃, fluorescence detection 20-50 μg/kg Screening of grains, cheese Low cost, low sensitivity, requires derivatization
HPLC-UV Reverse-phase separation, UV detection ~1 μg/kg Rice, processed foods Moderate sensitivity, matrix interference
HPLC-FLD with post-column derivatization Separation, post-column AlCl₃ reaction, fluorescence detection Comparable to TLC Various food matrices Improved sensitivity over native fluorescence
LC-MS/MS with ESI+ LC separation, tandem MS detection with electrospray ionization 0.5 μg/kg Grains, food products High sensitivity and specificity, requires expensive instrumentation
GC-MS Derivatization, GC separation, MS detection 5 μg/kg Wheat, processed foods Good sensitivity, requires derivatization
Immunoassays Antibody-based detection Variable Screening applications Rapid, field-deployable, semi-quantitative

G cluster_0 Sample Preparation cluster_1 Analysis Techniques cluster_2 Final Stage Sample_Collection Sample_Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup TLC TLC Cleanup->TLC HPLC_UV HPLC_UV Cleanup->HPLC_UV HPLC_MS HPLC_MS Cleanup->HPLC_MS GC_MS GC_MS Cleanup->GC_MS Immunoassay Immunoassay Cleanup->Immunoassay Quantification Quantification TLC->Quantification HPLC_UV->Quantification HPLC_MS->Quantification Confirmation Confirmation HPLC_MS->Confirmation GC_MS->Quantification GC_MS->Confirmation Immunoassay->Quantification

Analytical workflow for sterigmatocystin determination in food and environmental samples

Advanced Mass Spectrometric Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray positive ionization has emerged as the most sensitive and specific approach for sterigmatocystin determination:

  • Ionization Source: Electrospray ionization (ESI) in positive mode provides efficient ionization of sterigmatocystin molecules.
  • Mass Analyzer: Triple quadrupole instruments operating in multiple reaction monitoring (MRM) mode offer optimal sensitivity and selectivity.
  • Chromatographic Separation: Reverse-phase C18 columns with gradient elution using water-methanol or water-acetonitrile mobile phases.
  • Method Performance: The method demonstrates excellent linearity (R² > 0.999) up to 100 μg/kg, with precision satisfying acceptable criteria (RSD < 20% at lowest validation level). A clear matrix suppression effect has been observed, necessitating the use of matrix-matched calibration standards.
  • Limit of Detection: Modern LC-MS/MS methods achieve detection limits as low as 0.5 μg/kg, sufficient for monitoring regulatory compliance and conducting exposure assessment studies.

Regulatory Status and Risk Assessment

Currently, no country has established specific legislative limits for sterigmatocystin in food or feed, unlike the comprehensive regulations for aflatoxins. However, some risk assessment bodies have proposed guidance values:

  • The California Department of Health Services derived a 'no significant risk' intake level of 8 μg/kg body weight/day for a 70 kg adult based on TD₅₀ values from the Cancer Potency Database.
  • The absence of regulation reflects both the perceived lower occurrence of sterigmatocystin compared to aflatoxins and the historical limitations in analytical methods for routine monitoring.
  • The incomplete toxicity database for sterigmatocystin has hampered comprehensive risk assessment by international food safety authorities.

Future regulatory developments will depend on improved occurrence data generated through advanced analytical methods and better characterization of human exposure pathways and health impacts.

Conclusion and Future Perspectives

Sterigmatocystin represents a significant mycotoxin contaminant requiring serious consideration in food safety and public health. Its structural relationship to aflatoxins, potent toxicity, and widespread occurrence in various food commodities and environments necessitate continued vigilance and research. Key areas for future investigation include:

  • Exposure Assessment: Comprehensive studies measuring human exposure through dietary and environmental pathways using sensitive analytical methods.
  • Toxicological Mechanisms: Further elucidation of molecular mechanisms underlying sterigmatocystin toxicity, particularly at low, environmentally relevant concentrations.
  • Metabolic Fate: Improved understanding of absorption, distribution, metabolism, and excretion in both animals and humans.
  • Mitigation Strategies: Development of effective interventions to reduce sterigmatocystin contamination along the food production chain.
  • Risk Assessment: Generation of sufficient toxicological and occurrence data to support evidence-based regulatory decision-making.

how is sterigmatocystin produced by Aspergillus versicolor

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthetic Pathway and Key Enzymes

The production of sterigmatocystin, a polyketide, begins with acetyl-CoA and malonyl-CoA and proceeds through a series of enzymatic reactions. The pathway involves several key anthraquinone intermediates before forming the final xanthone structure of STC [1] [2].

The diagram below illustrates the core biosynthetic pathway from a key early intermediate to sterigmatocystin:

Core biosynthetic pathway of sterigmatocystin in Aspergillus versicolor [1]

Regulatory Genes and Mechanisms

The expression of the STC biosynthetic gene cluster is primarily controlled by the aflR-aflS gene pair [1]. The AflR protein is the central pathway-specific transcription factor that binds to the promoter of STC biosynthetic genes and activates their expression. The AflS protein, located adjacent to AflR, is believed to assist AflR in its regulatory function [1].

Beyond this specific pair, global regulators also exert control, linking STC production to fungal development and environmental cues. The velvet complex (VelB-VeA-LaeA) is a crucial global regulator, with LaeA acting as a master regulator of secondary metabolism by likely modifying chromatin structure to activate the STC gene cluster [3]. Developmental regulators also interact with the pathway; for example, in the model fungus Aspergillus nidulans, the AslA protein acts as a negative regulator of STC production, illustrating the complex interplay between sporulation and toxin synthesis [3].

Environmental and Nutritional Factors

The production of STC is strongly influenced by the fungus's environment and available nutrients.

  • Carbon Source: Glucose exerts carbon catabolite repression, strongly suppressing STC production. Biosynthesis occurs only in the absence of glucose or when alternative carbon sources are used [4].
  • Lifecycle Link: Production of STC in Aspergillus nidulans coincides with the sexual development stage, suggesting an evolutionary advantage, possibly for defending sexual structures [5].
  • Stress Factors: Environmental stress, such as the sequence of wet periods followed by dry periods, can trigger spore and mycotoxin production in fungi [6].

Analytical Methods for Quantification

Accurate detection and quantification of STC require sophisticated analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity [6] [5] [7].

The table below summarizes a detailed protocol for extracting and quantifying STC from a solid matrix like grain or air filters [7]:

Protocol Step Specific Details
Sample Preparation Weigh single grains of conidia-laden rice.
Internal Standard Spike 40 ng of (^{13}\text{C})-labeled sterigmatocystin in acetonitrile onto control grains.
Extraction Add 1 mL of extraction solution (99% acetonitrile, 1% acetic acid). Shake for 90 min.
Centrifugation Centrifuge for 3 min at 1962× g.
Sample Preparation for Injection Transfer 700 µL of supernatant to a vial; dry under a gentle nitrogen stream. Reconstitute in 800 µL (for grain) or 200 µL (for air filters) of injection solution (69% water, 30% methanol, 1% acetic acid); vortex for 30 s.
LC-MS/MS Analysis Inject 10 µL. Use a C18 column with a gradient mobile phase (aqueous: 99% H₂O, 1% acetic acid; organic: 99% methanol, 1% acetic acid; both with 10 mM ammonium acetate).
Detection & Quantification Precursor ion: 325.159 Da ([M+H]⁺). Product ions: 310.086 and 280.964 Da.

Research Implications and Future Directions

Understanding the biosynthesis and regulation of sterigmatocystin is critical for several fields. It provides a model system for studying the larger and more complex aflatoxin biosynthesis pathway [4] [8]. This knowledge can inform strategies to control mycotoxin contamination in food supplies and damp indoor environments [6] [5]. Furthermore, elucidating the regulatory networks offers potential targets for novel antifungal compounds or interventions to suppress toxin production [3].

References

Comprehensive Technical Guide: Sterigmatocystin as the Key Biosynthetic Precursor to Aflatoxin B1

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Sterigmatocystin (ST) represents the penultimate biosynthetic precursor to aflatoxin B1 (AFB1) in the metabolic pathways of various Aspergillus species, particularly A. flavus and A. parasiticus [1] [2]. These structurally related mycotoxins have garnered significant scientific attention due to their potent carcinogenic properties and widespread contamination of agricultural commodities, posing substantial threats to global food safety and public health [3] [4]. The structural similarity between these compounds arises from their characteristic bifuran ring structure, which constitutes the reactive moiety responsible for their biological activity and DNA-binding capabilities [3]. Understanding the precise biosynthetic relationship between ST and AFB1 is crucial for developing effective control strategies and mitigating the economic and health impacts associated with these toxins.

The significance of ST in the AFB1 biosynthetic pathway extends beyond its role as a mere intermediate. From a toxicological perspective, ST itself exhibits considerable carcinogenic and mutagenic properties, though its potency is generally considered less than that of AFB1 [1] [4]. The International Agency for Research on Cancer (IARC) has classified ST as Group 2B (possibly carcinogenic to humans), while AFB1 is classified as Group 1 (carcinogenic to humans) [1] [2]. From a research standpoint, the ST biosynthetic pathway in A. nidulans serves as an important model system for studying aflatoxin biosynthesis regulation, as this organism is classified as BSL-1 and thus safer to work with than the BSL-2 aflatoxigenic species [1]. This has enabled significant advances in understanding the genetic and environmental factors that regulate mycotoxin production.

Biosynthesis Pathways: From Sterigmatocystin to Aflatoxin B1

Pathway Overview and Key Enzymatic Conversions

The biosynthesis of AFB1 from ST occurs in the final stages of a complex metabolic pathway comprising approximately 27 enzymatic reactions that begin with acetyl-CoA and malonyl-CoA as primary building blocks [5] [6]. The pathway involves a branching point at versicolorin A, where the metabolic stream diverges to form both B-type and G-type aflatoxins, with ST representing a key intermediate specifically in the AFB1 branch [3] [5]. The conversion of ST to AFB1 requires two critical enzymatic transformations: first, the methylation of ST to form O-methylsterigmatocystin (OMST), followed by a series of oxidative rearrangements to form the final AFB1 molecule [2] [7].

The enzymatic conversion begins with a methyltransferase activity that transfers a methyl group from S-adenosyl methionine (SAM) to ST, resulting in the formation of OMST [2] [7]. This reaction is catalyzed by O-methyltransferase B encoded by the aflO (omtB) gene [3]. Subsequently, an oxidoreductase encoded by the aflQ (ordA) gene performs an oxidative cleavage of the aromatic ring and Baeyer-Villiger oxidation, leading to the characteristic cyclopentenone ring of AFB1 [3] [2]. This final transformation represents one of the most complex biochemical rearrangements in the pathway, converting the planar xanthone structure of ST to the distinct coumarin-cyclopentenone structure that characterizes AFB1 [4].

Comparative Analysis of Biosynthetic Pathways

Table 1: Comparative Analysis of Sterigmatocystin and Aflatoxin B1 Biosynthetic Pathways

Feature Sterigmatocystin (ST) Aflatoxin B1 (AFB1)
Biosynthetic Position Penultimate precursor Final product
Structural Features Xanthone nucleus with bifuran ring [8] Coumarin-cyclopentenone with bifuran ring [4]
Key Producing Species A. nidulans, A. versicolor [1] A. flavus, A. parasiticus [2]
Gene Cluster Homology 55-75% with AF cluster [5] Reference standard
Regulatory Genes aflR, aflS [3] aflR, aflS [5]
Cluster Size Approximately 60 kb 75 kb [9]

The biosynthetic pathways for both ST and AFB1 are governed by gene clusters containing all necessary genes for their production [6] [9]. In A. nidulans, the ST gene cluster shares significant homology (55-75%) with the AF cluster in A. flavus and A. parasiticus, reflecting their evolutionary relationship and common biosynthetic origin [5]. Both clusters include approximately 30 genes organized in a similar sequential arrangement that mirrors the enzymatic steps in the pathway [9]. This gene organization enables coordinated regulation of the entire biosynthetic pathway, ensuring efficient channeling of intermediates through the complex metabolic sequence.

The diagram below illustrates the complete biosynthetic pathway from sterigmatocystin to aflatoxin B1, highlighting the key enzymatic steps and intermediates:

G Sterigmatocystin Sterigmatocystin O_methylsterigmatocystin O_methylsterigmatocystin Sterigmatocystin->O_methylsterigmatocystin O-methyltransferase B (aflO/omtB) Aflatoxin_B1 Aflatoxin_B1 O_methylsterigmatocystin->Aflatoxin_B1 Oxidoreductase (aflQ/ordA)

Figure 1: Biosynthetic pathway from sterigmatocystin to aflatoxin B1 showing key enzymatic conversions. The pathway involves methylation followed by oxidative rearrangement to form the characteristic cyclopentenone ring of AFB1.

Genetic Regulation and Cluster Organization

Cluster Organization and Key Genes

The genetic basis for AFB1 biosynthesis is governed by a 75-kb gene cluster located on chromosome III in both A. flavus and A. parasiticus, approximately 80 kb from the telomere [9]. This cluster contains approximately 30 genes that encode the enzymatic machinery required for the complete biosynthetic pathway from primary metabolites to the final AFB1 product [5] [9]. The homologous ST cluster in A. nidulans exhibits a similar organization but is somewhat more compact, spanning approximately 60 kb of genomic DNA [5]. The sequential arrangement of genes within these clusters generally mirrors the order of enzymatic steps in the biosynthetic pathway, facilitating efficient co-regulation and channeling of metabolic intermediates.

The cluster contains genes encoding various enzyme classes including polyketide synthases (PKS), fatty acid synthases (FAS), cytochrome P450 monooxygenases, oxidoreductases, methyltransferases, and dehydrogenases [3] [5]. Key genes directly involved in the ST to AFB1 conversion include aflO (omtB), which encodes the O-methyltransferase B responsible for converting ST to OMST, and aflQ (ordA), which encodes the oxidoreductase that catalyzes the final conversion of OMST to AFB1 [3] [2]. Additional genes in the cluster handle earlier steps in the pathway, including aflC (pksA) encoding the polyketide synthase that initiates the pathway, and aflD (nor-1) that encodes a reductase involved in the conversion of norsolorinic acid to averantin [5].

Regulatory Mechanisms

The expression of genes in the AF/ST cluster is primarily regulated by the aflR-aflS system [3] [5]. The aflR gene encodes a sequence-specific DNA-binding protein that activates transcription of pathway genes by binding to the promoter region of target genes [5] [9]. The aflS (formerly called aflJ) gene encodes a co-regulator that enhances AFLR activity, though its precise mechanism remains under investigation [3]. This regulatory pair coordinates the expression of all pathway genes in response to developmental and environmental signals, ensuring that toxin production occurs under appropriate conditions.

The expression of the AF/ST cluster is influenced by multiple environmental factors including nutrient availability, temperature, pH, and oxidative stress [5]. Notably, ST production in A. nidulans is subject to carbon catabolite repression, but interestingly, this regulation operates independently of the general carbon catabolite repressor CreA when glucose is used as the sole carbon source [1]. Instead, regulation appears to involve a regulator of G0 that transmits the glucose signal to downstream targets [1]. Other environmental factors such as oxidative stress and nitrogen source also significantly impact cluster gene expression, often through complex interactions with global regulatory networks that extend beyond the cluster-specific regulators.

Toxicity and Mutagenicity Profiles

Mechanisms of Carcinogenicity

Both ST and AFB1 exert their carcinogenic effects through a common mechanism involving metabolic activation to reactive epoxide intermediates that form covalent adducts with cellular DNA [4]. The bifuran ring present in both molecules serves as the site for metabolic activation by cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4 in humans), resulting in the formation of highly reactive epoxide intermediates [2] [4]. For AFB1, this produces the exo-AFB1-8,9-epoxide, while ST metabolism yields the exo-ST-1,2-epoxide [4]. These electrophilic intermediates preferentially attack the N7 position of guanine residues in DNA, forming covalent adducts that can lead to miscoding during DNA replication.

The specific DNA adducts formed include AFB1-N7-Gua and its hydrolysis product AFB1-FAPY for aflatoxin, and ST-N7-Gua for sterigmatocystin [4]. These adducts preferentially induce G→T transversion mutations in specific genomic contexts, with AFB1 showing strong hotspot activity in 5'-CGC-3' and 5'-CGG-3' sequences, while ST displays a more modest mutational preference for 5'-CGG-3' contexts [4]. The distinct mutational spectra arise from differences in how the two molecules interact with DNA, influenced by their structural differences—specifically, the planar xanthone structure of ST versus the puckered cyclopentenone ring of AFB1 [4]. These differential interactions with chromatin and DNA repair machinery contribute to their unique mutational signatures.

Comparative Toxicological Profiles

Table 2: Comparative Toxicological Profiles of Sterigmatocystin and Aflatoxin B1

Toxicological Parameter Sterigmatocystin (ST) Aflatoxin B1 (AFB1)
IARC Classification Group 2B (Possible human carcinogen) [1] Group 1 (Human carcinogen) [2]
Primary Target Organ Liver, Kidneys [8] Liver [2]
Mutagenic Potency Moderate [4] High [4]
Characteristic Mutation G→T transversions [4] G→T transversions [2] [4]
Primary DNA Adduct ST-N7-Gua [4] AFB1-N7-Gua [4]
Hepatocellular Carcinoma Association Limited human data Strong association, especially with HBV co-exposure [2]
LD50 in Rats (oral) 120-166 mg/kg [8] 7.2-17.9 mg/kg [2]

The toxicological profiles of ST and AFB1 share similarities but differ significantly in potency. Both compounds are primarily hepatotoxic and hepatocarcinogenic, though ST also demonstrates considerable nephrotoxicity [8]. In animal studies, both toxins cause hepatocellular necrosis, hemorrhages, and ultimately hepatocellular carcinoma with chronic exposure [1] [2]. However, AFB1 is substantially more potent, with estimates suggesting ST is approximately 1/10 as potent a carcinogen as AFB1 based on rodent tumorigenicity studies [1]. This difference in potency is reflected in their acute toxicity values, with AFB1 having a much lower LD50 in rodent models compared to ST [2] [8].

The mutagenic potency of AFB1 significantly exceeds that of ST, as demonstrated in recent studies using mouse embryo fibroblasts (MEFs) with metabolic activation [4]. AFB1 exhibits a strong, dose-dependent increase in mutation frequency, while ST shows a more modest mutagenic response [4]. This differential mutagenicity correlates with their respective carcinogenic potencies and likely stems from differences in the efficiency of metabolic activation, stability of the epoxide intermediates, and the structural features that influence DNA adduct formation and persistence. The distinct mutational signatures of these toxins provide potential biomarkers for distinguishing their exposure in human populations and understanding their respective contributions to carcinogenesis.

Analytical Methods and Detection Approaches

Extraction and Detection Techniques

The analysis of ST and AFB1 in food and feed matrices presents significant challenges due to their typically low concentration levels and the complexity of biological matrices. Extraction of ST commonly employs solvent systems based on acetonitrile and 4% aqueous potassium chloride, though other organic solvents like chloroform, methanol, and ethanol are also effective due to ST's favorable solubility properties [1]. For AFB1, similar extraction approaches are used, often followed by immunoaffinity column cleanup to improve sensitivity and specificity [2]. Both toxins are relatively stable in solution, though they can degrade under harsh conditions, with phosphine gas reported to suppress ST formation in stored cereals [1].

Several analytical techniques are employed for the detection and quantification of these mycotoxins:

  • Chromatographic Methods: Thin-layer chromatography (TLC) offers a economical screening approach but has limited sensitivity (20-50 μg/kg for ST) [1]. High-performance liquid chromatography (HPLC) coupled with UV, fluorescence, or mass spectrometric detection provides significantly improved sensitivity and specificity [8]. For ST, sensitivity can be enhanced using post-column derivatization with aluminum chloride to induce fluorescence [1].

  • Immunoassays: Enzyme-linked immunosorbent assays (ELISA) provide rapid, cost-effective screening for both ST and AFB1 [8]. These assays utilize specific antibodies that recognize distinct epitopes on each toxin molecule and are suitable for high-throughput analysis of multiple samples.

  • Advanced Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sensitive, specific quantification of both toxins simultaneously [8]. This approach enables multi-mycotoxin analysis in complex matrices with detection limits reaching parts-per-trillion levels.

Experimental Protocols for Toxicity Assessment
5.2.1 Cytotoxicity and Mutagenicity Assessment with Metabolic Activation

The assessment of ST and AFB1 toxicity requires metabolic activation to generate their reactive epoxide metabolites [4]. The following protocol outlines a standardized approach using mammalian cell systems:

  • Metabolic Activation System Preparation: Prepare S9 fraction from aryl hydrocarbon-induced rat liver containing cytochrome P450 enzymes. Supplement with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose-6-phosphate dehydrogenase) [4].

  • Cell Culture and Treatment: Use gptΔ C57BL/6J mouse embryo fibroblasts (MEFs) or other appropriate mammalian cell lines. Culture cells in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. Treat cells with toxins (0-1 μM range) in the presence of the S9 activation system for 2-4 hours [4].

  • Cytotoxicity Assessment: Measure cell viability using MTT assay or similar approach following 24-72 hours exposure. Calculate IC₅₀ values from dose-response curves [4].

  • Mutagenicity Analysis: For mutation frequency determination, use the gpt delta mouse model system or similar mutagenesis reporter systems. Allow 7-10 days expression time after toxin treatment before mutant selection [4].

  • Mutational Spectrum Analysis: Isolate genomic DNA from mutant clones and sequence target genes using high-resolution duplex sequencing. Analyze mutational patterns and contexts to generate characteristic mutational signatures [4].

The experimental workflow for assessing the mutagenicity of these toxins is summarized below:

G S9_prep S9 Metabolic System Preparation Cell_treatment Cell Treatment with Toxins + S9 S9_prep->Cell_treatment Viability_assay Viability Assay (MTT) Cell_treatment->Viability_assay Mutant_selection Mutant Selection Cell_treatment->Mutant_selection Sequencing DNA Sequencing & Signature Analysis Mutant_selection->Sequencing

Figure 2: Experimental workflow for assessing sterigmatocystin and aflatoxin B1 cytotoxicity and mutagenicity using metabolic activation systems.

Regulatory Considerations and Future Perspectives

Currently, stringent regulatory limits exist for AFB1 in food and feed commodities worldwide, with the U.S. FDA setting a limit of 20 μg/kg in food products and the European Union establishing even lower thresholds for certain commodities [4]. In contrast, no specific regulations exist for ST in most jurisdictions, reflecting the more limited data on its occurrence and human health impacts [1]. This regulatory disparity may require reevaluation as emerging evidence suggests ST exposure may be more common than previously recognized, particularly in water-damaged buildings and certain food commodities [1]. The structural and biosynthetic relationship between ST and AFB1 suggests that control strategies targeting the common pathway could simultaneously reduce both toxins.

Future research directions should focus on several key areas:

  • Comprehensive Exposure Assessment: Improved analytical methods with greater sensitivity are needed to better characterize ST occurrence in the food chain and human environments [1].

  • Molecular Epidemiological Studies: Research linking specific ST exposure to human health outcomes, particularly using the newly identified mutational signatures as biomarkers [4].

  • Integrated Control Strategies: Development of novel approaches targeting the common biosynthetic pathway to simultaneously reduce both ST and AFB1 contamination [3] [9].

  • Climate Change Impacts: Investigation of how changing environmental conditions may affect the geographic distribution of ST-producing fungi and subsequent human exposure patterns [4].

References

Comprehensive Technical Guide: Toxicity and Carcinogenic Effects of Sterigmatocystin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sterigmatocystin and Its Research Significance

Sterigmatocystin (STC) is a polyketide mycotoxin produced by various Aspergillus species, most notably A. versicolor and A. nidulans, with significant implications for food safety and human health. As the penultimate precursor to aflatoxin B1 in the biosynthetic pathway, STC shares structural similarities and biological activities with this more widely studied mycotoxin, though it is generally considered less potent [1] [2]. The International Agency for Research on Cancer (IARC) classifies STC as a Group 2B carcinogen (possibly carcinogenic to humans) based on sufficient evidence of carcinogenicity in animal studies, though human epidemiological data remain limited [1] [2].

The study of STC has gained increased attention in recent years due to several factors: its contamination of various food commodities including grains, spices, cheese, and coffee; its presence in water-damaged buildings where producing fungi proliferate; and emerging research revealing its potential anti-cancer properties at specific concentrations through novel mechanisms of action [3] [4] [5]. This dual nature of STC—as both a public health concern and a potential therapeutic agent—makes it a compelling subject for ongoing research, particularly for professionals in toxicology, drug development, and food safety.

Chemical Properties and Natural Occurrence

Structural Characteristics and Physicochemical Properties

Sterigmatocystin is characterized by a xanthone nucleus attached to a bisfuran structure, which confers its biological activity and similarity to aflatoxins [1] [2]. The systematic IUPAC name for STC is (3aR,12cS)-8-Hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3′,2′:4,5]furo[2,3-c]xanthen-7-one, with a molecular formula of C~18~H~12~O~6~ and a molar mass of 324.28 g/mol [1]. The compound typically forms pale yellow needles and demonstrates specific solubility characteristics that influence its extraction and analysis methods [1].

Table 1: Basic Chemical Properties of Sterigmatocystin

Property Description
Chemical Formula C~18~H~12~O~6~
Molar Mass 324.28 g/mol
Appearance Pale yellow needles
Solubility Readily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform; slightly soluble in ethanol, methanol, and diethyl ether; insoluble in petroleum ether and water [1] [2]
Stability Similar to aflatoxins in solution; phosphine gas depresses formation in cereals [1]
Natural Occurrence and Contamination Sources

STC-producing fungi are widely distributed in nature, with contamination reported in various agricultural commodities and food products worldwide. The presence of STC has been documented in mouldy grain, green coffee beans, cheese, spices, and animal feed, though comprehensive survey data remain limited compared to other mycotoxins like aflatoxins [1] [2] [5]. Recent studies have identified STC contamination in fennel seeds (Foeniculum vulgare) marketed in India, highlighting the potential for spice contamination, which represents a significant food safety concern given the global trade of these commodities [5].

Beyond food products, STC has been frequently detected in water-damaged buildings where Aspergillus versicolor colonizes building materials, carpets, and other substrates [1] [4]. This environmental exposure route presents potential public health concerns, particularly in areas with moisture problems and inadequate ventilation. The frequency of natural STC contamination appears less common than aflatoxins, though this may partially reflect limitations in analytical sensitivity rather than actual occurrence patterns [1].

Comprehensive Toxicity Profiles

Acute Toxicity and Organ-Specific Effects

Sterigmatocystin demonstrates dose-dependent toxicity across multiple organ systems, with the liver being the primary target organ. The acute toxicity profile varies considerably between species and administration routes, with reported LD~50~ values ranging from 32 mg/kg for intraperitoneal administration in vervet monkeys to over 800 mg/kg in mice via oral administration [1].

Table 2: Acute Toxicity Profiles of Sterigmatocystin in Animal Models

Species Administration Route LD~50~ Key Observations
Mice Oral >800 mg/kg Highest tolerance among documented species [1]
Wistar Rats (Male) Oral 166 mg/kg 10-day LD~50~ [1]
Wistar Rats (Female) Oral 120 mg/kg 10-day LD~50~ [1]
Rats (Male) Intraperitoneal 60-65 mg/kg 10-day LD~50~ [1]
Vervet Monkeys Intraperitoneal 32 mg/kg 10-day LD~50~ [1]

Chronic exposure to STC produces more consistent pathological findings across species. In rodent models, prolonged administration results in hepatocellular damage, kidney lesions, and gastrointestinal effects including diarrhea [1] [6]. Cattle exposed to feed containing approximately 8 mg/kg STC and contaminated with Aspergillus versicolor exhibited bloody diarrhea, reduced milk production, and in severe cases, mortality [1]. These findings demonstrate the significant veterinary and agricultural implications of STC contamination in animal feed supplies.

Carcinogenicity and Chronic Exposure Effects

The carcinogenic potential of STC has been extensively documented in animal studies, establishing it as a potent hepatocarcinogen with multi-organ carcinogenic potential. Chronic administration of STC in rodent models produces dose-dependent increases in tumor incidence, with particularly striking effects in the liver [1] [6] [2].

  • Hepatic Carcinogenicity: Rats fed 5-10 mg/kg of STC for two years developed hepatocellular carcinomas at a 90% incidence rate, demonstrating the potent carcinogenic effect of prolonged exposure [1]. The hepatocarcinogenic activity of STC is estimated to be approximately 1/10 to 1/1000 that of aflatoxin B1, though this varies based on species and exposure conditions [1] [2].

  • Multi-Organ Carcinogenesis: Beyond liver tumors, STC administration induces pulmonary tumors in mice, renal lesions, and alterations in liver and kidneys of African Green monkeys [1]. Dermal application of STC generates both skin and hepatic tumors in rat models, indicating multiple routes of exposure can lead to carcinogenic outcomes [1]. Mouse studies have documented STC-induced lung adenocarcinoma and atypical hyperplasia of the glandular stomach, demonstrating the broad tissue susceptibility to its carcinogenic effects [6] [4].

  • Species Susceptibility: The carcinogenic response to STC varies considerably between species, with rodents generally demonstrating higher susceptibility than primates, though the database for non-rodent species remains limited [1]. This variability highlights the challenges in extrapolating animal carcinogenicity data to human risk assessment.

Molecular Mechanisms of Toxicity and Carcinogenesis

Genotoxicity and DNA Damage Mechanisms

Sterigmatocystin exerts its carcinogenic effects primarily through genotoxic mechanisms that initiate the carcinogenesis process. The fundamental genotoxic event involves metabolic activation to a reactive intermediate that forms covalent adducts with cellular DNA [6] [4] [2].

  • Metabolic Activation: Similar to aflatoxin B1, STC undergoes cytochrome P450-mediated biotransformation to form STC-1,2-epoxide, a highly reactive electrophilic species [2]. This epoxide interacts with nucleophilic sites in DNA, primarily forming 1,2-dihydro-2-(N~7~-guanyl)-1-hydroxy STC adducts that initiate the mutagenic process [2].

  • DNA Damage Response: Treatment of human pulmonary cells (BEAS-2B and A549) with STC induces significant DNA damage as demonstrated by alkaline comet assays, with clear visualization of comet tails indicating fragmented DNA [4]. This damage triggers phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks that activates the cellular repair machinery [4].

The following diagram illustrates the primary genotoxicity pathway of sterigmatocystin:

G STC STC Enz Cytochrome P450 Enzymes STC->Enz Epoxide STC-1,2-epoxide (reactive intermediate) Enz->Epoxide DNAAdd DNA Adducts Formation (1,2-dihydro-2-(N7-guanyl)-1-hydroxy STC) Epoxide->DNAAdd DSB DNA Double-Strand Breaks DNAAdd->DSB H2AX γ-H2AX Phosphorylation DSB->H2AX Repair DNA Repair Activation H2AX->Repair Mut Fixed Mutations Repair->Mut Inefficient Repair Cancer Carcinogenesis Initiation Mut->Cancer

Figure 1: Molecular Pathway of Sterigmatocystin Genotoxicity and DNA Damage

Cell Cycle Dysregulation and Apoptotic Mechanisms

Beyond direct DNA damage, STC significantly impacts cell cycle progression and programmed cell death pathways, contributing to its carcinogenic potential. Multiple studies have demonstrated that STC induces G2/M phase arrest in various cell types, including human pulmonary cells, mouse embryo fibroblasts, and human esophageal epithelial cells [4].

The molecular basis for cell cycle arrest involves STC-mediated deregulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. In human bronchial epithelial cells (BEAS-2B), STC exposure downregulates key cell cycle regulators including CDK1, Cyclin B1, and Cyclin A, effectively halting progression through the G2/M checkpoint [4]. This arrest provides time for DNA repair before mitosis but may also select for cells with mutations if damage is not adequately repaired.

Simultaneously, STC modulates apoptotic pathways through both intrinsic and extrinsic mechanisms. In liver cancer cells, STC induces mitochondrial-mediated apoptosis characterized by cytochrome c release, caspase activation, and altered expression of Bcl-2 family proteins [3]. Recent research has identified that STC specifically downregulates XIAP (X-linked Inhibitor of Apoptosis Protein), a key negative regulator of caspase activity, thereby promoting apoptotic cell death in transformed cells [3].

Emerging Research: Dual Role in Cancer Cell Death

Paradoxically, while STC functions as a carcinogen through the mechanisms described above, recent evidence indicates it can also induce cell death in specific cancer contexts, revealing a potential therapeutic application at controlled concentrations [3]. In liver cancer models, STC treatment induces both apoptotic and autophagic cell death through XIAP suppression, demonstrating a novel mechanism that could be exploited therapeutically [3].

This dual activity underscores the dose-response complexity of toxicological agents, where high-level environmental exposure promotes carcinogenesis, while controlled, targeted administration may selectively eliminate cancer cells through specific molecular pathways.

The following diagram illustrates the opposing effects of STC based on exposure context:

G cluster_0 Chronic Environmental Exposure cluster_1 Controlled Experimental Conditions STC STC DNADamage DNA Damage STC->DNADamage CellCycle Cell Cycle Arrest (G2/M Phase) STC->CellCycle XIAP XIAP Downregulation STC->XIAP Mutations Accumulated Mutations DNADamage->Mutations CellCycle->Mutations Prolonged arrest Carcinogenesis Carcinogenesis Mutations->Carcinogenesis Caspase Caspase Activation XIAP->Caspase Autophagy Autophagic Cell Death XIAP->Autophagy Apoptosis Apoptosis Induction Caspase->Apoptosis CancerDeath Cancer Cell Death Apoptosis->CancerDeath Autophagy->CancerDeath

Figure 2: Dual Effects of Sterigmatocystin Based on Exposure Context

Analytical Methods and Detection Protocols

Sample Preparation and Extraction Techniques

Accurate determination of STC in various matrices requires rigorous sample preparation to isolate the analyte from complex biological or food matrices while minimizing interferences. Established protocols typically begin with extraction using acetonitrile-water mixtures or specifically acetonitrile with 4% aqueous potassium chloride (9:1 ratio) [1] [7]. This solvent system effectively extracts STC while precipitating proteins and other macromolecules that could interfere with subsequent analysis.

Following initial extraction, cleanup procedures are essential to remove co-extracted compounds that may compromise detection specificity. Solid-phase extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges has been successfully employed for plant-based food samples, providing excellent recovery rates while effectively removing matrix interferences [7]. Alternative cleanup approaches include immunoaffinity columns with STC-specific antibodies when available, though these materials are less commonly commercialized than for other mycotoxins like aflatoxins.

Detection and Quantification Methods

Several analytical techniques have been developed for STC determination, with varying levels of sensitivity, specificity, and throughput depending on the application requirements.

Table 3: Analytical Methods for Sterigmatocystin Detection

Method Principles Sensitivity Applications Limitations
Thin-Layer Chromatography (TLC) Separation on silica plates, visualization with AlCl~3~ and heating 20-50 μg/kg [1] Initial screening, qualitative analysis Limited sensitivity and specificity [1]
High-Performance Liquid Chromatography (HPLC) Reverse-phase separation with UV or fluorescence detection Improved with post-column AlCl~3~ reaction [1] Food and feed analysis Native UV absorbance or fluorescence limited [1]
HPLC-MS/MS LC separation with tandem mass spectrometry detection 0.5-0.8 μg/kg in plant foods [7] Confirmatory analysis, complex matrices High equipment cost, requires expertise [7]
Immunoassays Antibody-based detection Varies by kit High-throughput screening Potential cross-reactivity, less quantitative [2]

The current gold standard for STC analysis is isotope dilution HPLC-MS/MS, which provides exceptional sensitivity and specificity while compensating for matrix effects and recovery variations [7]. This approach has demonstrated limits of detection reaching 0.5 μg/kg for wheat and maize, and 0.8 μg/kg for peanut and soybean, with excellent precision (intra-day RSD <7.5%) and recovery rates (88.2-105%) [7].

Regulatory Status and Risk Assessment

Currently, no country has established legislated limits for STC in food or feed, primarily due to perceptions that its natural occurrence is less frequent than other mycotoxins like aflatoxins [1] [2]. However, this regulatory position may require reevaluation as improved analytical methods with greater sensitivity reveal more frequent contamination than previously recognized, and as research continues to elucidate the full spectrum of STC's toxicological effects.

The California Department of Health Services has derived a 'no significant risk' intake level of 8 μg/kg body weight/day for a 70 kg adult based on TD~50~ values from the Cancer Potency Database [1]. This risk assessment approach provides a scientific basis for potential future regulatory actions should exposure data indicate significant public health concerns.

The European Food Safety Authority (EFSA) has acknowledged the potential for STC contamination in food and feed, highlighting the need for more comprehensive occurrence data to inform evidence-based risk management decisions [2]. This recognition reflects growing awareness of STC as a potential food safety hazard, even in the absence of specific regulatory limits.

Conclusion and Future Research Directions

Sterigmatocystin represents a significant mycotoxin with demonstrated carcinogenic potential in animal studies, structural and mechanistic similarities to aflatoxin B1, and widespread occurrence in various food commodities and environmental settings. While current regulations have not established specific limits for STC, ongoing research continues to elucidate its toxicological mechanisms and potential health impacts.

Important research gaps remain in several areas: the quantitative assessment of human exposure through different routes, the potential synergistic effects with other mycotoxins, the molecular basis for its recently discovered anti-cancer properties, and the development of cost-effective monitoring strategies for resource-limited settings. Additionally, the dual nature of STC—as both a carcinogen and potential therapeutic agent—warrants careful investigation to understand the dose-response relationships and conditions under which these opposing effects manifest.

For researchers and drug development professionals, STC presents both a challenge and an opportunity: understanding its carcinogenic mechanisms informs safety assessment, while elucidating its selective cytotoxicity against cancer cells may reveal novel therapeutic targets for oncology drug development.

References

Biological Activity and Mechanisms of Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Sterigmatocystin exerts its toxic effects through several interconnected cellular mechanisms, with oxidative stress as a central theme [1].

  • Induction of Oxidative Stress: STE exposure disrupts the redox balance in cells, leading to a significant increase in intracellular reactive oxygen species (ROS) and a decrease in the antioxidant glutathione (GSH) [1]. This imbalance causes damage to cellular macromolecules.
  • Mitochondrial Dysfunction: The toxin impairs mitochondrial function, leading to a decrease in both mitochondrial quantity and membrane potential. This reduces the cell's ability to produce energy and can initiate apoptosis [1].
  • DNA Damage and Genotoxicity: STE is a potent genotoxin. Metabolically activated STE can form DNA adducts, leading to double-strand breaks. Its mutational signature is dominated by GC→TA transversions [2] [3].
  • Activation of Cell Death Pathways: The cumulative stress from STE exposure can trigger excessive autophagy and early apoptosis, as observed in porcine oocytes [1].

Comparative Toxicology: Sterigmatocystin vs. Aflatoxin B1

As a precursor in the aflatoxin biosynthetic pathway, STE is often compared to Aflatoxin B1 (AFB1). The table below summarizes key comparative data.

Toxicological Parameter Sterigmatocystin (STE) Aflatoxin B1 (AFB1) References
IARC Carcinogenicity Classification Group 2B (Possible human carcinogen) Group 1 (Known human carcinogen) [1] [3]
In vitro Cytotoxicity (with metabolic activation) Less cytotoxic than AFB1 in MEFs Highly cytotoxic; near-complete growth inhibition at 1 µM [2]
Mutagenic Potency (with metabolic activation) Modest, dose-dependent increase in mutation frequency Strong, dose-dependent increase; more potent mutagen [2]
Primary Mutational Signature GC→TA transversions, pattern resembles oxidative stress GC→TA transversions, with specific sequence hotspots (e.g., 5'-CGC-3') [2]
Acute Toxicity (Oral LD50 in rats) ~60 mg/kg body weight ~6 mg/kg body weight [3]
Effect on Porcine Oocyte Maturation Impairs maturation; reduces blastocyst formation rate Known to impair mammalian oocyte developmental competence [1]

Experimental Models and Protocols

Research on STE utilizes various in vitro and in vivo models. Key methodologies from recent studies are outlined below.

  • In Vitro Oocyte Maturation Model (Porcine) [1]

    • Objective: To assess the effect of STE on oocyte developmental competence.
    • Procedure: Cumulus-oocyte complexes (COCs) are aspirated from ovaries and cultured in in vitro maturation (IVM) medium supplemented with STE (e.g., 0, 5, 10, 25 µM) for 44 hours. Key endpoints include cumulus cell expansion index, nuclear maturation rate, and subsequent embryo development after parthenogenetic activation.
    • Mechanistic Assays:
      • Oxidative Stress: Intracellular ROS and GSH levels are measured using specific fluorescent probes.
      • Mitochondrial Function: Assessed by measuring distribution and membrane potential.
      • Cell Death: Autophagy activity and early apoptosis are evaluated.
  • Cell-Based Cytotoxicity and Mutagenicity (Mouse Embryo Fibroblasts, MEFs) [2]

    • Objective: To determine the cytotoxic and mutagenic potential of STE, often in comparison to AFB1.
    • Metabolic Activation: A critical step involves using a rat liver S9 fraction with NADPH to convert STE into its reactive metabolites.
    • Cytotoxicity Assay: Cell viability is measured after exposure to STE with and without the S9 fraction.
    • Mutagenicity Assay: The gpt delta MEF model is used to quantify mutation frequency and define mutational spectra via high-throughput sequencing.
  • Zebrafish Embryo Microinjection Model [3]

    • Objective: To evaluate in vivo toxicity and genotoxicity.
    • Procedure: Zebrafish embryos are microinjected with known quantities of STE or its metabolically activated form (STE + S9 mix).
    • Endpoint Analysis:
      • Mortality: Recorded at 24, 48, 72, and 96 hours post-fertilization (hpf).
      • Genotoxicity: DNA double-strand breaks are detected and quantified, for example, through immunofluorescence staining.

The following diagram illustrates the workflow for a comprehensive STE toxicity study integrating multiple models.

ste_research_workflow Start Sterigmatocystin (STE) InVivo In Vivo Model: Zebrafish Embryo Start->InVivo InVitro In Vitro Model: Mammalian Cells (MEFs) Start->InVitro SpecModel Specialized Model: Porcine Oocyte Start->SpecModel Proc1 Treatment: Direct microinjection of STE/S9-activated STE InVivo->Proc1 Proc2 Treatment: Culture medium supplemented with STE/S9 InVitro->Proc2 Proc3 Treatment: IVM medium supplemented with STE SpecModel->Proc3 Assay1 Endpoint Assays: - Embryo mortality - DNA strand breaks Proc1->Assay1 Assay2 Endpoint Assays: - Cell viability - Mutational spectrum Proc2->Assay2 Assay3 Endpoint Assays: - Oocyte maturation - Oxidative stress - Mitochondrial function Proc3->Assay3 Analysis Integrated Data Analysis Assay1->Analysis Assay2->Analysis Assay3->Analysis

STE toxicity research workflow integrating in vivo, in vitro, and specialized models.

Mitigation Strategies

Several physical, chemical, and biological approaches have been explored to remove or degrade STE.

  • Physical Adsorption: Modified nanolignin has shown promise, achieving up to 78.18% removal of STE by binding the toxin [4].
  • Chemical Degradation: Gaseous ozone, a strong oxidizing agent, is an effective treatment, degrading 84.12% of STE [4].
  • Biological Detoxification: Certain strains of Lactic Acid Bacteria (LAB) can adsorb mycotoxins onto their cell walls, reducing bioavailability. One study reported 68.45% removal using Pediococcus pentosaceus [4].

Key Takeaways for Researchers

  • Prioritize Metabolic Activation: For accurate in vitro assessment of STE's genotoxic and cytotoxic potential, incorporating a metabolic activation system like rat liver S9 fraction is crucial [2] [3].
  • Choose a Context-Appropriate Model: The choice of model system depends on the research focus, ranging from high-throughput mutagenicity screens in MEFs to detailed reproductive toxicity studies in oocytes [1] [2].
  • Consider STE's Significant Hazard: While often less potent than AFB1 in some assays, STE is a proven genotoxin and probable carcinogen that can impair cellular function and animal reproduction at low concentrations [1] [3].

References

Mechanisms of DNA Damage and Synthesis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Sterigmatocystin interferes with DNA synthesis largely through its genotoxic activity. The table below summarizes the key mechanisms:

Mechanism Description Key Experimental Evidence
Metabolic Activation & DNA Adduct Formation STC is metabolized primarily by cytochrome P450 enzymes to a highly reactive exo-ST-1,2-epoxide. This epoxide forms covalent bonds with DNA, creating primary adducts like 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin (ST-N7-Gua) [1]. These adducts distort the DNA helix and impede the replication machinery [1]. Detection of ST-N7-Gua adducts in vitro; use of metabolic activation systems (e.g., rodent liver S9 fraction) to demonstrate a significant increase in cytotoxicity and mutagenicity [1].
Induction of Oxidative Stress STC exposure can induce oxidative stress, leading to DNA damage such as strand breaks and base modifications. This adds to the genotoxic load, further challenging DNA replication and repair systems [2]. Observations of a mutational spectrum resembling oxidative damage and a marked decrease in cell proliferation in various mammalian cells [2] [1].
Alteration of DNA Repair Gene Expression STC exposure dynamically regulates the expression of DNA repair genes. In common carp, a significant upregulation of OGG1 (a key base excision repair gene) and other DNA repair genes was detected 24 hours after exposure. This is interpreted as a cellular response to the toxin-induced DNA damage [3]. Time-course studies (e.g., 8, 16, 24 hours) in model organisms, measuring gene expression changes in tissues like the hepatopancreas using molecular biology techniques [3].
Cell Cycle Arrest & Apoptosis By causing significant DNA damage, STC can trigger cell cycle arrest, particularly in the G1/S phase. This halt allows time for repair, but if the damage is too severe, it leads to programmed cell death (apoptosis), effectively inhibiting DNA synthesis and cell proliferation [2]. In vitro assays showing activation of apoptosis pathways and cell cycle arrest in treated mammalian cells [2].

Experimental Models for Assessing Genotoxicity

Researchers use various models to study STC's DNA-damaging effects. The following diagram illustrates a typical workflow for generating high-resolution mutational spectra in mammalian cells:

stc_genotoxicity_workflow STC Genotoxicity Experimental Workflow start Select Cell Model (e.g., gptΔ Mouse Embryo Fibroblasts) s9 Apply STC with Metabolic Activation System (S9) start->s9 cytotox Cytotoxicity Assessment (e.g., Cell Viability Assay) s9->cytotox mutate Mutation Frequency Analysis (Select for gptΔ mutants) cytotox->mutate seq High-Resolution Duplex Sequencing mutate->seq analyze Bioinformatic Analysis Determine Mutational Signature seq->analyze

This workflow, particularly using mouse embryo fibroblasts (MEFs), has been key in delineating the unique mutational fingerprint of STC, which is dominated by G:C→T:A transversions but differs from the signature of the related mycotoxin Aflatoxin B1 [1].

For a more targeted assessment of the cellular response to DNA damage, the expression of key genes can be monitored. The diagram below outlines a protocol for a gene expression time-course study:

gene_expression_study Gene Expression Time-Course Study a Animal/Cell Exposure (Control vs. STC-treated groups) b Tissue/Cell Sampling at Multiple Time Points (e.g., 8h, 16h, 24h) a->b c RNA Extraction from Target Tissue (e.g., Hepatopancreas) b->c d Gene Expression Analysis (qPCR or RNA-Seq) c->d e Data Interpretation Focus on DNA Repair Genes (e.g., OGG1, p53, GADD45) d->e

This approach has successfully shown that STC stimulates the expression of DNA repair genes like OGG1 and p53 by 24 hours post-exposure, highlighting the timeline of the cellular defense mechanism [3].

Key Experimental Protocols

  • Metabolic Activation in In Vitro Studies

    • Purpose: To bioactivate STC into its genotoxic epoxide form, as its DNA-damaging potential is low without metabolic conversion [1].
    • Protocol: Co-incubate target cells (e.g., MEFs) with STC and a metabolic activation system, typically a rat liver S9 fraction supplemented with NADPH. Cytotoxicity (CellTiter-Glo 3D assay) and mutagenicity (e.g., gpt delta assay) are then measured with and without this system to confirm its role [1].
  • Gene Expression Profiling in Tissues

    • Purpose: To evaluate the temporal effects of STC on DNA damage response pathways in a whole organism [3].
    • Protocol: Expose model organisms (e.g., common carp) to STC-contaminated feed. Collect target organs (e.g., hepatopancreas) at various time points (e.g., 8, 16, 24 hours). Extract total RNA and quantify expression of DNA repair and stress response genes (e.g., OGG1, p53, GADD45, HSP70) using quantitative PCR (qPCR) [3].

Comparison with Aflatoxin B1

While structurally similar and sharing a common biosynthetic pathway, STC and Aflatoxin B1 (AFB1) have distinct toxicological profiles [4] [1] [5]. The table below highlights critical differences relevant to DNA damage:

Parameter Sterigmatocystin (STC) Aflatoxin B1 (AFB1)
Carcinogenicity Potency Considered less potent (approx. 1/10th of AFB1); IARC Group 2B (Possibly carcinogenic to humans) [5] [6]. Highly potent; IARC Group 1 (Carcinogenic to humans) [1].
Mutagenic Potency Modest, dose-dependent increase in mutation frequency in MEFs [1]. Strong, significantly higher and more dose-dependent mutation frequency than STC in MEFs [1].
Characteristic Mutational Signature G:C→T:A transversions with a pattern resembling oxidative stress, showing a modest hotspot in a 5'-CGG-3' context [1]. G:C→T:A transversions with strong primary and secondary hotspots in 5'-CGC-3' and 5'-CGG-3' contexts, respectively [1].
Cytotoxicity without Metabolic Activation Exhibits intrinsic, dose-dependent baseline toxicity even without S9 activation [1]. Shows minimal cytotoxicity without metabolic activation [1].

References

sterigmatocystin G1 phase cell cycle inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Effects and Experimental Evidence

The table below summarizes key experimental findings on sterigmatocystin-induced cell cycle arrest:

Cell Line Observed Cell Cycle Arrest Key Signaling Pathways Involved Experimental Methods Cited
Human gastric epithelium (GES-1) G2 arrest [1] ATM, Chk2, p53, p21 [1] Comet assay, Western blot, siRNA gene silencing, flow cytometry [1]
Human esophageal epithelium (HET-1A) G2 arrest [2] hMLH1, ERK, p38, p53 [2] Western blot, cell cycle analysis via flow cytometry [2]
gptΔ C57BL/6J mouse embryo fibroblasts (MEFs) - (Used for mutagenicity assessment) [3] - Cytotoxicity (cell viability) assays, mutation frequency analysis, high-resolution duplex sequencing [3]

G2 Arrest Mechanism and Experimental Workflow

The primary mechanism involves ST causing DNA damage, which triggers a complex signaling network leading to cell cycle halt at the G2 phase to allow for DNA repair. The diagram below visualizes this pathway and a general experimental workflow.

G cluster_pathway Proposed Molecular Pathway for ST-induced G2 Arrest cluster_workflow General Experimental Workflow ST Sterigmatocystin (ST) DNA_Damage DNA Damage ST->DNA_Damage ATM ATM Activation DNA_Damage->ATM Chk2 Chk2 Phosphorylation ATM->Chk2 p53 p53 Phosphorylation Chk2->p53 p21 p21 Upregulation p53->p21 Cdc2_CyclinB Inactive Cdc2/CyclinB (G2/M Arrest) p21->Cdc2_CyclinB Cell_Culture Cell Culture & ST Treatment Viability_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Viability_Assay Comet_Assay DNA Damage Detection (Comet Assay) Cell_Culture->Comet_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Western_Blot Protein Analysis (Western Blot) Cell_Cycle_Analysis->Western_Blot Gene_Silencing Functional Validation (e.g., siRNA) Western_Blot->Gene_Silencing If pathway identified

Research Context and Mitigation

  • Structural Relationship: ST is a biogenic precursor to Aflatoxin B1 (AFB1), and both share a structurally similar difuranocoumarin core believed to be responsible for forming mutagenic DNA adducts after metabolic activation [3].
  • Mutagenic Profile: While both mycotoxins mainly cause GC→TA mutations, they produce distinct mutational fingerprints. AFB1 is significantly more mutagenic than ST [3].
  • Emerging Mitigation Strategies: Due to its stability and toxicity, research into ST mitigation is ongoing. Recent studies explore physical (adsorption using modified lignin), chemical (ozonation), and biological (lactic acid bacteria) methods to decontaminate food and feed [4].

References

sterigmatocystin role in p21 activity inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Cellular Effects

Sterigmatocystin (ST) is a mycotoxin produced by various Aspergillus and Penicillium species, structurally related to aflatoxin and classified by the IARC as a Group 2B possible human carcinogen [1] [2] [3]. Its primary mechanism of action involves inducing DNA damage.

The cellular response to ST-induced DNA damage typically involves the activation, not inhibition, of p21. The diagram below summarizes this key pathway.

G ST Sterigmatocystin (ST) DNA_Damage DNA Damage (Double & Single Strand Breaks) ST->DNA_Damage ATM_Act ATM Activation (Phosphorylation) DNA_Damage->ATM_Act p53_Act p53 Activation (Phosphorylation) ATM_Act->p53_Act p21_Act p21 Activation (Upregulation) p53_Act->p21_Act G2_Arrest G2 Cell Cycle Arrest p21_Act->G2_Arrest

Figure 1: ST-induced DNA damage triggers a signaling pathway leading to p21 activation and cell cycle arrest.

  • DNA Damage and Checkpoint Activation: ST causes both double and single-strand DNA breaks [1] [4]. This damage is sensed by the ATM kinase, which phosphorylates and activates key downstream effectors, including the checkpoint kinase Chk2 and the tumor suppressor p53 [4].
  • p21 Upregulation and Cell Cycle Arrest: Activated p53 transactivates its target genes, including the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A) [4]. The upregulation of p21 is a central event in enforcing a G2 phase cell cycle arrest, allowing time for DNA repair [4] [5]. This arrest is further mediated by the p21-dependent regulation of proteins like Cyclin B1, Cdc2, and Cdc25C [5].

Cytotoxic and Genotoxic Potential

The cytotoxic and genotoxic effects of ST have been quantified in various human cell lines, as summarized below.

Cell Line Toxin Assay Endpoint Result (IC₅₀ or other) Citation
HepG2 (Liver) ST Cytotoxicity (MTT assay) IC₅₀: ~110 µM [1]
A549 (Lung) ST Cytotoxicity (MTT assay) IC₅₀: ~150 µM [1]
GES-1 (Gastric) ST DNA Damage (Comet assay) Significant tail formation (at ≥ 0.3 µM) [4]
HepG2 & A549 ST Genotoxicity (Comet assay) Induces DNA strand breaks [1]

Key Experimental Models and Protocols

For your own research, here are methodologies from key studies on ST:

  • In Vitro Cell Culture & Treatment: Studies commonly use human cell lines (e.g., HepG2, A549, GES-1). A typical protocol involves treating logarithmically growing cells with ST (e.g., 0.075 to 3 µM for GES-1 cells) dissolved in DMSO, with a final solvent concentration not exceeding 0.06% (v/v), for 24-48 hours [4].
  • Cytotoxicity Assessment (MTT Assay): Cells are seeded in 96-well plates, treated with ST, and then incubated with MTT solution. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 560 nm. Cell viability is calculated relative to control wells [4].
  • Genotoxicity Assessment (Alkaline Comet Assay): Following ST treatment, cells are suspended in low-melting-point agarose on a microscope slide. After cell lysis, electrophoresis is performed under alkaline conditions. DNA is stained, and "comet tails" are scored to quantify DNA strand breaks [1] [4].
  • Protein Expression Analysis (Western Blot): Key proteins in the DNA damage response (e.g., phospho-ATM, phospho-p53, p21, Cyclin B1) can be analyzed. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies [4] [5].

Research Implications and Unexplored Avenues

The search results indicate that the relationship between ST and p21 is one of activation in the context of genotoxicity. The concept of "p21 inhibition" in relation to ST may arise from indirect mechanisms or different biological contexts not covered in the available literature.

  • Research Gaps: The precise role of p21 in the final outcomes of ST exposure—such as how its activity influences the decision between cell survival, senescence, or apoptosis—warrants further investigation [4].
  • Combination Effects: One study noted that combinations of ST with its derivative, 5-methoxysterigmatocystin, showed additive to antagonistic, but not synergistic, cytotoxic and genotoxic effects [1]. This suggests complex interactions that could be explored in the context of co-contamination.

References

sterigmatocystin occurrence in grains and roughage

Author: Smolecule Technical Support Team. Date: February 2026

Occurrence in Grains and Roughage

Sterigmatocystin contaminates various agricultural commodities globally. The table below summarizes reported occurrence and concentration levels.

Commodity Category Specific Commodities Reported Concentration Range (μg/kg) Key Producing Fungi Context / Notes
Cereals & Grains Wheat, maize (corn), rice, oats, rye, grain products (bread, noodles, baked sweets) [1] [2] [3] 0.01 - 5.70 [2] Aspergillus versicolor, A. nidulans [4] [5] Contamination is strongly linked to poor storage conditions (warm temperatures, high humidity) [3] [4].
Animal Feed & Roughage Feed mixtures, grass, barley, corn, silage, straw, hay, sunflower cake [6] [7] 0.7 - 2.2 (in naturally contaminated feed); ~8000 in one case of cattle poisoning [7] [5] Aspergillus versicolor, A. nidulans [4] [5] An EFSA opinion highlights the need for more data on exposure from feed [2].
Other Foodstuffs Cheese, nuts (pecan, pistachio), spices (chilli, pepper, fennel), coffee beans, beer [8] [1] [9] Varies by matrix Aspergillus versicolor, A. nidulans, and other Aspergillus spp. [10] [4] Spices like fennel are a noted concern due to climate and processing conditions [9].

Analytical Methodologies

Accurate determination of STE requires sensitive and selective methods. The European Food Safety Authority (EFSA) recommends an analytical method with a Limit of Quantification (LOQ) of less than 1.5 μg/kg [2].

The general workflow and key modern techniques are summarized below.

G start Sample Preparation ext1 Solid-Liquid Extraction start->ext1 ext2 Clean-up & Concentration ext1->ext2 Solvents: Acetonitrile/Water Methanol/Water det Detection & Quantification ext2->det Techniques: Immunoaffinity Column (IAC) Solid-Phase Extraction (SPE) QuEChERS hplc HPLC Separation det->hplc other Other Methods: LC-FD, ELISA, Sensors det->other For specific use cases ms MS/MS Detection hplc->ms Gold Standard

Experimental workflow for STE analysis

Detailed Protocol Example: LC-MS/MS Analysis

This method is considered the gold standard for sensitivity and specificity [2].

  • Sample Preparation:

    • Extraction: Weigh 5 g of homogenized sample. Add 20 mL of extraction solvent (e.g., Acetonitrile/Water 84:16, v/v, or acidified Acetonitrile/Water). Shake vigorously for 30 minutes [2].
    • Clean-up: Pass the extract through a selective clean-up column. Immunoaffinity Columns (IAC) specific for STE provide high purification [8]. Alternatives include Myco SPE cartridges or molecularly imprinted polymers (MIPs) [2]. Elute the toxin with a small volume of pure methanol or acetonitrile.
    • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream. Reconstitute the residue in a precise volume of mobile phase (e.g., 2 mM ammonium acetate in acetonitrile) for injection [2].
  • Instrumental Analysis (LC-MS/MS):

    • Chromatography: Use a C18 column (e.g., 150 mm x 2.1 mm, 3 µm). Maintain the column at 40°C. The mobile phase is a gradient of (A) 2 mM ammonium acetate in water and (B) 2 mM ammonium acetate in acetonitrile, at a flow rate of 0.3 mL/min [2].
    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode. Monitor specific multiple reaction monitoring (MRM) transitions for STE. For example: Precursor ion > product ion (e.g., 325 > 310 for quantification). Using an internal standard (e.g., deuterated STE) is highly recommended for accuracy [7].
  • Performance Metrics: A properly validated method can achieve an LOD of 0.02-0.03 μg/kg and an LOQ of 0.05-0.09 μg/kg, with recovery rates between 86-102% for cereals [2].

Toxicology and Molecular Mechanisms

STERigmatocystin is classified by the IARC as a Group 2B carcinogen (possibly carcinogenic to humans) [5] [6] [2]. Its toxicity stems from complex mechanisms.

Metabolic Activation and DNA Damage

STE requires metabolic activation to exert its genotoxic effects. The primary mechanism involves cytochrome P450 enzymes forming a highly reactive exo-ST-1,2-epoxide [3] [4]. This epoxide intercalates into DNA and forms covalent adducts, primarily at guanine N-7 positions (ST-N7-Gua) [3] [4]. These adducts can lead to GC→TA transversion mutations during DNA replication, a hallmark of its mutagenic signature [3]. If unrepaired, these mutations can activate oncogenes or inactivate tumor suppressor genes like TP53, initiating carcinogenesis [3] [4].

G STE Sterigmatocystin (STE) P450 Cytochrome P450 Bioactivation STE->P450 Epoxide exo-ST-1,2-epoxide (Reactive metabolite) P450->Epoxide DNA_Add DNA Adduct Formation (Primarily ST-N7-Gua) Epoxide->DNA_Add OxStress Oxidative Stress Epoxide->OxStress Induces Mutation GC→TA Transversion Mutations DNA_Add->Mutation Cancer Initiation of Carcinogenesis Mutation->Cancer Apoptosis Cell Cycle Arrest & Apoptosis OxStress->Apoptosis

STE metabolic activation and toxicity pathway

Other Cellular Effects

Beyond genotoxicity, STE induces:

  • Oxidative Stress: STE depletes glutathione and promotes the production of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative damage to cellular macromolecules [4].
  • Cytotoxicity and Apoptosis: It can induce cell cycle arrest (e.g., in the G2 phase) and trigger apoptotic pathways, contributing to organ damage, particularly in the liver and kidneys [4] [6].
  • Immunotoxicity: Studies indicate STE can modulate the immune system, including altering the number of regulatory T-cells and plasmacytoid dendritic cells, potentially suppressing immune responses [4].

Regulatory Status and Future Directions

Currently, no country has specific legislation for STE limits in food and feed [5] [2]. Before joining the EU, the Czech Republic and Slovakia set a limit of 5 μg/kg for certain cereals and milk, but there is no unified EU regulation [2]. The major regulatory gap is the lack of extensive occurrence data, which EFSA has identified as a barrier to reliable dietary exposure assessment [2].

Future efforts should focus on:

  • Generating Robust Occurrence Data: Widespread monitoring using sensitive and validated methods is needed to assess exposure levels truly [2].
  • Developing Mitigation Strategies: Research into physical, chemical, and biological methods to reduce fungal growth and STE production in stored commodities is crucial [4].
  • Elucidating Toxicity in Mixtures: Since food can be contaminated with multiple mycotoxins, research into the combined toxic effects of STE with other prevalent mycotoxins is essential for a complete risk assessment [4].

References

Aspergillus versicolor sterigmatocystin production levels

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Sterigmatocystin Production

The production of sterigmatocystin by Aspergillus versicolor is highly dependent on the substrate and strain. The table below summarizes key quantitative findings from research.

Substrate / Context Producer / Strain Production Level Key Conditions & Notes Source
Semi-synthetic solid substrate Selected high-yield A. versicolor strains 550.5 & 1,160.8 mg/kg 30 days stationary incubation at 28°C in the dark. [1]
Cracked corn A. versicolor QM 432 1,895 μg/kg (1.895 mg/kg) 11 days at 25-28°C. Production inhibited in mixed cultures. [2]
Laboratory cultures (various media) 45 A. versicolor isolates from buildings 0.03 - 534.38 mg/kg biomass Broad range highlights significant strain-dependent variation. [3]
Building materials A. versicolor Detected Found on gypsum boards, chipboards, and wallpaper in damp buildings. [3]
Hard cheese (Grana-type) A. versicolor Producer of known/novel precursors Also produces Ochratoxin A. Confirms role in food contamination. [4]

Detailed Experimental Protocols

For reliable results, the methodology for producing and analyzing sterigmatocystin must be precise. Here are detailed protocols from the literature.

High-Yield Production and Purification

This protocol from a 1994 study is effective for obtaining high-purity sterigmatocystin for research purposes [1].

  • Strain Selection and Screening: Fourteen strains of Aspergillus versicolor were initially screened for sterigmatocystin production. High-producing strains were selected for large-scale production.
  • Culture Conditions:
    • Substrate: Semi-synthetic solid media.
    • Scale: 4 kg of substrate.
    • Incubation: Stationary incubation for 30 days at 28°C in the dark.
  • Extraction and Purification:
    • Sterigmatocystin was isolated and purified using a procedure involving column chromatography followed by a recrystallization method.
    • This process yielded pale-yellow needle-shaped crystals.
  • Purity Analysis: The final product was analyzed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), confirming a purity of more than 99.9%.
Genetic Inactivation (Gene Knock-Out) Protocol

A 2022 study created sterigmatocystin-free strains by disrupting a key gene in the biosynthetic cluster using the following method [5].

  • Genome Sequencing and Analysis: The genome of Aspergillus versicolor D5 was sequenced and assembled to identify biosynthetic gene clusters (BGCs), specifically the sterigmatocystin cluster.
  • Target Gene Selection: The cytochrome P450 coding gene STC27 was identified as essential for sterigmatocystin biosynthesis.
  • Vector Construction:
    • Using the genomic DNA as a template, 1–1.5 kb upstream and downstream homologous regions of the STC27 gene were amplified via PCR.
    • These amplicons were fused with a hygromycin B resistance cassette (the selectable marker) using PCR.
  • Fungal Transformation:
    • Protoplast Preparation: Mycelium was treated with an enzyme lysis buffer (containing cellulase, lysing enzymes, and snailase) for 4 hours at 30°C to release protoplasts.
    • Transformation: The fusion PCR product was introduced into the protoplasts using the protoplast-PEG method.
    • Selection: Transformants were selected on PDA medium supplemented with 1.2 M sorbitol and 50 μg/ml Hygromycin B.
  • Verification: The Δstc27 mutant strain showed no detectable sterigmatocystin production upon HPLC analysis.
HPLC Analysis for Detection and Quantification

A robust analytical method is crucial for accurate detection. The following protocol is adapted from multiple sources [5] [6].

  • Extraction: The sample (e.g., rice culture, biomass) is extracted with ethyl acetate (EtOAc) and/or a dichloromethane-methanol (1:1, v/v) mixture. The extract is concentrated under reduced pressure.
  • Instrumentation: Waters e2695 system with a Waters 2998 detector and a Waters Sunfire C18 (5 μm, 4.5 × 250 mm) column.
  • Mobile Phase:
    • Channel A: Methanol
    • Channel B: H₂O with 0.1% (v/v) trifluoroacetic acid
  • Gradient Elution Program:
    • Flow rate: 1.0 ml/min
    • 0-5 min: 10% A
    • 5-20 min: 10% A to 50% A
    • 20-40 min: 50% A to 100% A
    • 40-50 min: 100% A
    • 50-51 min: 100% A to 5% A
    • 51-60 min: 100% A
  • Detection: For higher sensitivity, especially in complex matrices like grains, HPLC-tandem mass spectrometry (HPLC-MS/MS) with electrospray positive ionization is recommended, achieving detection limits as low as 0.5 μg/kg [6].

Biosynthesis Pathway and Genetic Regulation

Sterigmatocystin is a polyketide mycotoxin and a penultimate precursor to aflatoxins. Its biosynthesis is a complex, multi-step process [7] [8].

The following diagram illustrates the core biosynthetic pathway and its key regulatory elements.

G cluster_early Early Steps (Polyketide Backbone) cluster_mid Anthraquinone Intermediates cluster_late Final Steps to STC cluster_reg Key Regulatory Factors Acetyl_CoA Acetyl-CoA Hexanoyl_CoA Hexanoyl-CoA Acetyl_CoA->Hexanoyl_CoA Polyketide Synthase Malonyl_CoA Malonyl-CoA NOR Norsolorinic Acid (NOR) Hexanoyl_CoA->NOR AVN Averantin (AVN) NOR->AVN AVF Averufin (AVF) AVN->AVF VHA Versiconal Hemiacetal Acetate AVF->VHA VAL Versiconal (VAL) VHA->VAL VERB Versicolorin B (VER B) VAL->VERB VERA Versicolorin A (VER A) VERB->VERA DMST Dihydrodemethylsterigmatocystin VERA->DMST STC Sterigmatocystin (STC) DMST->STC O-Methyltransferase & STC27 (P450) AflR aflR Gene (Pathway Activator) AflR->STC Activates Cluster LaeA laeA Gene (Global Regulator) LaeA->STC Chromatin Remodeling STC27 STC27 (P450 enzyme) Critical for final step STC27->STC Gene Knock-Out Blocks Production

Diagram 1: The sterigmatocystin (STC) biosynthetic pathway in Aspergillus versicolor, showing key intermediates and regulatory factors. Critical precursors are highlighted, and dashed lines indicate genetic regulation.

Key Takeaways for Research and Development

  • Strain and Substrate are Critical: Production levels can vary by over 10,000-fold between different A. versicolor strains and are highly dependent on the growth substrate [1] [3].
  • Genetic Engineering is a Powerful Tool: Targeted inactivation of the STC27 gene is a proven method to completely abolish sterigmatocystin production, enabling the safe use of A. versicolor for other applications [5].
  • Advanced Analytics are Essential: For accurate detection at low levels, especially in food or environmental samples, HPLC-MS/MS is the recommended analytical technique [6].

References

sterigmatocystin ATM/53-dependent signaling pathway activation

Author: Smolecule Technical Support Team. Date: February 2026

DNA Damage Response to Sterigmatocystin

Research on the short-term effects of STC in a common carp model provides initial evidence of its impact on DNA repair genes, though it does not explicitly detail the ATM/p53 mechanism [1].

Table: Gene Expression Changes in Response to Sterigmatocystin (STC)

Gene Function / Role in DNA Damage Response Expression Trend at 24h (3 mg kg⁻¹ feed STC)
ogg1 DNA repair gene (Base Excision Repair) Significant Upregulation
p53 Tumor suppressor; "Guardian of the Genome" [2] [3] Significant Upregulation
hsp70 Molecular chaperone; general stress response Upregulated at all time points (8h, 16h, 24h)
gadd45aa Involved in cell cycle arrest, DNA repair, and apoptosis Significant Upregulation at 24h

The upregulation of p53 and DNA repair gene ogg1 after 24 hours suggests that STC can stimulate the DNA Damage Response (DDR), which often involves the ATM/p53 pathway [1]. The study concluded that more research is needed to understand these DNA repair mechanisms in parallel with DNA damage.

The ATM/p53 Signaling Pathway

While a direct link for STC is not fully established, the ATM/p53 pathway is a well-documented central mechanism in the DNA Damage Response. The flowchart below illustrates the general sequence of events in this pathway.

G Sterigmatocystin Sterigmatocystin DNADamage DNA Double-Strand Break (DSB) Sterigmatocystin->DNADamage Induces MRNSensor MRN Complex (MRE11-RAD50-NBS1) DNADamage->MRNSensor Sensed by ATMActivation ATM Kinase Activation (Auto-phosphorylation) MRNSensor->ATMActivation Activates p53Stabilization p53 Phosphorylation & Stabilization ATMActivation->p53Stabilization Phosphorylates TranscriptionalProgram Transcriptional Program Activation p53Stabilization->TranscriptionalProgram Leads to CellularOutcomes Cellular Outcomes TranscriptionalProgram->CellularOutcomes Determines CellCycleArrest Cell Cycle Arrest DNARepairActivation DNA Repair Apoptosis Apoptosis (Programmed Cell Death)

The pathway involves several key players and phosphorylation events that could serve as detection points in experimental protocols:

  • Key Sensors and Transducers: The MRN complex is a primary sensor for DNA double-strand breaks [4] [5]. It recruits and activates the ATM kinase, which acts as a central signal transducer [4]. Upon activation, ATM phosphorylates numerous downstream targets, including itself, p53, and its negative regulator MDM2 [5].
  • p53 Activation: ATM-mediated phosphorylation stabilizes the p53 tumor suppressor protein by preventing its degradation [2] [3]. p53 then functions as a transcription factor.
  • Downstream Effects: Activated p53 binds to specific DNA sequences and regulates the expression of genes that control cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., Puma, Bax) [2] [3]. The specific cellular outcome depends on the extent of damage and cellular context.

Suggested Experimental Approaches

To empirically validate the activation of the ATM/p53 pathway by sterigmatocystin, you could consider the following methodologies, which are standards in the field.

Table: Key Experimental Methods for Pathway Validation

Target / Process Recommended Experimental Protocol Key Readouts / Observations
ATM Activation Western Blot for phospho-ATM (Ser1981) [5] Increased phosphorylation at Ser1981 indicates ATM activation.
p53 Stabilization & Activation Western Blot for total and phospho-p53 (Ser15) [3] [5] Increased total p53 protein and phosphorylation at Ser15 indicate stabilization and activation.
Downstream Gene Expression Quantitative PCR (qPCR) or RNA-Seq [1] Upregulation of p53 target genes (e.g., CDKN1A/p21, BBC3/PUMA, BAX).
Functional Pathway Dependency Use of ATM (e.g., KU-55933) or p53 inhibitors, and/or ATM/ p53 knockout cell lines [6] Attenuation of downstream effects (e.g., reduced cell death, gene expression changes) confirms pathway dependency.
Direct Protein-mRNA Interaction RNA Co-immunoprecipitation (RNA CoIP) [5] Direct physical interaction between ATM kinase and p53 mRNA, which is disrupted upon damage.

A key recent finding is that the ATM kinase interacts directly with p53 mRNA, and this interaction is crucial for a full DNA damage response [5]. This represents a novel layer of regulation beyond the canonical protein-protein signaling. Furthermore, a synonymous mutation in p53 (L22L) that alters its mRNA secondary structure can disrupt this interaction and abolish p53 activation, highlighting the functional importance of mRNA structure in this pathway [5].

Current Knowledge Gaps

The primary knowledge gap is the precise molecular mechanism connecting sterigmatocystin to the initiation of the ATM/p53 pathway. Future research should focus on:

  • Confirming DSB Induction: Directly measuring if STC causes DNA double-strand breaks, the primary trigger for ATM, using techniques like gamma-H2AX foci quantification.
  • Elucidating Upstream Events: Investigating whether STC or its metabolites directly cause DNA lesions or induce oxidative stress that secondarily leads to DNA damage.
  • Exploring the Novel ATM-p53 mRNA Axis: Assessing whether STC influences the newly discovered direct interaction between the ATM kinase and p53 mRNA [5].

References

Comprehensive Application Notes and Protocols for Sterigmatocystin Analysis in Grains and Cereals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sterigmatocystin

Chemical Properties and Occurrence

Sterigmatocystin (STE) is a polyketide-derived mycotoxin primarily produced by fungi of the Aspergillus genus, especially A. versicolor and A. nidulans. Chemically, it is known as (3aR,12cS)-8-hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3′,2′:4,5]furo[2,3-c]xanthen-7-one with a molecular formula of C₁₈H₁₂O₆ and a molecular weight of 324.28 g/mol [1]. This mycotoxin represents the penultimate precursor in the biosynthesis pathway of aflatoxins B₁ and G₁, sharing significant structural similarities with these more widely known carcinogens [1] [2].

Sterigmatocystin contamination occurs in various agricultural commodities including grains, cereals, nuts, spices, cheese, coffee, and beer [1] [3] [2]. The fungus Aspergillus versicolor, a primary producer of sterigmatocystin, is frequently isolated from cereals, grain products, and dried meat products [1]. Contamination can occur both pre-harvest and during storage, with the risk increasing under conditions of inadequate drying and improper storage [4]. The thermal stability of sterigmatocystin (up to 246°C) allows it to persist through various food processing stages, making its monitoring particularly important for food safety [4].

Toxicity and Regulatory Significance

The International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen (possibly carcinogenic to humans) based on sufficient evidence of carcinogenicity in animal studies [1] [4] [3]. Sterigmatocystin exhibits toxicological properties similar to aflatoxin B₁, including being hepatotoxic, nephrotoxic, mutagenic, and teratogenic [1] [2]. The LD₅₀ values vary by species and route of administration, with reported values of >800 mg/kg in mice, 166 mg/kg in male rats (oral), and 32 mg/kg in vervet monkeys (intraperitoneal) [1].

The mechanisms of toxicity involve multiple cellular pathways:

  • Induction of oxidative stress and mitochondrial dysfunction
  • DNA damage through the formation of DNA adducts
  • Activation of apoptotic pathways and cell cycle arrest
  • Alteration of immune system function [3]

Despite its significant toxicity, no country has established specific legislation for maximum allowable levels of sterigmatocystin in food and feed, primarily due to insufficient surveillance data and historical limitations in analytical methods [1]. However, the California Department of Health Services has derived a 'no significant risk' intake level of 8 μg/kg body weight/day for a 70 kg adult [1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that sterigmatocystin is genotoxic and carcinogenic, emphasizing the need for monitoring and control [4].

Modern Analytical Methods

Analytical methods for sterigmatocystin determination have evolved significantly, with liquid chromatography coupled with mass spectrometry emerging as the gold standard due to its superior sensitivity and specificity compared to traditional techniques.

Table 1: Performance Comparison of Analytical Methods for Sterigmatocystin Detection

Method Limit of Detection Limit of Quantification Recovery Rate Key Features
LC-ESI+-MS/MS [5] 0.15 μg/kg 0.5 μg/kg >97% High sensitivity, requires matrix-matched calibration
IAC Clean-up + HPLC-UV [6] - 1.5 μg/kg 68-106% Cost-effective, good for routine analysis
IAC Clean-up + LC-MS/MS [6] - 0.02-0.6 μg/kg 94-104% Suitable for complex matrices (beer, cheese)
IAC + LCMS [7] 1.0 μg/kg 3.0 μg/kg 83.2-102.5% Cross-reactivity with aflatoxin IAC
TLC [1] 20-50 μg/kg - - Outdated, low sensitivity
GLC-MS [8] ~5 ppb - >90% Historical interest, requires derivatization
Method Selection Considerations

The choice of analytical method depends on several factors:

  • Required sensitivity: For surveillance and regulatory compliance, methods with LOQ ≤1 μg/kg are recommended.
  • Matrix complexity: Immunoaffinity column clean-up significantly improves performance in complex matrices.
  • Equipment availability: LC-MS/MS provides superior performance but requires significant instrumentation investment.
  • Throughput needs: HPLC-UV with IAC clean-up offers a balance between performance and throughput for routine analysis.

Mass spectrometric detection is particularly advantageous as it enables confirmatory analysis through characteristic ion fragments, with m/z 324 representing the molecular ion and m/z 310 and 295 being common fragments used for confirmation [5].

Detailed Experimental Protocols

Sample Preparation and Extraction
3.1.1 Materials and Reagents
  • Sterigmatocystin standard (≥98% purity, Sigma-Aldrich)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Potassium chloride (analytical grade)
  • Immunoaffinity columns (compatible with sterigmatocystin)
  • Ultrapure water (18 MΩ·cm)
3.1.2 Extraction Procedure
  • Grind representative grain samples to a fine powder using a laboratory mill.
  • Weigh 25 g (±0.1 g) of homogenized sample into a 250 mL Erlenmeyer flask.
  • Add 100 mL of extraction solvent (acetonitrile:water, 84:16 v/v or acetonitrile:4% aqueous KCl, 9:1 v/v).
  • Shake vigorously for 60 minutes using a mechanical shaker.
  • Filter the extract through Whatman No. 4 filter paper or centrifuge at 4000 × g for 10 minutes.
  • Collect the filtrate/supernatant for clean-up procedures.
Clean-up Using Immunoaffinity Columns

Immunoaffinity chromatography provides excellent sample clean-up by leveraging the specific binding between sterigmatocystin antibodies and the analyte, effectively removing interfering matrix components.

3.2.1 Protocol for IAC Clean-up [6] [7]
  • Dilute 10 mL of the extract with 40 mL of PBS buffer (pH 7.4).
  • Condition the immunoaffinity column by passing 10 mL of PBS buffer at a flow rate of 1-2 mL/min.
  • Load the diluted extract onto the column at a controlled flow rate of 1-3 mL/min.
  • Wash the column with 10 mL of ultrapure water to remove unbound contaminants.
  • Elute sterigmatocystin with 2 × 1 mL of HPLC-grade methanol into a clean vial.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
  • Reconstitute the residue in 200 μL of mobile phase for HPLC or LC-MS/MS analysis.

Table 2: Performance Characteristics of IAC Clean-up for Different Matrices

Matrix Spiking Level (μg/kg) Recovery (%) RSD (%) LOQ (μg/kg)
Wheat [6] 0.75-50 68-106 4.2-17.5 1.5
Maize [6] 0.75-50 68-106 4.2-17.5 1.5
Barley [6] 0.75-50 68-106 4.2-17.5 1.5
Beer [6] 5.0 94 1.9 0.02
Cheese [6] 5.0 104 2.9 0.6
HPLC and LC-MS/MS Analysis
3.3.1 HPLC with UV Detection
  • Column: C18 reversed-phase (150 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile:water (45:55 to 60:40, v/v) with 0.1% formic acid
  • Flow rate: 1.0 mL/min
  • Injection volume: 20-50 μL
  • Detection: UV at 325 nm
  • Retention time: Approximately 6-8 minutes (method-specific)
3.3.2 LC-MS/MS Analysis [5] [7]
  • Column: C18 reversed-phase (100 × 2.1 mm, 1.7-3.5 μm)
  • Mobile phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
  • Gradient: 20% B to 95% B over 8-10 minutes
  • Flow rate: 0.3 mL/min
  • Ionization: Electrospray positive (ESI+)
  • Transition ions: m/z 325→310 (quantifier), 325→281 (qualifier)
  • Collision energies: Optimized for each instrument

sterigmatocystin_analysis_workflow SampleCollection Sample Collection and Homogenization Extraction Extraction with ACN:H₂O or ACN:KCl SampleCollection->Extraction 25 g sample Cleanup Clean-up with Immunoaffinity Column Extraction->Cleanup Filtered extract Analysis HPLC/LC-MS/MS Analysis Cleanup->Analysis Concentrated eluate DataProcessing Data Processing and Quantification Analysis->DataProcessing Chromatographic data QualityControl Quality Control Assessment DataProcessing->QualityControl Quantified results

Diagram 1: Complete analytical workflow for sterigmatocystin determination in grains and cereals

Mitigation and Control Strategies

Effective management of sterigmatocystin contamination requires integrated approaches targeting both prevention and remediation.

Physical Methods

Adsorption-based strategies utilizing modified materials show promise for sterigmatocystin removal:

  • Nanolignin: Extracted from lignocellulosic biomass, achieves 78.18% removal efficiency through physical adsorption [4].
  • Montmorillonite clay: Demonstrates significant adsorption capacity and reduces genotoxicity in biological systems [2].
  • Activated carbon: Effective but may reduce nutritional value by co-adsorbing essential nutrients.

The adsorption kinetics generally follow pseudo-second-order models, indicating that the process is controlled by chemisorption mechanisms [4].

Chemical Methods

Ozone treatment has emerged as a highly effective intervention:

  • Achieves 84.12% degradation of sterigmatocystin [4].
  • Oxidation potential of 2.07 eV, higher than hydrogen peroxide and chlorine.
  • FDA-approved and Generally Recognized as Safe (GRAS) for food treatment.
  • Acts by breaking the difuran ring structure of sterigmatocystin, reducing its toxicity.

Application parameters must be optimized as excessive ozone can affect product quality. Optimal conditions typically involve ozone concentration of 30-50 ppm with exposure times of 10-30 minutes depending on the matrix [4].

Biological Methods

Microbial detoxification offers an environmentally friendly approach:

  • Lactic acid bacteria (LAB): Strains including Lactobacillus and Saccharomyces demonstrate 65.74% removal through adsorption to cell walls [4].
  • Mechanisms: Include binding to cell wall components, enzymatic degradation, and inhibition of mycotoxin biosynthesis.
  • Advantages: Preserve nutritional quality and are generally recognized as safe.

Table 3: Comparison of Sterigmatocystin Mitigation Strategies

Method Efficiency Mechanism Advantages Limitations
Nanolignin Adsorption [4] 78.18% Physical adsorption Biomaterial-based, sustainable Optimization needed for different matrices
Ozone Treatment [4] 84.12% Chemical oxidation High efficacy, GRAS status Potential quality alterations
Lactic Acid Bacteria [4] 65.74% Cell wall binding Safe, preserves nutrition Strain-dependent efficacy
Traditional Methods Variable Prevention Established protocols Limited efficacy post-contamination

sterigmatocystin_mitigation cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_biological Biological Methods Sterigmatocystin Sterigmatocystin Contamination Physical Adsorption Techniques Sterigmatocystin->Physical Chemical Oxidation Approaches Sterigmatocystin->Chemical Biological Microbial Detoxification Sterigmatocystin->Biological Nanolignin Nanolignin (78.18% efficacy) Physical->Nanolignin Montmorillonite Montmorillonite Clay Physical->Montmorillonite Ozone Ozone Treatment (84.12% efficacy) Chemical->Ozone LAB Lactic Acid Bacteria (65.74% efficacy) Biological->LAB

Diagram 2: Multifaceted approaches for sterigmatocystin mitigation in agricultural commodities

Quality Assurance and Method Validation

Robust quality control measures are essential for generating reliable sterigmatocystin analytical data.

Method Validation Parameters
  • Linearity: Calibration curves should demonstrate r² ≥ 0.991 across the working range [5].
  • Accuracy: Recovery rates of 80-110% are generally acceptable for mycotoxin analysis.
  • Precision: Relative standard deviations (RSD) should be <15% for within-laboratory repeatability.
  • Specificity: No interference from matrix components at the retention time of sterigmatocystin.
  • Robustness: Consistent performance under minor variations in method parameters.
Addressing Matrix Effects

Matrix effects pose significant challenges in sterigmatocystin analysis, particularly with mass spectrometric detection:

  • Ion suppression is commonly observed in LC-MS/MS analysis [5].
  • Compensation strategies:
    • Use of matrix-matched calibration standards
    • Isotope-labeled internal standards (when available)
    • Standard addition method for complex matrices
    • Dilution of extracts to reduce matrix component concentration
Proficiency Testing

Regular participation in interlaboratory comparison studies is recommended to maintain analytical competence. When formal proficiency testing programs are unavailable, laboratories should implement:

  • Internal quality control samples at low, medium, and high concentrations
  • Blind duplicate analysis to assess precision
  • Periodic method verification using certified reference materials

Conclusion

The comprehensive analysis of sterigmatocystin in grains and cereals requires carefully optimized methods with adequate sensitivity and specificity. The protocols outlined in this document provide reliable approaches for monitoring this emerging mycotoxin, with LC-MS/MS following immunoaffinity clean-up representing the current state-of-the-art for accurate quantification at low concentrations. As research continues to elucidate the health impacts and occurrence patterns of sterigmatocystin, these analytical methods will play a crucial role in exposure assessment and risk management. Future method development should focus on high-throughput capabilities, multimycotoxin approaches, and rapid screening techniques to better serve the needs of food safety monitoring programs.

References

Comprehensive Analytical Methods for Determining Sterigmatocystin Recovery Rates from Wheat Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sterigmatocystin (STC) is a carcinogenic mycotoxin produced by various Aspergillus species that frequently contaminates cereal crops including wheat. As a precursor in aflatoxin biosynthesis, STC shares structural similarities with aflatoxins and exhibits significant toxicological concerns, classified as a Group 2B carcinogen by the International Agency for Research on Cancer. Effective monitoring of STC in wheat requires precise analytical methods with optimal recovery rates to ensure accurate risk assessment. This protocol details validated methodologies for STC extraction, clean-up, and quantification from wheat samples, providing researchers with standardized procedures to achieve reproducible results with high accuracy and precision across different laboratory settings.

The complexity of wheat matrices presents significant analytical challenges due to the presence of interfering compounds that can affect method sensitivity and specificity. This document synthesizes multiple advanced methodologies including immunoaffinity clean-up, molecularly imprinted polymers, and chromatographic techniques to address these challenges. We present comparative data on recovery rates, limits of detection, and method precision to assist laboratories in selecting the most appropriate analytical approach based on their available instrumentation and required sensitivity levels.

Method Comparison & Performance Metrics

The following table summarizes the key performance characteristics of different analytical methods for sterigmatocystin determination in wheat and other grains:

Table 1: Comparison of analytical methods for sterigmatocystin determination in grains

Method Sample Clean-up LOD (μg/kg) LOQ (μg/kg) Recovery Rate (%) Linearity Precision (RSD%) Reference
HPLC-UV Silica-gel SPE 0.017 0.08 86.59 0.08-4.00 μg/mL (R²=0.9996) 4.70 [1]
LC-MS/MS QuEChERS 0.05 0.15 86.2-93.5 0.15-50 μg/kg (R²>0.999) 1.9-6.5 [2] [3]
LC-MS/MS Immunoaffinity Column 1.0 3.0 83.2-102.5 3.0-150 μg/kg 1.9-14.0 [4]
GC-MS Immunoaffinity Column 2.4 8.0 Not specified 8-120 μg/kg (R²=0.999) <10 [5]
HPLC-UV Magnetic MIPs 9.1 30.0 80.6-88.7 0.05-5.0 mg/L <5.6 [6]

HPLC-UV Method with Silica-Gel SPE Cleanup

Principle

This method utilizes high-performance liquid chromatography with ultraviolet detection (HPLC-UV) for the determination of sterigmatocystin in wheat samples after extraction with organic solvent and clean-up using silica-gel solid-phase extraction (SPE) columns. The method provides a balance of sensitivity and affordability for laboratories without access to mass spectrometry instrumentation [1].

Materials & Equipment
  • HPLC system equipped with UV detector and C18 column (e.g., Nova-Pak C18, 250 × 4.6 mm, 5 μm)
  • Solid-phase extraction system
  • Silica-gel SPE columns (500 mg/3 mL)
  • Organic solvents: n-hexane, methanol (HPLC grade)
  • Sterigmatocystin standard (certified reference material)
  • Centrifuge capable of 5000 × g
  • Analytical balance (±0.1 mg sensitivity)
  • Vortex mixer
  • Ultrasonic bath
Sample Preparation & Extraction
  • Wheat Sample Preparation: Grind representative wheat samples to a fine powder using a laboratory mill, ensuring homogeneous distribution of potential contamination.

  • Extraction: Weigh 5.0 g (±0.1 g) of ground wheat sample into a 50-mL centrifuge tube. Add 20 mL of n-hexane and vortex for 1 minute to dissolve fat components. Centrifuge at 5000 × g for 5 minutes and discard the n-hexane layer containing dissolved fats.

  • STC Extraction: To the defatted sample, add 20 mL of methanol-water (70:30, v/v) solution. Vortex vigorously for 2 minutes, then place in an ultrasonic bath for 15 minutes. Centrifuge at 5000 × g for 10 minutes and collect the supernatant.

  • Clean-up: Condition a silica-gel SPE column with 5 mL of methanol followed by 5 mL of n-hexane. Transfer the collected supernatant to the conditioned SPE column. Wash with 5 mL of n-hexane to remove residual fats, then elute STC with 10 mL of methanol. Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the dry residue in 1.0 mL of methanol, vortex for 30 seconds, and filter through a 0.22 μm PTFE membrane filter into an HPLC vial for analysis [1].

HPLC-UV Analysis
  • Mobile Phase: Methanol-water (70:30, v/v)
  • Flow Rate: 0.7 mL/min
  • Column Temperature: Ambient (25°C)
  • Injection Volume: 20 μL
  • Detection Wavelength: 246 nm
  • Run Time: 15 minutes
  • Retention Time: Approximately 7.2 minutes (confirm with standard)
Method Validation

The method demonstrates excellent linearity in the range of 0.08-4.00 μg/mL with a correlation coefficient (R²) of 0.9996. The limit of detection is 0.017 μg/kg, while the limit of quantification is 0.08 μg/kg. The average recovery rate for STC from spiked wheat samples is 86.59% with a relative standard deviation of 4.70%, indicating good precision and accuracy [1].

LC-MS/MS Method with QuEChERS Extraction

Principle

This method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective determination of sterigmatocystin in wheat samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides efficient extraction and clean-up, enabling high-throughput analysis with minimal solvent consumption [2] [3].

Materials & Equipment
  • LC-MS/MS system with electrospray ionization (ESI) source
  • C18 chromatographic column (e.g., 100 × 2.1 mm, 1.8 μm)
  • QuEChERS extraction kits or individual components
  • Centrifuge tubes (50 mL)
  • Organic solvents: acetonitrile (LC-MS grade), methanol (LC-MS grade)
  • Formic acid (MS grade)
  • Ammonium formate (MS grade)
  • STC and internal standard (e.g., ¹³C₁₈-STC)
Sample Preparation & Extraction
  • Sample Preparation: Grind wheat samples to a fine homogeneous powder. Weigh 2.0 g (±0.05 g) of sample into a 50-mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile-water-formic acid (80:19:1, v/v/v) and 100 μL of internal standard solution (¹³C₁₈-STC, 0.5 μg/mL). Vortex vigorously for 1 minute.

  • Partitioning: Add QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and immediately shake for 1 minute. Centrifuge at 5000 × g for 5 minutes.

  • Clean-up: Transfer 6 mL of the upper acetonitrile layer to a dispersive-SPE tube containing 900 mg MgSO₄ and 150 mg PSA. Shake vigorously for 30 seconds and centrifuge at 5000 × g for 5 minutes.

  • Concentration: Transfer 4 mL of the cleaned extract to a evaporation tube. Evaporate to near dryness under nitrogen stream at 40°C. Reconstitute in 0.5 mL of methanol-water (50:50, v/v) with 0.1% formic acid for LC-MS/MS analysis [3].

LC-MS/MS Analysis
  • Column: C18 (100 × 2.1 mm, 1.8 μm)
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
  • Mobile Phase B: Methanol with 0.1% formic acid
  • Gradient Program:
    • 0-2 min: 30% B
    • 2-8 min: 30-95% B
    • 8-10 min: 95% B
    • 10-12 min: 95-30% B
    • 12-15 min: 30% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Ionization Mode: ESI positive
  • MRM Transitions:
    • 325.1 → 310.1 (quantifier)
    • 325.1 → 281.1 (qualifier)
    • 325.1 → 253.1 (qualifier) [2]
Method Validation

The LC-MS/MS method with QuEChERS extraction demonstrates excellent linearity (R² > 0.999) in the range of 0.15-50 μg/kg. The limit of detection is 0.05 μg/kg and the limit of quantification is 0.15 μg/kg. Recovery rates from spiked wheat samples range from 86.2% to 93.5% with precision values (RSD) between 1.9% and 6.5%, meeting international method validation criteria [2] [3].

Advanced Clean-up Techniques

Immunoaffinity Columns

Immunoaffinity columns (IACs) provide highly selective clean-up by utilizing antibodies specific to sterigmatocystin. While no commercial IACs are specifically available for STC, studies have demonstrated that aflatoxin immunoaffinity columns show cross-reactivity with STC due to structural similarities. The procedure involves conditioning the IAC with phosphate-buffered saline, loading the sample extract, washing with water to remove interferents, and eluting STC with methanol. This approach achieves excellent clean-up of complex wheat matrices with recovery rates of 83.2-102.5% and can be combined with both LC-MS and GC-MS analysis [4] [5].

Magnetic Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs) are synthetic materials with specific recognition sites for target molecules. Magnetic MIPs (MMIPs) incorporate iron oxide nanoparticles for convenient magnetic separation. The synthesis involves preparing Fe₃O₄ magnetic cores, coating with silica, functionalizing with vinyl groups, and polymerizing with functional monomers and a dummy template molecule (1,8-dihydroxyanthraquinone). For STC extraction from wheat, MMIPs are added to the sample extract, allowed to adsorb STC with shaking, separated magnetically, and STC is eluted with methanol-acetic acid (9:1, v/v). This approach achieves high selectivity with recovery rates of 80.6-88.7% and RSD <5.6% [7] [6].

Analytical Workflow & Quality Assurance

G cluster_0 Quality Control Measures SamplePrep Sample Preparation Grind wheat to fine powder Extraction Extraction Organic solvent extraction SamplePrep->Extraction Cleanup Clean-up SPE, IAC, or MIPs Extraction->Cleanup Analysis Analysis HPLC, LC-MS/MS, or GC-MS Cleanup->Analysis Quantification Quantification Calibration curve method Analysis->Quantification QC1 Blank Samples Analysis->QC1 QC2 Spiked Controls Analysis->QC2 QC3 Reference Materials Analysis->QC3 QC4 Internal Standards Analysis->QC4 Validation Method Validation Recovery, precision, accuracy Quantification->Validation

Figure 1: Analytical workflow for sterigmatocystin determination in wheat samples

Quality Assurance Measures
  • Matrix-Matched Calibration: Prepare calibration standards in STC-free wheat extracts to compensate for matrix effects, particularly important for LC-MS/MS methods showing significant signal suppression (20-40%) [2].

  • Internal Standardization: Use stable isotope-labeled internal standards (¹³C₁₈-STC) when available to correct for extraction efficiency variations and instrument fluctuations [8].

  • Quality Control Samples: Include method blanks, spiked recovery samples (at low, mid, and high concentrations), and reference materials in each analytical batch to verify method performance.

  • Method Validation: Determine recovery rates, precision (repeatability and intermediate precision), limit of detection, limit of quantification, and linearity for each analytical method following international guidelines [4] [3].

Troubleshooting & Technical Notes

Common Issues and Solutions
  • Low Recovery Rates: Potential causes include incomplete extraction, degradation during evaporation, or insufficient elution from clean-up columns. Solutions: Optimize extraction time/solvent ratio, use lower evaporation temperatures (≤40°C) with nitrogen, and ensure adequate elution solvent volume [1].

  • Matrix Effects in LC-MS/MS: Signal suppression or enhancement can affect accuracy. Solutions: Use matrix-matched calibration, effective clean-up procedures, or isotope-labeled internal standards to compensate [2].

  • Column Fouling in HPLC: Complex wheat matrix components can accumulate on HPLC columns. Solutions: Implement effective clean-up procedures, use guard columns, and regularly flush analytical columns with strong solvents [1].

  • Inconsistent IAC Performance: Variations in flow rates can affect binding efficiency. Solutions: Control flow rates (1-2 mL/min), ensure proper column storage, and use columns before expiration date [4].

Safety Considerations
  • STC Toxicity: Sterigmatocystin is a potential human carcinogen. Handle standard solutions in fume hoods, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and properly decontaminate all waste materials [6].

  • Solvent Safety: Follow safety protocols when handling organic solvents (acetonitrile, methanol, n-hexane) including use of fume hoods and proper disposal according to local regulations.

Conclusion

This comprehensive protocol details multiple analytical approaches for determining sterigmatocystin in wheat samples, ranging from cost-effective HPLC-UV methods to high-sensitivity LC-MS/MS techniques. The provided methodologies have been rigorously validated and demonstrate acceptable recovery rates (80-103%) with good precision (RSD <15%), meeting international performance criteria for mycotoxin analysis. Laboratories can select the most appropriate method based on their available instrumentation, required sensitivity, and sample throughput needs. Regular incorporation of quality control measures and adherence to the described protocols will ensure reliable monitoring of this potentially hazardous mycotoxin in wheat and related products, contributing to enhanced food safety and consumer protection.

References

Analysis of Sterigmatocystin in Food Matrices using LC-ESI+-MS/MS: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various fungal species of the genus Aspergillus, notably A. versicolor and A. nidulans. Structurally, STC is a biogenic precursor and a late-stage intermediate in the biosynthesis of aflatoxin B1 (AFB1), sharing a similar polyketide-derived biosynthetic pathway [1]. The International Agency for Research on Cancer (IARC) has classified STC as a Group 2B carcinogen (possibly carcinogenic to humans) due to its potent toxicological, mutagenic, and carcinogenic properties, primarily stemming from its ability to form DNA adducts [1] [2]. STC has been detected in a variety of foodstuffs, including cereals, grains, nuts, spices, and cheese, often as an indicator of poor storage conditions [1]. Although maximum levels for STC are not currently regulated within the European Union, the European Food Safety Authority (EFSA) recommends a limit of quantification (LOQ) of less than 1.5 µg/kg for analytical methods, underscoring the need for highly sensitive and reliable detection techniques [1].

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI+-MS/MS) has emerged as a powerful tool for the accurate quantification of STC at trace levels, overcoming the limitations of traditional methods like thin-layer chromatography (TLC) or HPLC with UV/fluorescence detection, which often suffer from insufficient sensitivity or require derivatization [3] [1]. This document provides detailed application notes and standardized protocols for the determination of STC in food matrices using LC-ESI+-MS/MS, encompassing sample preparation, chromatographic separation, MS/MS detection, and method validation.


Experimental Protocols

Sample Preparation and Extraction

The sample preparation workflow is critical for achieving accurate results and can be adapted based on the sample matrix.

G Start (Weigh Sample) Start (Weigh Sample) Extraction Extraction Start (Weigh Sample)->Extraction Purification/Clean-up Purification/Clean-up Extraction->Purification/Clean-up e1 Solvent: ACN/H₂O (17:3, v/v) or MeOH/H₂O (7:3, v/v) Volume: 20-100 mL Time: 30 min (shaking/sonication) Extraction->e1 Concentration & Reconstitution Concentration & Reconstitution Purification/Clean-up->Concentration & Reconstitution c1 Options: • Immunoaffinity Columns (IAC) • Solid-Phase Extraction (SPE) • QuEChERS • MycoSep Columns Purification/Clean-up->c1 LC-ESI+-MS/MS Analysis LC-ESI+-MS/MS Analysis Concentration & Reconstitution->LC-ESI+-MS/MS Analysis r1 Reconstitution Solvent: Mobile Phase or ACN/H₂O/Acetic Acid (20:79:1, v/v/v) Concentration & Reconstitution->r1

Sample Preparation Workflow for Sterigmatocystin Analysis

2.1.1 Protocol for Grains and Cereals
  • Homogenization: Grind the grain sample (e.g., wheat, rice) to a fine powder using a laboratory blender [4].
  • Weighing: Accurately weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube [4].
  • Extraction: Add 20 mL of an extraction solvent, typically acetonitrile/water/acetic acid (79:20:1, v/v/v) [4] or acetonitrile/water (17:3, v/v) [1]. Seal the tube and shake vigorously for 30 minutes on a rotary shaker or use sonication to enhance recovery.
  • Centrifugation: Centrifuge the extract at >4000 rpm for 10-20 minutes to separate the solid residue [1] [2].
  • Purification/Clean-up: Transfer a portion of the supernatant for further clean-up to reduce matrix effects. Common approaches include:
    • Immunoaffinity Columns (IAC): Pass the extract through a specific IAC. Wash with water and elute STC with pure methanol or acetonitrile [2].
    • Solid-Phase Extraction (SPE): Use columns like Isolute Myco or Horiba Aflaking IAC. Elution is typically performed with acidified acetonitrile or methanol [1].
    • QuEChERS: Employ a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction kit, which involves a salting-out step [5].
    • Freezing Lipid Precipitation (for high-fat matrices): For complex matrices like cheese, a freezing step at -18°C for 3 hours can be introduced to precipitate and separate fats and proteins, significantly improving recovery and extract cleanliness [2].
  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C. Reconstitute the dry residue in 200-500 µL of initial mobile phase or a diluent such as acetonitrile/water/acetic acid (20:79:1, v/v/v) [4]. Vortex thoroughly and filter through a 0.45 µm PTFE or nylon syringe filter prior to LC-MS/MS analysis.
2.1.2 Protocol for Cheese and Dairy Products
  • Weighing: Accurately weigh 2 g of a homogenized cheese sample into a tube.
  • Liquid Extraction: Add 8 mL of water and 16 mL of ethyl acetate (or a methanol/water mixture). Sonicate for 30 minutes.
  • Drying: Add 8 g of sodium sulfate to remove residual water.
  • Freezing Lipid Precipitation: Cool the sample at -18°C for 3 hours to precipitate fats and proteins. Centrifuge and collect the supernatant [2].
  • Clean-up: Purify the extract using a multi-analyte immunoaffinity column (IAC) designed for aflatoxins and STC.
  • Concentration and Reconstitution: Evaporate, reconstitute, and filter as described in the grain protocol.
LC-ESI+-MS/MS Analysis
2.2.1 Liquid Chromatography Conditions
  • Column: Reversed-phase C18 columns are standard. Common examples include:
    • InertSustain C18 (150 mm × 2.1 mm, 3 µm) [1]
    • Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) [1]
    • Symmetry C18 (250 mm × 4.6 mm, 5 µm) [1]
  • Mobile Phase:
    • A: 2 mM ammonium acetate (NH₄Ac) in water [1] or 0.1% formic acid with 2 mM ammonium formate in water [1].
    • B: 2 mM ammonium acetate in acetonitrile [1] or 0.1% formic acid with 2 mM ammonium formate in acetonitrile [1].
  • Gradient Elution: A typical gradient for STC separation is detailed in Table 1.
  • Flow Rate: 0.2 - 0.3 mL/min.
  • Injection Volume: 5 - 10 µL.
  • Column Temperature: 30 - 40°C.

Table 1: Typical LC Gradient for Sterigmatocystin Separation

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90% 10%
1.0 90% 10%
10.0 0% 100%
15.0 0% 100%
15.1 90% 10%
20.0 90% 10%
2.2.2 Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization, Positive (ESI+) [3] [6] [7].
  • Operation Mode: Multiple Reaction Monitoring (MRM).
  • Source Parameters:
    • Capillary Voltage: 3.0 - 3.5 kV
    • Source Temperature: 100 - 150°C
    • Desolvation Temperature: 300 - 500°C
    • Desolvation Gas Flow: 600 - 1000 L/hr
    • Cone Gas Flow: 50 - 150 L/hr
  • MRM Transitions: STC is typically detected using two or more specific precursor-to-product ion transitions for confirmation and quantification. See Table 2 for details.
  • Collision Gas: Argon is commonly used [3].

Table 2: Characteristic MRM Transitions for Sterigmatocystin (ESI+)

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
325.0 [M+H]+ 310.0 30-35 Quantifier
325.0 [M+H]+ 281.0 40-45 Qualifier
325.0 [M+H]+ 253.0 40-45 Qualifier

Method Validation

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended use. Key performance parameters are summarized in Table 3.

Table 3: Summary of Validation Parameters for STC by LC-ESI+-MS/MS

Parameter Grains (e.g., Wheat, Rice) Cheese Nuts Reference
LOD 0.02 - 0.15 µg/kg 0.1 ng/kg - [3] [1] [2]
LOQ 0.05 - 0.5 µg/kg 1.0 ng/kg 0.04 - 0.09 µg/kg [3] [1] [2]
Linearity (Range) Up to 100 µg/kg - - [3]
Recovery (%) 86% - 102% 71% - 119% 80% - 120% [1] [2] [4]
Repeatability (RSD(_r)) < 10% - 6% - 15% [3] [4]
Reproducibility (RSD(_R)) 24% - 44% (interlab) - 13% - 55% (interlab) [8]
Matrix Effect Significant suppression observed; requires matrix-matched calibration Improved by freezing step & IAC Signal suppression/enhancement; requires standard addition/matrix-matched calibration [3] [2] [4]
  • Selectivity/Specificity: The method must be selective, meaning the analyte peak does not co-elute or overlap with peaks from other matrix components. This is confirmed by analyzing blank samples from different sources [3].
  • Linearity and Calibration: The method should demonstrate linearity over the concentration range of interest. A tolerance of ±10% for individual calibration points is often accepted [3]. Due to significant matrix effects observed in LC-MS/MS analysis of STC, matrix-matched calibration or the use of isotope-labeled internal standards (e.g., (^{13})C-STC) is highly recommended for accurate quantification [3] [4]. The standard addition method is also a viable option, especially for ultra-trace analysis in complex matrices like airborne dust [9].
  • Accuracy and Precision: Apparent recoveries for STC are generally within the acceptable range of 70-120% across different matrices. The precision of the method, expressed as relative standard deviation (RSD%), should be below 20% for repeatability [4] [8].

Application in Food Analysis

The validated LC-ESI+-MS/MS method has been successfully applied to determine STC levels in various foodstuffs. Recent monitoring data (2021-2024) shows the following concentration ranges [1]:

  • Brown rice: 0.35 – 5.70 µg/kg
  • Polished rice: 0.02 – 0.30 µg/kg
  • Wheat: 0.05 – 2.20 µg/kg
  • Bread and baked sweets: 0.01 – 0.20 µg/kg
  • Noodles: 0.01 – 0.80 µg/kg

The method's high sensitivity also makes it suitable for non-traditional matrices, such as quantifying airborne STC in mold-infested indoor environments, addressing emerging exposure concerns [9].


Troubleshooting and Best Practices

  • Matrix Effects: Signal suppression is a common challenge. To mitigate this:
    • Use matrix-matched calibration curves.
    • Employ stable isotope-labeled internal standards where available.
    • Implement effective sample clean-up procedures (IAC, SPE, freezing).
  • Low Recovery: Ensure efficient extraction by optimizing solvent composition, volume, and extraction time. For cheese, the inclusion of a freezing step is critical for high recovery [2].
  • Carry-over: Include extensive washing steps with strong solvent in the LC gradient and inject blank samples regularly to monitor for carry-over.
  • System Sensitivity: Maintain the MS/MS instrument and LC system regularly. Check ion source cleanliness and nebulizer performance.

Conclusion

The LC-ESI+-MS/MS method described here provides a sensitive, specific, and reliable approach for determining sterigmatocystin in various food matrices at toxicologically relevant levels. The method meets the performance criteria recommended by EFSA, with LOQs comfortably below the suggested 1.5 µg/kg. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection ensure robust and reproducible results, supporting food safety monitoring and risk assessment programs.


References

Comprehensive Analytical Methods for Sterigmatocystin Determination in Food Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Sterigmatocystin (STC) represents a significant mycotoxin concern in food safety, classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC). This polyketide-derived mycotoxin is a biogenic precursor to aflatoxin B1 and is produced primarily by Aspergillus versicolor and Aspergillus nidulans fungi. Structurally characterized by a dihydrofurofurano moiety, STC exhibits toxicological properties including carcinogenicity, mutagenicity, and teratogenicity, posing substantial risks to human and animal health through contaminated food products [1].

The analysis of STC in food matrices presents significant challenges due to the complexity of food components that can interfere with accurate detection and quantification. Matrix effects - the influence of co-extracted compounds on analyte detection - vary considerably across different food types, necessitating tailored sample preparation and analytical approaches. These effects can cause either suppression or enhancement of the analytical signal, directly impacting method accuracy, sensitivity, and reliability [2] [3]. This article provides comprehensive application notes and detailed protocols to address these challenges, enabling researchers to implement robust STC analysis methods across diverse food commodities.

Analytical Techniques for Sterigmatocystin Determination

Sample Preparation and Clean-up Methods

Effective sample preparation is crucial for accurate STC determination, as food matrices contain numerous compounds that can interfere with analysis. The selection of appropriate extraction solvents and clean-up techniques significantly influences method performance by reducing matrix effects and concentrating the analyte.

  • Extraction Solvents: The most common extraction solvent for STC from solid food matrices is acetonitrile/water mixtures, typically in ratios ranging from 17:3 to 9:1 (v/v). For cereals, animal feed, and seeds, acetonitrile/water extraction provides excellent recovery rates ranging from 68% to 106% [4] [5]. For cheese matrices, which contain high levels of fats and proteins, a modified approach incorporating a freezing step (-18°C for 3 hours) significantly improves STC recoveries by precipitating and separating interfering compounds [2].

  • Clean-up Techniques: Immunoaffinity columns (IACs) specifically designed for STC provide highly selective clean-up, effectively removing interfering matrix components while yielding clean extracts suitable for both HPLC-UV and LC-MS/MS analysis [4] [5]. As alternatives, solid-phase extraction (SPE) with conventional cartridges or magnetic molecularly imprinted polymers (MMIPs) offer effective clean-up. MMIPs combine magnetic separation capabilities with molecular recognition, enabling efficient STC extraction with minimal solvent consumption [6]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been successfully applied for STC determination in various matrices, providing a balance between efficiency and practicality [1].

Detection and Quantification Techniques

Several detection techniques are available for STC determination, each offering different advantages in terms of sensitivity, selectivity, and applicability to various food matrices.

  • HPLC with UV Detection: Reverse-phase HPLC with UV detection at 325 nm represents a widely accessible methodology for STC analysis. While this approach provides adequate sensitivity for many applications, with limits of quantification (LOQ) around 1.5 μg/kg for cereals and animal feed, it may lack the specificity and ultra-sensitivity required for certain matrices or regulatory purposes [4] [5].

  • Liquid Chromatography-Mass Spectrometry: LC-MS/MS has emerged as the gold standard for STC determination due to its superior sensitivity, selectivity, and capability for confirmatory analysis. Using multiple reaction monitoring (MRM) transitions, LC-MS/MS methods achieve significantly lower LOQs, typically 0.02 μg/kg for beer and 0.6 μg/kg for cheese [4] [5]. The implementation of stable isotope-labeled internal standards (e.g., 13C18-STC) further enhances method accuracy by compensating for matrix effects and extraction variability [2] [7].

  • Emerging Detection Methods: Recent advancements include immunoassay techniques such as enzyme-linked immunosorbent assays (ELISA) and fluorescence-based methods like GO-FAM-FRET (graphene oxide-fluorescein amidite fluorescence resonance energy transfer), which offer rapid screening capabilities though with generally higher detection limits compared to LC-MS/MS [1] [8].

Analytical Performance Data

Table 1: Performance characteristics of different analytical methods for sterigmatocystin determination in food matrices

Food Matrix Sample Preparation Detection Method LOD (μg/kg) LOQ (μg/kg) Recovery (%) Precision (RSD%)
Cereals & Feed Acetonitrile/water extraction, IAC clean-up HPLC-UV (325 nm) - 1.5 68-106 4.2-17.5
Beer Modified preparation, IAC clean-up LC-MS/MS - 0.02 94 1.9
Cheese Modified preparation, IAC clean-up LC-MS/MS - 0.6 104 2.9
Cheese (multi-mycotoxin) Liquid extraction, IAC clean-up, freezing step LC-MS/MS - 1.0 (STC) >70 (STC) -
Roasted coffee & black pepper Acetonitrile/water, SPE + IAC UPLC-MS/MS - 0.10 Acceptable (within 15%) -
Grains Acetonitrile/water HPLC-MS/MS - 0.5 - -
Rice, maize, soybean MeOH/water, HMON@MIP SPE LC-FD - - 81-95 -

Table 2: Occurrence and contamination levels of sterigmatocystin in various food commodities

Food Category Specific Food Contamination Levels Detection Frequency Reference
Cereals Brown rice 0.35–5.70 μg/kg - [1]
Polished rice 0.02–0.30 μg/kg - [1]
Wheat 0.05–2.20 μg/kg - [1]
Cereal products Bread 0.02–0.20 μg/kg - [1]
Baked sweets 0.01–0.20 μg/kg - [1]
Noodles 0.01–0.80 μg/kg - [1]
Chinese rice (2021-2022) Various types 0.12-11.6 μg/kg (range of means) 41.4-75.4% [9]
Japanese staple foods Multiple 0.08-0.49 μg/kg (range of means) 1.1-9.1% [8]

The following workflow diagram illustrates the decision process for selecting appropriate analytical methods based on matrix considerations and analytical requirements:

Start Start: STC Analysis MatrixType Identify Matrix Type Start->MatrixType Cereals Cereals/Feeds MatrixType->Cereals Cheese Cheese/Dairy MatrixType->Cheese Liquids Beer/Beverages MatrixType->Liquids Spices Spices/Coffee MatrixType->Spices PrepCereals Extraction: ACN/Water (9:1) Clean-up: IAC or SPE Cereals->PrepCereals PrepCheese Extraction: ACN/Water Freezing Step (-18°C, 3h) Clean-up: IAC Cheese->PrepCheese PrepLiquids Dilution/Buffer Adjustment Clean-up: IAC Liquids->PrepLiquids PrepSpices Extraction: ACN/Water Clean-up: SPE + IAC Spices->PrepSpices SensitivityReq Sensitivity Requirement PrepCereals->SensitivityReq PrepCheese->SensitivityReq PrepLiquids->SensitivityReq PrepSpices->SensitivityReq DetectUV Detection: HPLC-UV (325 nm) DetectMS Detection: LC-MS/MS (MRM Mode) HighSens High Sensitivity Needed? SensitivityReq->HighSens Yes Yes HighSens->Yes LOQ < 1 μg/kg No No HighSens->No LOQ ≥ 1 μg/kg Yes->DetectMS No->DetectUV

Detailed Experimental Protocols

Protocol 1: Determination of STC in Cereals and Animal Feed Using IAC Clean-up and HPLC-UV/LC-MS/MS

This protocol describes a validated method for determining STC in cereals (wheat, oats, rye, maize, rice) and animal feed with performance characteristics demonstrating recoveries ranging from 68% to 106% and LOQ of 1.5 μg/kg for HPLC-UV analysis [4] [5].

4.1.1 Materials and Reagents
  • Sterigmatocystin standard (Sigma-Aldrich or equivalent)
  • Acetonitrile (HPLC grade)
  • Deionized water (purified through Millipore or equivalent system)
  • Immunoaffinity columns specifically designed for STC (e.g., commercial sterigmatocystin IAC)
  • Mobile phase additives: ammonium acetate, formic acid (for LC-MS/MS)
4.1.2 Sample Preparation and Extraction
  • Grinding: Reduce particle size of cereal or feed samples using a laboratory mill to achieve homogeneous composition.
  • Weighing: Precisely weigh 25 g of homogenized sample into a blending jar.
  • Extraction: Add 100 mL of acetonitrile/water (17:3, v/v) extraction solvent.
  • Blending: Blend at high speed for 3 minutes to ensure complete extraction.
  • Filtration: Filter the extract through Whatman No. 4 filter paper or equivalent.
4.1.3 Clean-up Procedure
  • Dilution: Dilute a portion of the filtered extract with an appropriate volume of PBS buffer (typically 1:1 ratio).
  • Immunoaffinity Chromatography: Pass the diluted extract through the STC-specific immunoaffinity column at a controlled flow rate (1-2 mL/min).
  • Washing: Wash the column with 10-15 mL of deionized water to remove interfering compounds.
  • Elution: Elute the bound STC from the column using 2-4 mL of methanol at a slower flow rate (0.5-1 mL/min).
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
  • Reconstitution: Reconstitute the dried residue in an appropriate volume of mobile phase for subsequent analysis.
4.1.4 HPLC-UV Analysis Conditions
  • Column: Reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 3 μm)
  • Mobile Phase: Acetonitrile/water or methanol/water gradients
  • Flow Rate: 0.7-1.0 mL/min
  • Detection Wavelength: 325 nm
  • Injection Volume: 20-50 μL
  • Column Temperature: 35°C
4.1.5 LC-MS/MS Analysis Conditions
  • Column: Reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm)
  • Mobile Phase: (A) 2 mM ammonium acetate in water, (B) 2 mM ammonium acetate in acetonitrile, or (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile
  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • MRM Transitions: Primary transition for quantification: 325→310 m/z; secondary transition for confirmation: 325→281 m/z
  • Collision Energy: Optimized for each instrument (typically 20-35 eV)
Protocol 2: Determination of STC in Cheese Using IAC Clean-up and LC-MS/MS

This protocol addresses the particular challenges of analyzing STC in cheese matrices, where high fat and protein content can significantly interfere with analysis. The method incorporates a freezing step to improve STC recoveries, achieving LOQs as low as 1.0 ng/kg for multi-mycotoxin analysis [2].

4.2.1 Special Considerations for Cheese Matrices
  • Homogenization: Thoroughly homogenize cheese samples using a food processor to ensure representative sampling.
  • Freezing Step: After initial extraction, implement a freezing step (-18°C for 3 hours) to precipitate and separate fats and proteins from the liquid extraction phase, significantly improving STC recoveries to >70% compared to <10% without this step [2].
  • Matrix Complexity: For cheeses at different ripening stages, adjust extraction conditions to account for varying fat and protein content.
Protocol 3: Determination of STC in Roasted Coffee Beans and Black Pepper Using LC-MS/MS

This protocol provides a highly sensitive method for determining STC in challenging matrices like roasted coffee and spices, achieving an LOQ of 0.10 μg/kg through comprehensive clean-up including both SPE and IAC purification [7].

4.3.1 Special Considerations for Spice Matrices
  • Internal Standard: Use 13C18-STC as internal standard to compensate for matrix effects and variability in extraction efficiency.
  • Dual Clean-up: Implement sequential clean-up using solid-phase extraction followed by immunoaffinity columns to address the complex chemical composition of spice matrices.
  • Calibration: Establish matrix-matched calibration curves to account for significant matrix effects observed in these commodities.

Mitigation of Matrix Effects

Matrix effects present a significant challenge in STC analysis, particularly in complex food matrices. These effects manifest as ion suppression or enhancement in mass spectrometric detection and interference in chromatographic separation or UV detection. The following strategies have proven effective for mitigating matrix effects in STC analysis:

  • Selective Clean-up: The use of immunoaffinity columns provides exceptional selectivity, effectively removing interfering matrix components while yielding clean extracts. IACs specifically designed for STC have demonstrated efficient clean-up of various matrices, enabling accurate determination by either HPLC-UV or LC-MS/MS [4] [5].

  • Internal Standardization: The implementation of stable isotope-labeled internal standards (e.g., 13C18-STC) represents the most effective approach for compensating for matrix effects in quantitative analysis. These standards experience nearly identical matrix effects as the native analyte, enabling accurate quantification even in the presence of significant suppression or enhancement [2] [7].

  • Matrix-Matched Calibration: Preparing calibration standards in blank matrix extracts that match the composition of the samples provides effective compensation for matrix effects, though this approach requires confirmation of blank matrix availability.

  • Standard Addition Methods: For particularly challenging matrices, the method of standard addition can effectively account for matrix effects by adding known amounts of analyte to the sample itself, though this approach increases analytical time and complexity.

  • Extraction Optimization: Modifying extraction conditions, such as the introduction of a freezing step for cheese analysis, can significantly reduce co-extraction of interfering compounds like fats and proteins, thereby minimizing matrix effects [2].

Conclusion

The accurate determination of sterigmatocystin in food matrices requires careful consideration of matrix-specific effects and implementation of appropriate sample preparation and analytical strategies. The protocols presented in this document provide validated approaches for analyzing STC across diverse food commodities, addressing the unique challenges presented by each matrix.

Key considerations for successful STC analysis include: (1) selection of matrix-appropriate extraction and clean-up methods to minimize interferences; (2) implementation of effective mitigation strategies for matrix effects, particularly when using mass spectrometric detection; and (3) verification of method performance through comprehensive validation including recovery experiments, precision assessment, and determination of sensitivity parameters.

As regulatory attention on STC continues to evolve, with the European Food Safety Authority (EFSA) recommending an LOQ of less than 1.5 μg/kg for analytical methods, the development and implementation of robust, sensitive, and accurate analytical methods remains paramount for protecting human health and ensuring food safety [1]. The protocols outlined herein provide researchers with practical guidance for meeting these analytical challenges across the diverse range of food commodities susceptible to STC contamination.

References

Comprehensive Application Note: Sterigmatocystin Analysis Using Matrix-Matched Calibration in Food and Feed Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sterigmatocystin and Analytical Challenges

Sterigmatocystin (STC) is a mutagenic and carcinogenic mycotoxin produced by various Aspergillus species, structurally similar to aflatoxin B1 and classified as a Group 2B carcinogen by IARC. It contaminates various agricultural commodities including grains, spices, coffee, cheese, and beer. The analysis of STC presents significant challenges due to its low concentration levels in complex matrices and its weak fluorescent properties, which complicate detection at trace levels. Traditional methods based on TLC with fluorescence detection require derivatization with aluminum chloride (AlCl₃) to achieve adequate sensitivity, with reported limits of detection typically ranging from 50-140 μg/kg, which is insufficient for modern food safety requirements. The structural similarity between STC and aflatoxin B1 means they share some analytical properties, but STC requires specific methodological adaptations for accurate quantification at the lower μg/kg range now demanded by regulatory authorities and food safety programs.

The need for reliable quantification at levels below 5 μg/kg has driven the adoption of mass spectrometric detection techniques. Early methods based on HPLC-UV achieved limited success, with detection limits in the lower μg/kg range, but suffered from matrix interference issues. The evolution to liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled more specific and sensitive determination of STC, with reported method detection limits as low as 0.10 μg/kg in complex matrices such as roasted coffee beans and black pepper. A critical advancement in this field has been the recognition that matrix effects significantly impact accuracy and precision, necessitating the use of matrix-matched calibration approaches to compensate for ionization suppression or enhancement in mass spectrometric detection.

Analytical Techniques for Sterigmatocystin Determination

HPLC-MS/MS Method Overview

The analysis of sterigmatocystin requires sophisticated instrumentation to achieve the necessary sensitivity and specificity at the low μg/kg levels present in contaminated samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with electrospray positive ionization has emerged as the most reliable technique, enabling limits of detection as low as 0.5 μg/kg in grain matrices. The method typically utilizes multiple reaction monitoring (MRM) with two transitions—one for quantification and one for confirmation—to ensure accurate identification and measurement. The electrospray ionization interface operates in positive mode, which provides optimal sensitivity for STC detection. Chromatographic separation is commonly achieved using reversed-phase C18 columns with mobile phases consisting of methanol or acetonitrile and water, often with additives such as formic acid or ammonium acetate to enhance ionization efficiency and peak shape.

The method validation for STC analysis must demonstrate acceptable performance characteristics including selectivity, linearity, accuracy, precision, and sensitivity. As shown in Table 1, the method exhibits excellent linearity across concentration ranges relevant to food and feed monitoring, typically from 0.5-100 μg/kg. However, a significant challenge in STC analysis is the observed matrix suppression effect, which can substantially reduce detector response when analyzing sample extracts compared to pure standard solutions. This phenomenon necessitates the use of matrix-matched calibration curves to compensate for these effects and ensure accurate quantification. The sensitivity of the method can be further enhanced through the use of internal standards, particularly stable isotope-labeled analogs such as ¹³C₁₈-STC, which correct for variability in extraction efficiency and matrix effects throughout the analytical process.

Table 1: Method Validation Parameters for Sterigmatocystin Analysis in Various Matrices

Matrix Linear Range (μg/kg) Limit of Quantification (μg/kg) Recovery (%) Precision (RSD%) Reference
Grains (wheat, oats, rye, maize, rice) 0.75-50 1.5 (HPLC-UV) 68-106 4.2-17.5 [1]
Animal feed 0.75-50 1.5 (HPLC-UV) 68-106 4.2-17.5 [1]
Beer 5.0 0.02 (LC-MS/MS) 94 1.9 [1]
Cheese 5.0 0.6 (LC-MS/MS) 104 2.9 [1]
Roasted coffee beans 0.10-10 0.10 (UPLC-MS/MS) 85-115 <15 [2]
Black pepper 0.10-10 0.10 (UPLC-MS/MS) 85-115 <15 [2]
Sample Preparation and Clean-up Strategies

Effective sample preparation is crucial for accurate sterigmatocystin determination, as complex food and feed matrices contain numerous compounds that can interfere with analysis. The extraction typically employs acetonitrile/water mixtures (commonly 84:16, v/v), which effectively recover STC while minimizing co-extraction of undesirable matrix components. For liquid matrices such as beer, or high-fat content samples like cheese, the sample preparation must be modified to accommodate their specific properties—beer may require degassing and dilution, while cheese needs defatting procedures prior to extraction. The extraction process is followed by a dilution with buffer to adjust polarity and improve the efficiency of subsequent clean-up steps. The sample-to-solvent ratio is typically optimized at 1:10 (w/v) for solid samples, with extraction facilitated by vigorous shaking or blending for a defined period (typically 15-30 minutes) to ensure complete transfer of the analyte from the matrix to the solvent.

The extract clean-up is most effectively accomplished using immunoaffinity columns (IAC) specifically designed for sterigmatocystin, which provide excellent selectivity by leveraging antibody-antigen interactions to isolate STC from co-extracted matrix components. These columns effectively remove interfering compounds such as pigments, lipids, and other non-target analytes that could cause matrix effects in LC-MS/MS analysis. Alternative clean-up approaches include solid-phase extraction (SPE) using C18 or mixed-mode cartridges, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been successfully applied to rice wine analysis with modifications to include a purification step. The choice of clean-up method depends on the specific matrix, with IAC providing the highest degree of purification but at greater cost, while QuEChERS offers a more economical alternative for high-throughput laboratories.

Matrix-Matched Calibration: Principles and Protocols

Theoretical Basis for Matrix-Matched Calibration

Matrix-matched calibration is an essential approach in modern mycotoxin analysis to compensate for the matrix effects that significantly impact accuracy and precision in LC-MS/MS analysis. These effects manifest as suppression or enhancement of analyte ionization in the mass spectrometry interface due to co-eluting matrix components, leading to inaccurate quantification when pure solvent standards are used for calibration. The fundamental principle involves preparing calibration standards in blank matrix extracts that have been previously confirmed to be free of the target analyte, thus creating an analytical environment where standards and samples experience nearly identical matrix effects. For sterigmatocystin analysis, research has demonstrated a clear matrix suppression effect, with calibration curves prepared in matrix showing different slopes compared to those prepared in pure solvent—for instance, in grain analysis, the regression slope in matrix was approximately 3.5 times lower than in pure solvent (y = 3858.9x in matrix versus y = 13627x in solvent), highlighting the substantial impact of matrix components on ionization efficiency.

The experimental design for matrix-matched calibration must carefully consider the selection of appropriate blank matrices, the concentration range relevant to expected contamination levels, and the number of calibration levels needed to establish a reliable curve. The calibration range should typically span from the limit of quantification to at least 10 times the expected regulatory limit, with a minimum of five concentration levels plus a blank. For sterigmatocystin, the linear range has been demonstrated up to 100 μg/kg in grain matrices, covering the concentrations of interest for monitoring purposes. The use of stable isotope-labeled internal standards such as ¹³C₁₈-STC provides the most robust approach to correcting for matrix effects and variations in extraction efficiency, but when such standards are unavailable or cost-prohibitive, matrix-matched calibration offers a reliable alternative that significantly improves method accuracy compared to solvent-only calibration.

Practical Implementation Protocol

The implementation of matrix-matched calibration for sterigmatocystin analysis follows a systematic protocol to ensure reliable results:

  • Blank Matrix Selection and Verification: Source candidate matrices (grains, spices, etc.) from regions with low fungal contamination risk. Confirm the absence of STC using a sensitive screening method with a limit of detection at least 5 times lower than the expected LOQ. Process the blank matrix using the same grinding and homogenization procedures applied to actual samples.

  • Calibration Standard Preparation: Prepare a primary STC stock solution in acetonitrile or methanol at approximately 100 μg/mL, verifying concentration spectrophotometrically if a certified standard with molar absorptivity data is available. Prepare working solutions by serial dilution in acetonitrile. Add appropriate aliquots of working solutions to blank matrix extracts to create calibration levels spanning the quantitative range (e.g., 0.5, 5, 25, and 100 μg/kg). Process these matrix-matched standards through the entire analytical procedure alongside samples.

  • Quality Control Measures: Include quality control samples at low, medium, and high concentrations within each batch to monitor method performance. The tolerance for individual calibration points is typically set at ±10% from the theoretical value for acceptable linearity. The correlation coefficient (R²) should exceed 0.99 for the calibration curve. Include a continuing calibration verification standard at the end of the sequence to monitor potential calibration drift during analysis.

Table 2: Matrix Effects Observed in Sterigmatocystin Analysis Across Different Matrices

Matrix Type Extent of Matrix Effect Effect on Quantification Recommended Compensation Approach
Grains (wheat, maize, rice) Significant suppression (up to 72%) Underestimation without correction Matrix-matched calibration or isotope-labeled IS
Animal feed Moderate to strong suppression Variable quantification Matrix-matched calibration with same matrix type
Beer Mild suppression Slight underestimation Dilution and isotope-labeled IS
Cheese Moderate suppression Underestimation Matrix-matched calibration
Roasted coffee beans Strong suppression Significant underestimation Isotope-labeled internal standard
Black pepper Strong suppression Significant underestimation Isotope-labeled internal standard

Detailed Experimental Protocols

Sample Extraction and Clean-up Procedures
4.1.1 Protocol for Cereal Grains and Animal Feed
  • Sample Commutation and Homogenization: Reduce particle size using a laboratory mill to achieve uniform consistency. For grains, aim for particle size ≤500 μm. Mix thoroughly using a mechanical shaker or blender for at least 5 minutes to ensure homogeneity.

  • Extraction: Weigh 5.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 20.0 mL of acetonitrile/water (84:16, v/v) extraction solvent. Seal tightly and shake vigorously for 15 minutes using a horizontal shaker at 250 rpm. Centrifuge at 4000 × g for 10 minutes at room temperature. Transfer 2 mL of the supernatant to a clean tube for clean-up.

  • Immunoaffinity Column Clean-up: Condition the sterigmatocystin-specific immunoaffinity column by passing 10 mL of PBS buffer (pH 7.4) at a flow rate of 1-2 drops per second. Do not allow the column to dry out. Apply the 2 mL extract to the column and allow it to pass through by gravity flow at 1-2 drops per second. Wash the column with 10 mL of PBS buffer followed by 10 mL of purified water. Elute STC with 1.5 mL of methanol into a clean glass tube. Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 500 μL of mobile phase initial composition (typically methanol/water, 50:50, v/v) and vortex mix for 30 seconds. Transfer to an autosampler vial for analysis.

4.1.2 Protocol for Beer and Cheese
  • Beer Sample Preparation: Degas 25 mL of beer sample by sonication for 5 minutes or by filtering through a 0.45 μm membrane filter. Dilute 1:1 with PBS buffer (pH 7.4). Apply 10 mL of the diluted beer to a conditioned immunoaffinity column. Continue with wash and elution steps as described for grains.

  • Cheese Sample Preparation: Weigh 5.0 ± 0.1 g of homogenized cheese sample into a 50-mL centrifuge tube. Add 10 mL of n-hexane, cap tightly, and vortex for 1 minute to defat. Centrifuge at 4000 × g for 5 minutes and discard the hexane layer. Add 20 mL of acetonitrile/water (84:16, v/v) to the defatted sample. Shake vigorously for 15 minutes. Centrifuge at 4000 × g for 10 minutes. Transfer 2 mL of the supernatant to a clean tube for clean-up following the immunoaffinity procedure described above.

HPLC-MS/MS Instrumental Analysis
4.2.1 Chromatographic Conditions
  • Column: C18 reversed-phase (100 mm × 2.1 mm, 1.7-1.8 μm particle size)
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
  • Mobile Phase B: Methanol with 0.1% formic acid
  • Gradient Program: 0-1 min: 40% B; 1-8 min: 40-95% B; 8-10 min: 95% B; 10-10.1 min: 95-40% B; 10.1-13 min: 40% B
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5-10 μL
  • Column Temperature: 40°C
4.2.2 Mass Spectrometric Parameters
  • Ionization Mode: Electrospray ionization (ESI+)
  • Spray Voltage: 4500 V
  • Source Temperature: 400°C
  • Nebulizer Gas: 40 psi
  • Heater Gas: 50 psi
  • Curtain Gas: 25 psi
  • Collision Gas: Medium (4-6 psi)
  • MRM Transitions: Quantification: 325.0→310.0 (CE: -35 V); Confirmation: 325.0→281.0 (CE: -45 V)
  • Dwell Time: 100 ms per transition

Quality Control and Method Validation

Quality Control Measures

Implementing comprehensive quality control procedures is essential for generating reliable sterigmatocystin data. Each analytical batch should include method blanks (extraction without sample), matrix-matched calibration standards, and quality control samples at a minimum of three concentration levels (low, medium, high) prepared in blank matrix. The QC samples should be treated as unknowns throughout the entire analytical process. Acceptance criteria typically require that QC sample results fall within ±20% of the theoretical value for the low level and ±15% for medium and high levels. Additionally, many laboratories implement the use of control charts to monitor long-term method performance, tracking parameters such as recovery percentages, retention times, and internal standard response to identify potential trends or deviations.

For laboratories analyzing large sample sets, it is advisable to include duplicate samples (at least one per batch) to assess method precision, and spiked samples (recovery checks) at frequencies of 5-10% of the total sample load. When available, participation in proficiency testing schemes or the analysis of certified reference materials provides valuable external quality assessment. For sterigmatocystin, where certified reference materials may not be commercially available, laboratories can create their own in-house reference materials by spiking blank matrices with known STC concentrations and verifying homogeneity and stability. These materials can then be used for ongoing method performance verification and staff training.

Method Validation Requirements

Complete method validation is necessary before implementing sterigmatocystin analysis for routine testing. The validation should establish the following performance characteristics:

  • Selectivity: Demonstrate no interference from other matrix components at the retention time of STC, confirmed by analysis of blank samples from at least six different sources of the same matrix.
  • Linearity: Establish over the working concentration range with a correlation coefficient (R²) ≥0.99. The residuals should be randomly distributed around the regression line.
  • Accuracy: Assessed through recovery experiments using spiked samples at a minimum of three concentration levels with six replicates each. Acceptable recovery ranges are 70-120% with RSD ≤20% for the low level, and 80-110% with RSD ≤15% for medium and high levels.
  • Precision: Evaluate both intra-day precision (repeatability) with six replicates at each QC level analyzed in a single run, and inter-day precision (intermediate precision) with duplicates at each QC level analyzed over three different days.
  • Sensitivity: Determine the limit of detection (LOD) as the concentration producing a signal-to-noise ratio ≥3:1, and the limit of quantification (LOQ) as the lowest validated level that meets accuracy and precision criteria with signal-to-noise ≥10:1.
  • Matrix Effects: Quantify by comparing the response of standards prepared in blank matrix extract to the response of standards prepared in solvent at low, medium, and high concentration levels. Matrix effects ≤20% are generally considered acceptable.

Experimental Workflows and Visualization

Sample Preparation Workflow

Diagram Title: Sterigmatocystin Analysis Sample Preparation Workflow

STC_sample_prep start Sample Receipt and Homogenization extraction Extraction with Acetonitrile/Water (84:16) start->extraction 5 g sample centrifugation Centrifugation (4000 × g, 10 min) extraction->centrifugation collect Collect Supernatant centrifugation->collect 2 mL supernatant iac Immunoaffinity Column Clean-up collect->iac elution Methanol Elution iac->elution Wash with PBS and water evaporation Evaporation under Nitrogen Stream elution->evaporation 1.5 mL methanol reconstitution Reconstitution in Mobile Phase evaporation->reconstitution Dry residue analysis LC-MS/MS Analysis reconstitution->analysis 500 μL mobile phase

Matrix-Matched Calibration Workflow

Diagram Title: Matrix-Matched Calibration Protocol

calibration_workflow start Identify and Verify Blank Matrix extract_blank Extract Blank Matrix (Same as Samples) start->extract_blank prepare_std Prepare Sterigmatocystin Stock Solutions extract_blank->prepare_std fortify Fortify Blank Extract with STC Working Standards prepare_std->fortify Create multiple concentration levels process Process Calibration Standards with Samples fortify->process Include in each analytical batch analyze Analyze and Construct Calibration Curve process->analyze Plot peak area vs. concentration validate Validate Curve with QC Standards analyze->validate Verify acceptance criteria

Conclusion

The accurate determination of sterigmatocystin in food and feed matrices requires sophisticated analytical approaches that address the significant challenges posed by matrix effects and the need for low-level detection. The implementation of matrix-matched calibration combined with efficient sample clean-up using immunoaffinity columns and detection by LC-MS/MS provides a robust solution for reliable quantification at the μg/kg level. This application note has detailed comprehensive protocols that laboratories can implement to ensure accurate and precise measurement of sterigmatocystin across various matrices, contributing to improved food safety monitoring and enhanced consumer protection.

References

Comprehensive Analytical Methods and Protocols for Determination of Sterigmatocystin in Food and Feed Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sterigmatocystin (STE) is a potent mycotoxin produced by several fungal species belonging to the genera Aspergillus, particularly A. versicolor and A. nidulans. Structurally, STE is a precursor to aflatoxins, sharing a similar polyketide-derived biosynthetic pathway, which underscores its toxicological relevance. The International Agency for Research on Cancer (IARC) has classified STE as a Group 2B carcinogen (possibly carcinogenic to humans), raising significant concerns about its presence in food and feed chains. STE's toxicity primarily stems from its ability to form DNA adducts, leading to mutations and carcinogenesis, while also inducing oxidative stress and inflammation in biological systems [1] [2].

Despite its toxicological significance, regulatory limits for STE have not been established in most jurisdictions, including the European Union. This regulatory gap exists primarily due to insufficient occurrence data, which in turn reflects the analytical challenges in detecting and quantifying this mycotoxin at relevant concentrations. The European Food Safety Authority (EFSA) has recommended a target limit of quantification (LOQ) of 1.5 μg/kg for analytical methods, though many recent methods achieve significantly lower detection limits [1]. This application note provides a comprehensive overview of current analytical methodologies, detailed protocols, and performance characteristics for the determination of STE in various matrices, with particular emphasis on achieving the stringent sensitivity requirements necessary for food and feed safety monitoring.

Analytical Methods for Sterigmatocystin Determination

Method Selection Considerations

The analysis of STE presents particular challenges due to the need for low detection limits, the complexity of food and feed matrices, and the potential presence of interfering compounds. When selecting an appropriate analytical method, several factors must be considered: the required sensitivity and specificity, available instrumentation, sample throughput requirements, and the expertise of analytical personnel. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for STE determination due to its superior sensitivity and selectivity. However, for high-throughput screening purposes, enzyme-linked immunosorbent assay (ELISA) methods offer a practical alternative, though with potentially higher false positive rates that may require confirmatory analysis [3].

The choice of extraction and cleanup procedures significantly impacts method performance, with options ranging from modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approaches to more selective immunoaffinity columns (IAC). Each method offers distinct advantages: QuEChERS typically provides faster sample preparation with lower costs, while IAC-based methods generally yield cleaner extracts with reduced matrix effects. The optimal approach depends on the specific analytical requirements, including the need for multi-mycotoxin analysis versus dedicated STE determination [4].

Summary of Analytical Performance Characteristics

Table 1: Performance characteristics of different analytical methods for sterigmatocystin determination

Method Matrix Extraction/Cleanup LOD (μg/kg) LOQ (μg/kg) Recovery (%) RSD (%)
LC-MS/MS [4] Grains (rice, wheat, maize, oat, rye, barley) Modified QuEChERS, PSA cleanup 0.02-0.03 0.5 77.7-119.7 1.3-12.8
LC-MS/MS [5] Various foods Acetonitrile/water, IAC cleanup 0.05 0.05-0.5 92.5-100.3 <15
UPLC-MS/MS [6] Roasted coffee, black pepper Acetonitrile/water, SPE + IAC 0.10 0.10 Within 15% <15
LC-MS/MS [7] Feed Solid-liquid extraction, dilute-and-shoot 1.0 1.0 98 3.7
ELISA [3] Rice, wheat, maize Modified QuEChERS ~0.3-0.4 1.2-1.3 (cutoff) N/A N/A

Table 2: Advantages and limitations of different analytical techniques

Technique Advantages Limitations Ideal Application
LC-MS/MS High sensitivity and selectivity, multi-mycotoxin capability, confirmatory Expensive instrumentation, requires expertise, matrix effects Regulatory testing, reference methods
UPLC-MS/MS Faster analysis, higher resolution, reduced solvent consumption Higher pressure systems, method transfer challenges High-throughput laboratories
ELISA High throughput, low cost, minimal equipment Semi-quantitative, cross-reactivity potential, higher false positives Screening studies, surveillance programs

Detailed Experimental Protocols

LC-MS/MS Method for Grains Using Modified QuEChERS Approach

This protocol describes a simple, fast, sensitive, and reliable method for the determination of STE in various grains (rice, wheat, maize, oat, rye, and barley) based on a modified QuEChERS approach and LC-MS/MS analysis [4].

3.1.1 Materials and Reagents
  • HPLC-grade solvents: acetonitrile, methanol, acetic acid
  • Water: Ultra-pure (18.2 MΩ·cm resistivity)
  • Reference standards: Sterigmatocystin (e.g., from Sigma-Aldrich), isotopically labeled internal standard (13C18-STE) if available
  • QuEChERS reagents: Primary secondary amine (PSA), magnesium sulfate, sodium chloride
  • LC-MS/MS system: Liquid chromatography coupled with tandem mass spectrometry equipped with electrospray ionization (ESI) source
3.1.2 Sample Preparation and Extraction
  • Grinding: Homogenize grain samples using a laboratory mill to achieve a fine, consistent powder. Pass through a 1-mm sieve if necessary.

  • Weighing: Accurately weigh 5.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.

  • Extraction: Add 10 mL of extraction solution (acetonitrile/water, 95:5, v/v) to the sample. If using an internal standard, add it at this stage.

  • Shaking: Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge at ≥4000 × g for 5 minutes to separate the phases.

  • Cleanup: Transfer 1 mL of the supernatant to a 2-mL microcentrifuge tube containing 50 mg PSA and 150 mg MgSO4. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥10,000 × g for 2 minutes.

  • Filtration: Transfer the cleaned supernatant to an autosampler vial through a 0.22-μm PTFE filter.

3.1.3 LC-MS/MS Analysis Conditions

Table 3: LC-MS/MS instrument parameters for sterigmatocystin analysis

Parameter Setting
Column C18 (e.g., 100 × 2.1 mm, 1.8 μm)
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid and 2 mM ammonium formate
Gradient Program 0 min: 10% B; 2 min: 50% B; 5 min: 97% B; 7 min: 97% B; 7.1 min: 10% B; 10 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5-10 μL
Column Temperature 40°C
Ionization Mode Positive electrospray (ESI+)
MRM Transitions 325.1 > 310.1 (quantifier); 325.1 > 281.0 (qualifier)
Collision Energies 30 eV and 26 eV (optimize for specific instrument)
UPLC-MS/MS Method for Roasted Coffee Beans and Black Pepper

This method provides enhanced sensitivity and selectivity for challenging matrices like roasted coffee beans and black pepper, utilizing comprehensive cleanup to address complex matrices [6].

3.2.1 Materials and Reagents
  • Immunoaffinity columns: Specific for sterigmatocystin
  • 13C18-STE internal standard: For improved quantification accuracy
  • UPLC-MS/MS system: Ultra-performance liquid chromatography coupled with tandem mass spectrometry
3.2.2 Sample Preparation and Extraction
  • Grinding: Grind roasted coffee beans or black pepper to a fine powder using a suitable mill.

  • Weighing: Accurately weigh 5.0 ± 0.1 g of sample into a 50-mL centrifuge tube.

  • Internal Standard Addition: Add 100 μL of 13C18-STE working solution (e.g., 40 ng in acetonitrile).

  • Extraction: Add 20 mL of extraction solvent (acetonitrile/water, 85:15, v/v). Vortex for 1 minute, then shake mechanically for 30 minutes.

  • Dilution: Dilute 5 mL of the extract with 20 mL of phosphate buffer (pH 7.4).

  • Immunoaffinity Cleanup: Pass the diluted extract through an immunoaffinity column at a flow rate of 1-2 mL/min. Wash with 10 mL of water. Elute STE with 3 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 50°C.

  • Reconstitution: Reconstitute the residue in 500 μL of mobile phase initial conditions, vortex for 30 seconds, and transfer to an autosampler vial.

3.2.3 UPLC-MS/MS Analysis Conditions

Table 4: UPLC-MS/MS instrument parameters for sterigmatocystin analysis

Parameter Setting
Column Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm)
Mobile Phase A Water with 10 mM ammonium acetate
Mobile Phase B Methanol with 10 mM ammonium acetate
Gradient Program 0 min: 10% B; 0.5 min: 50% B; 4 min: 97% B; 5.7 min: 97% B; 5.8 min: 10% B; 7 min: 10% B
Flow Rate 0.2 mL/min
Injection Volume 10 μL
Column Temperature 40°C
Ionization Mode Positive electrospray (ESI+)
MRM Transitions 325 > 310 (quantifier); 325 > 281 (qualifier)

The following diagram illustrates the complete workflow for the sterigmatocystin analysis protocol:

G Start Start Sample Analysis Homogenize Homogenize Sample Start->Homogenize Weigh Weigh 5.0 g Sample Homogenize->Weigh AddIS Add Internal Standard Weigh->AddIS Extract Extract with ACN/Water AddIS->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Cleanup Cleanup (PSA or IAC) Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Filter Filter (0.22 μm) Centrifuge2->Filter LCMSMS LC-MS/MS Analysis Filter->LCMSMS Data Data Analysis LCMSMS->Data

Quality Control and Method Validation

Validation Parameters and Acceptance Criteria

Method validation should be performed according to international guidelines such as EU Commission Regulation 519/2014 or SANCO/12571/2013. The following parameters should be assessed:

  • Linearity: Calibration curves should be constructed in the appropriate concentration range (typically 0.1-50 μg/kg) with correlation coefficients (r) > 0.995.
  • Accuracy: Determined through recovery experiments at multiple fortification levels (e.g., 0.5, 2.5, and 5.0 μg/kg). Acceptable recovery ranges are 70-120% with RSDs < 20% at the LOQ level.
  • Precision: Both intra-day (repeatability) and inter-day (intermediate precision) RSDs should be ≤ 15%.
  • Specificity: No significant interference from matrix components or other mycotoxins at the retention time of STE.
  • Limit of Detection (LOD) and Quantification (LOQ): Typically, LOD of 0.02-0.1 μg/kg and LOQ of 0.05-0.5 μg/kg are achievable with LC-MS/MS methods.
Quality Control in Routine Analysis

Each analytical batch should include:

  • Procedure blanks to monitor contamination
  • Matrix-matched calibration standards to compensate for matrix effects
  • Quality control samples (spiked at low and medium concentrations) to monitor ongoing accuracy and precision
  • Reference materials if available

Applications and Occurrence Data

The developed methods have been successfully applied to survey STE occurrence in various food commodities. Recent studies indicate that STE contamination is frequently detected but typically at low concentrations:

  • In a European survey of 277 UK cereal grain and product samples, STE was detected in less than 16% of samples at levels ranging from 0.1-3.65 μg/kg, with the highest level found in wholemeal rye crisp bread [8].
  • A Japanese study analyzing 583 food samples between 2016-2018 found STE in 19.9% of samples at >0.05 μg/kg, with the highest concentrations in Job's tears products (0.3 μg/kg mean) and rye flour (7.1 μg/kg maximum) [5].
  • Rice and oats grains were identified as commodities most likely to contain STE, though contamination levels were generally determined to be of low public health concern [8].

These findings highlight the importance of sensitive and reliable analytical methods for monitoring STE in food and feed, particularly as climate change may alter the geographical distribution and prevalence of STE-producing fungi [9].

Conclusion

This application note provides comprehensive methodologies and detailed protocols for the determination of sterigmatocystin in various food and feed matrices. The LC-MS/MS-based methods offer the sensitivity, specificity, and reliability needed for accurate STE quantification at the low μg/kg levels relevant for food safety monitoring. The modified QuEChERS approach presents a cost-effective and efficient sample preparation technique, while immunoaffinity cleanup provides superior extract cleanliness for challenging matrices.

As regulatory attention to STE continues to evolve, with EFSA recommending a target LOQ of 1.5 μg/kg, the methods described herein meet or exceed these requirements. The ongoing monitoring of STE in food and feed remains essential for accurate risk assessment and the potential establishment of regulatory limits in the future. The provided protocols enable laboratories to implement reliable STE analysis, contributing to improved food safety and public health protection.

References

Comprehensive Application Notes & Protocols: Sterigmatocystin Immune Reagents and Antibodies for Research and Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of Sterigmatocystin Detection

Sterigmatocystin (STC) is a potent mycotoxin produced by various Aspergillus species, particularly Aspergillus versicolor, and is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC). [1] [2] This toxic secondary metabolite shares structural similarities with aflatoxin B1 and serves as its biosynthetic precursor, exhibiting comparable toxic, mutagenic, and carcinogenic properties. [3] [4] STC contamination has been documented in a wide range of food commodities including grains, rice, cheese, nuts, spices, and beer, posing significant health risks to humans and animals through dietary exposure. [5] [4]

The development of specific immune reagents and antibodies against sterigmatocystin has revolutionized detection capabilities, enabling researchers to monitor contamination levels in various products with high sensitivity and specificity. Immunoassay-based methods offer significant advantages over traditional chromatographic techniques, including simplified sample preparation, high throughput capability, and reduced requirement for expensive instrumentation. [5] [3] These characteristics make immunological approaches particularly valuable for screening programs and resource-limited settings where rapid assessment of STC contamination is essential for public health protection. The following sections provide detailed protocols and application notes for utilizing sterigmatocystin-specific immune reagents in various research and analytical contexts.

Available Immune Reagents and Antibodies

Commercial Antibody Overview

The development of specific monoclonal antibodies against sterigmatocystin has significantly advanced detection capabilities for this mycotoxin. Several research groups have successfully generated and characterized immune reagents with high affinity and minimal cross-reactivity against structurally related compounds like aflatoxins. [3] These antibodies serve as critical components in various immunoassay formats, each offering distinct advantages for different application scenarios.

  • Monoclonal Antibodies (VerA series): Li et al. (2014) developed three hybridoma clones (VerA 3, VerA 4, and VerA 6) through a modified two-step screening procedure using STG-GA-BSA conjugates as immunogens. Among these, VerA 3 exhibited the highest sensitivity, with an IC~50~ value of 0.12 ng mL^-1^ in buffer, enabling ultrasensitive detection in competitive ELISA formats. This antibody showed no cross-reactivity with aflatoxins B1, B2, G1, G2, and M1, confirming its high specificity for sterigmatocystin. [3]

  • Commercial monoclonal antibody: Invitrogen offers a mouse monoclonal antibody specific to sterigmatocystin (Catalog # MA5-49620), which has been validated for applications including Immunohistochemistry (IHC), ELISA, and Lateral Flow (LF) assays. This antibody is provided as 200 µg of purified immunoglobulin, suitable for various experimental configurations. [6]

  • ELISA-based detection reagents: A competitive enzyme-linked immunosorbent assay (ELISA) was developed using a sensitive monoclonal antibody specific to STC with no cross-reactivity with aflatoxins. This assay has been optimized for the detection of STC in rice, wheat, and maize using a modified QuEChERS sample preparation approach, with a screening target concentration set at 1.5 μg/kg. [5]

Table 1: Characteristics of Available Sterigmatocystin Antibodies

Antibody Name Type Host Applications Specificity Source/Reference
VerA 3 Monoclonal Mouse icELISA, IAC No cross-reactivity with aflatoxins [3]
VerA 4 Monoclonal Mouse icELISA, IAC No cross-reactivity with aflatoxins [3]
VerA 6 Monoclonal Mouse icELISA, IAC No cross-reactivity with aflatoxins [3]
MA5-49620 Monoclonal Mouse IHC, ELISA, LF Specific to STC [6]
Not specified Monoclonal Mouse ELISA No cross-reactivity with aflatoxins [5]
Immunogen Synthesis and Conjugation

The production of high-affinity antibodies requires carefully designed hapten-protein conjugates that effectively stimulate the immune system. A reliable synthesis method for STC derivatives has been developed using glycolic acid and trifluoroacetic acid (TFA) to create functionalized haptens suitable for protein conjugation. [3]

Protocol: Synthesis of STC-GA-BSA Conjugate

  • Reaction Setup: Dissolve 0.5 g glycolic acid in 4 mL dry trifluoroacetic acid (TFA) in a heated 10 mL flask with septum and stirring bar.
  • Hapten Formation: Add 5 μg of STC dissolved in 2 mL acetonitrile to the glycolic acid/TFA mixture. Allow the reaction to proceed for 2 hours at room temperature with vigorous stirring.
  • Solvent Removal: Evaporate the organic solution using a rotary evaporator under reduced pressure to obtain the synthesized product STC-GA.
  • Active Ester Method: Suspend the entire STC-GA hapten in 0.4 mL dioxane, then add 8 mg N-hydroxysuccinimide (NHS) and react for 1 hour at room temperature.
  • Conjugation: Add 15 mg dicyclohexylcarbodiimide (DCC) to the solution and react for 4 hours at room temperature. Let the mixture settle for 24 hours in a dark chamber.
  • Protein Coupling: After centrifugation at 8,000 rpm for 5 minutes, add the supernatant dropwise to 9.6 mg of BSA dissolved in 5 mL 0.2 mol·L^-1^ PBS (pH 8.0).
  • Purification: Stir the mixture for 4 hours in a dark chamber at room temperature. Centrifuge at 3,000 rpm for 10 minutes, then dialyze the supernatant against 0.01 mol/L PBS at pH 8.0 for 3 days (changing buffer 6 times daily), followed by phosphate buffer for 2 days (changing buffer 8 times daily).
  • Storage: Aliquot the artificial antigen sterigmatocystin-GA-BSA (STG-GA-BSA) and store at -20°C until use. [3]

Immunoassay Protocols and Procedures

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The competitive ELISA format represents one of the most widely employed immunoassay techniques for sterigmatocystin detection due to its high throughput capability and excellent sensitivity. This method relies on the competition between free STC in samples and immobilized STC conjugates for limited antibody binding sites. [5] [3]

Table 2: Performance Characteristics of STC ELISA in Different Matrices

Matrix Detection Limit (ng/g) Cutoff Value (μg/kg) False Suspected Rate Recovery Range Reference
Wheat 0.08 1.2 0.34% 83-110% [3]
Maize 0.06 1.2 1.15% 83-110% [3]
Peanuts 0.10 1.3 0.78% 83-110% [3]
Rice - 1.5 - - [5]
Wheat - 1.5 - - [5]
Maize - 1.5 - - [5]

Protocol: Indirect Competitive ELISA for STC Detection

  • Coating: Dilute STC-GA-BSA conjugate to 0.5 μg·mL^-1^ in carbonate-bicarbonate buffer (50 mM, pH 9.6). Add 100 μL per well to a 96-well microtiter plate and incubate overnight at 4°C.
  • Blocking: Remove coating solution and wash plates three times with PBS containing 0.1% Tween 20 (PBST). Add 200 μL per well of blocking solution (2% skim milk powder in PBS) and incubate for 1 hour at 37°C.
  • Antibody-Sample Incubation: Dilute STC-specific monoclonal antibody (VerA 3) 1:80,000 in PBS. Mix equal volumes of diluted antibody with STC standards or sample extracts. Add 100 μL of the mixture to each well and incubate for 30 minutes at 37°C.
  • Detection: Wash plates five times with PBST. Add 100 μL per well of goat anti-mouse IgG-HRP conjugate diluted 1:10,000 in PBS. Incubate for 30 minutes at 37°C.
  • Substrate Reaction: Wash plates five times with PBST. Add 100 μL per well of TMB substrate solution (0.4 mM TMB, 3.6 mM H~2~O~2~ in citrate-acetate buffer, pH 5.5). Incubate for 15 minutes at 37°C in the dark.
  • Stop and Measurement: Stop the reaction by adding 50 μL per well of 2 M H~2~SO~4~. Measure absorbance at 450 nm using a microplate reader within 30 minutes.
  • Data Analysis: Generate a standard curve by plotting absorbance against the logarithm of STC concentration. Fit data to a four-parameter logistic equation for quantification of unknown samples. [3]
Sample Preparation for Immunoassays

Sample extraction efficiency and matrix effects significantly influence the accuracy and reliability of STC immunoassays. Different commodities require specific preparation approaches to optimize recovery while minimizing interference.

Protocol: Modified QuEChERS for Cereal Samples

  • Homogenization: Grind representative samples to a fine powder using a laboratory mill. Ensure thorough mixing to obtain a homogeneous distribution.
  • Extraction: Weigh 5 g of homogenized sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile:water (84:16, v/v) and shake vigorously for 30 minutes using a horizontal shaker.
  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at room temperature. Transfer 2 mL of the upper organic layer to a clean tube containing 2 mL of phosphate buffer (pH 7.4).
  • Cleanup (Optional): For complex matrices, pass the diluted extract through an immunoaffinity column containing STC-specific antibodies at a flow rate of 1-2 mL/min.
  • Elution: If using IAC cleanup, wash the column with 10 mL of PBS, then elute STC with 2 mL of methanol. Evaporate the eluate under nitrogen stream at 50°C and reconstitute in PBS for ELISA analysis. [5] [3]

Critical Parameters for ELISA Performance:

  • pH Optimization: The optimal pH for antibody-antigen interaction typically ranges from 6.5 to 7.5.
  • Ionic Strength: PBS with 150 mM NaCl generally provides optimal conditions.
  • Blocking Solution: 2% skim milk powder effectively minimizes nonspecific binding.
  • Incubation Temperature: 37°C standard, though room temperature may be used with extended incubation times. [3]

Immunoaffinity Cleanup for Chromatographic Analysis

Immunoaffinity columns (IACs) containing sterigmatocystin-specific antibodies provide highly selective sample cleanup for chromatographic methods, effectively removing matrix interferences while concentrating the target analyte. These columns are particularly valuable when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmatory analysis. [1]

Protocol: IAC Cleanup for Cheese and Dairy Products

  • Extraction: Homogenize 5 g of cheese sample with 20 mL of acetonitrile:water (80:20, v/v) using a high-speed blender for 3 minutes. Centrifuge at 4,000 × g for 10 minutes.
  • Dilution: Dilute 5 mL of the supernatant with 25 mL of PBS (pH 7.4) containing 0.1% Tween 20.
  • Cleanup: Load the diluted extract onto an AFLATEST WB SR+ immunoaffinity column at a flow rate of 2-3 mL/min. Do not allow the column to dry during the process.
  • Washing: Wash the column with 10 mL of PBS followed by 10 mL of purified water at a flow rate of 5 mL/min.
  • Elution: Elute sterigmatocystin with 2 mL of methanol followed by 2 mL of acetonitrile at a flow rate of 1-2 mL/min. Collect the entire eluate.
  • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 50°C. Reconstitute the residue in 200 μL of mobile phase (acetonitrile:water, 50:50, v/v) for LC-MS/MS analysis.
  • Freezing Step (Optional): For samples with high fat content, introduce a freezing step at -18°C for 3 hours after extraction to precipitate and separate fat and proteins, significantly improving STC recoveries. [1]

Performance Characteristics: The IAC-LC-MS/MS method achieves limits of quantification as low as 1.0 ng/kg for STC in cheese, with recoveries exceeding 70% after optimization. The method demonstrates excellent precision with relative standard deviations typically below 10%, meeting the performance criteria established by EU regulations for official food control. [1]

Applications in Mechanistic Toxicity Studies

Sterigmatocystin-specific antibodies have proven invaluable in mechanistic studies exploring the toxicological profiles of this mycotoxin. Recent research has revealed that STC induces apoptotic and autophagic cell death in liver cancer cells by downregulating XIAP (X-linked Inhibitor of Apoptosis Protein) expression. [7]

G STC STC CellularEffects Cellular Effects of STC STC->CellularEffects Apoptosis Apoptosis CellularEffects->Apoptosis Autophagy Autophagy CellularEffects->Autophagy CellCycle CellCycle CellularEffects->CellCycle Ferroptosis Ferroptosis CellularEffects->Ferroptosis OxidativeStress OxidativeStress CellularEffects->OxidativeStress DNADamage DNADamage CellularEffects->DNADamage MitochondrialDysfunction MitochondrialDysfunction CellularEffects->MitochondrialDysfunction Downstream Downstream Consequences Apoptosis->Downstream Autophagy->Downstream CellCycle->Downstream Ferroptosis->Downstream OxidativeStress->DNADamage DNADamage->Downstream MitochondrialDysfunction->Downstream ReducedPolarBody Reduced Polar Body Extrusion Downstream->ReducedPolarBody OocyteQuality Declined Oocyte Quality Downstream->OocyteQuality LiverCancerDeath Liver Cancer Cell Death Downstream->LiverCancerDeath

Diagram 1: STC-induced cellular toxicity pathways. Sterigmatocystin exposure triggers multiple cytotoxic mechanisms including apoptosis, autophagy, and ferroptosis, leading to impaired oocyte quality and liver cancer cell death.

Protocol: Immunodetection of STC-Induced Apoptosis Markers

  • Cell Treatment: Expose HepG2 cells (human liver cancer cell line) to sterigmatocystin at concentrations ranging from 25-200 μM for 24-48 hours. Prepare stock solution of STC in methanol and dilute in cell culture medium, ensuring final methanol concentration does not exceed 0.1%.
  • Protein Extraction: Wash cells with pre-cooled PBS and lyse using RIPA buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant containing total protein.
  • Western Blotting: Separate 30-50 μg of total protein by SDS-PAGE (8-15% gradient gels) and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Antibody Incubation: Incubate membranes overnight at 4°C with primary antibodies against:
    • Cleaved caspase-3 (1:1000 dilution)
    • Cleaved PARP (1:1000 dilution)
    • XIAP (1:1000 dilution)
    • β-actin (1:1000 dilution, loading control)
  • Detection: Wash membranes three times with TBST, then incubate with appropriate HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and visualize with a digital imaging system.
  • Quantitative Analysis: Perform densitometric analysis of protein bands using ImageJ software. Normalize target protein expression to β-actin loading control. [7]

Key Findings: STC exposure significantly reduces XIAP expression while increasing levels of cleaved caspase-3 and cleaved PARP, indicating activation of apoptotic pathways. This mechanism contributes to STC's anti-proliferative effects in liver cancer cells, suggesting potential therapeutic applications. [7]

Quality Control and Method Validation

Rigorous validation of sterigmatocystin immunoassays is essential to ensure reliable performance across different matrices and laboratories. Both commercial and in-house developed methods should adhere to established validation guidelines.

Protocol: In-House Validation of STC Immunoassays

  • Specificity Evaluation: Test cross-reactivity with structurally related compounds (aflatoxins B1, B2, G1, G2, M1) and common matrix components. Calculate cross-reactivity percentage as (IC~50~ of STC / IC~50~ of competitor) × 100%. Acceptable antibodies should show <1% cross-reactivity with aflatoxins. [3]
  • Accuracy and Precision: Spike blank matrix samples with STC at low, medium, and high concentration levels (e.g., 1, 5, and 20 μg/kg). Analyze six replicates at each level on three separate days. Calculate recovery rates (85-115% acceptable) and relative standard deviations (RSD < 15% acceptable).
  • Limit of Detection (LOD) and Quantification (LOQ): Determine LOD as the concentration corresponding to the mean signal of blank samples plus three standard deviations. Establish LOQ as the lowest concentration that can be quantified with acceptable precision and accuracy (RSD < 20%, recovery 80-120%).
  • Robustness Testing: Evaluate method performance under small, deliberate variations in critical parameters (pH ± 0.5, incubation temperature ± 2°C, antibody concentration ± 10%).
  • Matrix Effects Assessment: Compare standard curves prepared in buffer and sample matrix extracts. Significant matrix effects may require additional cleanup steps or standard addition quantification approaches. [5]

Method Performance Criteria: According to EU validation guidelines for semi-quantitative screening methods, STC immunoassays should demonstrate false suspected rates below 5% at the designated screening target concentration. For the STC ELISA applied to rice, wheat, and maize, cutoff values were established at 1.2-1.3 μg/kg with false suspected rates of 0.34-1.15%. [5]

Conclusion

The development of high-specificity immune reagents against sterigmatocystin has significantly advanced our ability to detect and quantify this mycotoxin in various commodities and biological systems. The protocols outlined in this document provide researchers with comprehensive methodologies for implementing immunoassay-based approaches that offer sensitivity, specificity, and practical efficiency for both routine screening and mechanistic studies. As research continues to elucidate the health impacts of STC exposure, these immunological tools will play an increasingly important role in protecting food safety and understanding the biological effects of this significant mycotoxin.

References

sterigmatocystin hemiacetal derivatives for immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Sterigmatocystin and its Derivatives

Sterigmatocystin (STC) is a mycotoxin and a precursor in the biosynthesis of aflatoxins. Several derivatives of STC have been identified, often involving modifications to its core structure. The table below summarizes relevant derivatives based on the available literature.

Derivative Name Core Structure / Key Modification Relevant Context
Sterigmatocystin (STC) Bifuran ring + anthracenone skeleton [1] Parent compound; late-stage intermediate in aflatoxin biosynthesis [2].
O-methylsterigmatocystin (OMST) STC with a methylated hydroxyl group [3] [2] Direct precursor to aflatoxins; used in synthesis studies of other homologues [3].
Oxisterigmatocystins STC with additional oxygen-containing substitutions (e.g., hydroxylation) [1] A category of derivatives formed through oxidative processes.
Sterigmatocystin-hemiacetal Characteristic hemiacetal functional group [1] A specific derivative mentioned as being isolated from Aspergillus sp. [1].

Potential Strategies for Immunoassay Development

While direct protocols are unavailable, the search results suggest two strategic approaches for developing such immunoassays, drawing parallels from related scientific work.

  • Hapten Design Using Hemiacetal Derivatives: The isolation of natural "sterigmatocystin-hemiacetal" [1] provides a candidate molecule that can be used directly as a hapten. By conjugating this derivative to a carrier protein (like BSA or KLH), you can generate antibodies specifically recognizing the hemiacetal form or its structural analogues.

  • Adopting a Competitive Assay Format: A well-established strategy for analyzing small molecules is the competitive Enzyme Immunoassay (EIA) [4]. This method is particularly suitable for detecting low molecular weight targets with small structural differences from their parent compounds. The workflow involves competition between free analytes and enzyme-conjugated products for immobilized antibodies, enabling precise quantification.

G Start Start: Develop Immunoassay for Sterigmatocystin Hemiacetal SP1 Strategy 1: Hapten Design Start->SP1 SP2 Strategy 2: Competitive Assay Format [4] Start->SP2 A1 Use isolated sterigmatocystin- hemiacetal derivative [1] SP1->A1 B1 Conjugate to a carrier protein (e.g., BSA, KLH) A1->B1 C1 Immunize host to generate specific antibodies B1->C1 A2 Coat plate with anti-product antibody SP2->A2 B2 Add mixture of: - Sample with free analyte - Product-enzyme conjugate A2->B2 C2 Incubate: Analytic and conjugate compete for antibody binding sites B2->C2 D2 Measure enzyme signal: Inverse relationship to analyte concentration C2->D2

References

Comprehensive Application Notes and Protocols: Sterigmatocystin Conjugation to Albumins and Gelatin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sterigmatocystin-Protein Interactions

Sterigmatocystin (STC) is a carcinogenic mycotoxin produced by various Aspergillus species that demonstrates significant protein binding affinity with potential implications for its toxicokinetics. STC is structurally similar to aflatoxin B1, featuring a xanthone nucleus attached to a bisfuran structure, which facilitates interactions with transport proteins like human serum albumin (HSA) [1]. These interactions are critical to understand because they influence the bioavailability, distribution, and toxicity profile of STC in biological systems. The International Agency for Research on Cancer classifies STC as a Group 2B carcinogen (possibly carcinogenic to humans), making research into its protein binding behavior particularly relevant for toxicological assessments and therapeutic countermeasure development [2].

The conjugation of STC with albumins and gelatin represents a significant area of research with applications in toxicology studies, assay development, and detoxification strategy design. Albumins serve as principal carrier proteins in the bloodstream for numerous xenobiotics, while gelatin-based conjugates have utility in immunoassay development and antibody production. Understanding the molecular basis of STC-protein interactions enables researchers to develop more effective detection methods and intervention strategies for this concerning mycotoxin. These application notes provide detailed methodologies for studying STC-protein conjugation, complete with experimental protocols, quantitative binding data, and practical applications for research scientists and drug development professionals.

Sterigmatocystin-Albumin Binding Characterization

Binding Affinity and Quantitative Data

STC forms moderately stable complexes with human serum albumin (HSA) as demonstrated through multiple analytical approaches. The interaction between STC and HSA is characterized by moderate binding affinity with association constants (K~a~) in the range of approximately 10^4^ L/mol, as determined through fluorescence spectroscopy and ultracentrifugation studies [3]. This binding affinity is significantly lower than that observed for other mycotoxins like ochratoxins (K~a~ ≈ 10^6^ to 10^7^ L/mol) but falls within a range that may still influence the toxicokinetic properties of STC [3]. The table below summarizes the key quantitative binding parameters for STC-HSA interactions:

Table 1: Binding Parameters for STC-HSA Interactions

Parameter Value Experimental Method Reference
Association Constant (K~a~) ~10^4^ L/mol Fluorescence spectroscopy [3]
Stern-Volmer Constant (K~sv~) 3.98 ± 0.06 M^-1^ Fluorescence spectroscopy [4]
Primary Binding Site Heme site (FA1, subdomain IB) Molecular modeling [3]
Competitive Displacement Efficiently displaced by cyclodextrins Competitive fluorescence [4]

The binding site specificity of STC on HSA has been investigated through competitive displacement studies with site-specific markers. Unlike cyclopiazonic acid, which occupies Sudlow's site I, STC demonstrates preferential binding to the Heme site (FA1) in subdomain IB on HSA [3]. This binding location distinction is important for understanding potential drug-mycotoxin interactions and predicting displacement effects. Additionally, research has shown that hemiacetal forms of STC can form immunoreactive conjugates with albumin following incubation at room temperature for as little as one hour, demonstrating the reactivity of STC derivatives with proteins [5] [6].

Comparative Binding Affinities of Mycotoxins

The binding affinity of STC for albumin is notably different from other mycotoxins, which has implications for their relative biological persistence and distribution characteristics. The following table provides a comparative overview of various mycotoxin-albumin binding affinities:

Table 2: Comparative Binding Affinities of Mycotoxins with Human Serum Albumin

Mycotoxin Binding Affinity (K~a~) Relative Strength Primary Binding Site
Ochratoxins 10^6^ to 10^7^ L/mol High Sudlow's Site I
Alternariol 4 × 10^5^ L/mol High Not specified
Citrinin 2 × 10^5^ L/mol Moderate-High Not specified
Zearalenone 10^5^ L/mol Moderate Not specified
Sterigmatocystin ~10^4^ L/mol Moderate Heme Site (FA1)
Cyclopiazonic Acid ~10^4^ L/mol Moderate Sudlow's Site I
Beauvericin ~10^3^ L/mol Low Not specified

The moderate affinity binding observed for STC with HSA suggests that while a significant proportion may be protein-bound in circulation, it could still be available for tissue distribution and cellular uptake, potentially contributing to its toxicological effects. This intermediate binding characteristic also makes STC susceptible to displacement by compounds with higher affinity for the heme site, a property that has been exploited in detoxification strategies using cyclodextrins [4].

Experimental Protocols

Fluorescence Spectroscopy for STC-HSA Binding Affinity
3.1.1 Principle

The fluorescence quenching technique leverages the intrinsic fluorescence of human serum albumin, primarily from tryptophan residues, when excited at 295 nm. The addition of STC to an HSA solution causes a measurable decrease (quenching) in fluorescence intensity due to complex formation between STC and HSA. Analysis of this quenching effect using the Stern-Volmer equation allows calculation of the binding constant and provides insight into the binding mechanism [3] [4].

3.1.2 Materials and Equipment
  • Human serum albumin (HSA) commercially sourced (e.g., Merck, Darmstadt, Germany)
  • Sterigmatocystin standard (e.g., Merck, Darmstadt, Germany)
  • Phosphate-buffered saline (PBS, pH 7.4)
  • Fluorescence spectrophotometer (e.g., Hitachi F-4500 or equivalent)
  • UV-vis spectrophotometer (e.g., Jasco V-730 or equivalent)
  • Analytical balance
  • Volumetric flasks and pipettes

Table 3: Reagent Preparation Specifications

Reagent Concentration Solvent Storage Conditions
HSA Stock Solution 20 μM PBS, pH 7.4 -20°C, avoid freeze-thaw cycles
STC Stock Solution 1 mM Acetonitrile -20°C, protected from light
Working HSA Solution 2 μM PBS, pH 7.4 Prepared fresh daily
STC Dilution Series 0-10 μM PBS, pH 7.4 Prepared fresh daily
3.1.3 Procedure
  • Sample Preparation: Prepare a series of solutions containing a fixed concentration of HSA (2 μM) and varying concentrations of STC (0-10 μM) in PBS (pH 7.4). Ensure consistent final volumes across all samples.
  • Instrument Setup: Configure the fluorescence spectrophotometer with the following parameters: excitation wavelength = 295 nm, emission scan range = 300-500 nm, scan speed = 240 nm/min, excitation and emission slit widths = 5 nm each.
  • Spectra Acquisition: Measure the fluorescence emission spectrum of each sample, beginning with the STC-free HSA solution (blank) followed by increasing concentrations of STC.
  • Inner Filter Effect Correction: Apply correction for the inner filter effect using the following equation for all measurements: I~cor~ = I~obs~ × e^(A~ex~+A~em~)/2^ where I~cor~ is the corrected fluorescence intensity, I~obs~ is the observed intensity, and A~ex~ and A~em~ are the absorbance values at excitation and emission wavelengths, respectively [3].
  • Data Analysis: Analyze the fluorescence quenching data at 340 nm using the Stern-Volmer equation: I~0~/I = 1 + K~sv~ × [Q] where I~0~ and I are the fluorescence intensities in the absence and presence of quencher (STC), respectively, K~sv~ is the Stern-Volmer constant, and [Q] is the quencher concentration.

G start Start Fluorescence Spectroscopy Protocol prep Prepare HSA Solution (2 μM) in PBS pH 7.4 start->prep stc_series Prepare STC Dilution Series (0-10 μM) prep->stc_series mix Mix HSA with STC Solutions in Volumetric Flasks stc_series->mix equilibrate Incubate at 25°C for 30 min for Equilibrium mix->equilibrate measure Measure Fluorescence Emission (Excitation: 295 nm, Emission: 300-500 nm) equilibrate->measure correct Apply Inner Filter Effect Correction to Data measure->correct analyze Analyze Quenching Data using Stern-Volmer Equation correct->analyze results Calculate Binding Constant (Kₐ) and Stern-Volmer Constant (K_sv) analyze->results end Protocol Complete results->end

Diagram 1: Fluorescence spectroscopy workflow for STC-HSA binding measurement

Ultracentrifugation Method for Free Fraction Determination
3.2.1 Principle

Ultracentrifugation under appropriate conditions enables the sedimentation of albumin without disrupting albumin-ligand interactions, allowing for the quantification of the free (unbound) fraction of STC in the supernatant. This method provides direct measurement of protein binding under conditions that closely mimic physiological states, using HSA concentrations similar to those found in human plasma (35-50 g/L) [3].

3.2.2 Materials and Equipment
  • Tabletop ultracentrifuge (e.g., Beckman Coulter Optima MAX-XP with MLA-130 fixed-angle rotor)
  • Polycarbonate centrifuge tubes (11 × 34 mm, Beckman Coulter or equivalent)
  • Human serum albumin (HSA)
  • Sterigmatocystin standard
  • Phosphate-buffered saline (PBS, pH 7.4)
  • HPLC system with appropriate detection
3.2.3 Procedure
  • Sample Preparation: Prepare samples containing 40 g/L (≈600 μM) HSA and 10 μM STC in PBS (pH 7.4). Include appropriate controls (warfarin as high-binding control, paracetamol as low-binding control).
  • Tube Loading: Transfer 900 μL aliquots of each sample into polycarbonate centrifuge tubes.
  • Ultracentrifugation: Centrifuge samples for 16 hours at 170,000× g and 20°C using a fixed-angle rotor.
  • Supernatant Collection: Carefully remove 200 μL from the upper part of the protein-free supernatant after centrifugation, avoiding disturbance of the pellet.
  • Sample Analysis: Analyze STC concentration in the supernatant using HPLC. For STC, acidify samples to pH 5 with 1 M HCl before HPLC analysis to improve stability and detection.
  • Data Calculation: Calculate the free fraction of STC using the following formula: Free fraction = [STC]~supernatant~ / [STC]~total~ where [STC]~supernatant~ is the concentration measured in the supernatant after ultracentrifugation and [STC]~total~ is the initial concentration added to the sample.
Competitive Displacement with Cyclodextrins
3.4.1 Principle

Cyclodextrins (CDs) can displace STC from HSA binding sites due to their higher affinity for STC, forming inclusion complexes that are safely excreted from the body. This approach has potential applications as a detoxification strategy for acute STC poisoning. Sugammadex (a γ-cyclodextrin derivative) shows particularly high binding affinity for STC, with an almost two orders of magnitude higher affinity compared to HSA [4].

3.4.2 Materials and Equipment
  • Human serum albumin (HSA)
  • Sterigmatocystin standard
  • Cyclodextrins: β-cyclodextrin, γ-cyclodextrin, and sugammadex
  • Phosphate-buffered saline (PBS, pH 7.4)
  • Fluorescence spectrophotometer
  • Circular dichroism (CD) spectrophotometer (optional)
3.4.3 Procedure
  • STC-HSA Complex Formation: Pre-incubate STC (10 μM) with HSA (20 μM) in PBS (pH 7.4) for 30 minutes at 25°C to allow complex formation.
  • Cyclodextrin Titration: Prepare increasing concentrations of cyclodextrins (0-100 μM) in PBS.
  • Displacement Measurement: Add cyclodextrin solutions to the pre-formed STC-HSA complex and monitor changes in fluorescence intensity (excitation 295 nm, emission 340 nm) or circular dichroism signal at 350 nm.
  • Data Analysis: Calculate the displacement efficiency using the following formula: Displacement (%) = (I~f~ - I~b~) / (I~f~ - I~b~) × 100 where I~f~ is the fluorescence intensity of free STC, I~b~ is the fluorescence intensity of STC-HSA complex before displacement, and I is the fluorescence intensity after cyclodextrin addition.

G start Start Competitive Displacement Assay pre_complex Form STC-HSA Complex (10 μM STC + 20 μM HSA) start->pre_complex incubate Incubate 30 min at 25°C for Complex Formation pre_complex->incubate prepare_cd Prepare Cyclodextrin Dilution Series (0-100 μM) incubate->prepare_cd add_cd Add Cyclodextrin Solutions to STC-HSA Complex prepare_cd->add_cd monitor Monitor Fluorescence/CD Signal (Fluorescence: Ex 295 nm/Em 340 nm) (CD: Monitor at 350 nm) add_cd->monitor calculate Calculate Displacement Efficiency (%) monitor->calculate compare Compare Displacement Efficacy Across Cyclodextrin Types calculate->compare end Protocol Complete compare->end

Diagram 2: Competitive displacement assay workflow for STC detoxification

Application in Detoxification Strategy

The differential binding affinity of STC for cyclodextrins compared to albumin provides a scientific foundation for detoxification approaches. Research demonstrates that STC has significantly higher affinity for γ-cyclodextrin and sugammadex compared to HSA, enabling efficient displacement from the protein binding site [4]. This mechanism parallels the clinical use of sugammadex for reversing neuromuscular block, suggesting potential application for acute STC poisoning intervention.

The table below summarizes the binding affinities of STC with different cyclodextrins compared to HSA:

Table 4: STC Binding Affinities with Cyclodextrins and HSA

Compound Relative Binding Affinity for STC Potential Application
Sugammadex Highest affinity Primary intervention for acute poisoning
γ-Cyclodextrin High affinity Alternative detoxification agent
β-Cyclodextrin Almost order of magnitude lower than γ-CD Limited utility
HSA ~100× lower affinity than sugammadex Native carrier protein

The proposed detoxification protocol involves intravenous administration of sugammadex or γ-cyclodextrin to extract STC from HSA in the bloodstream, forming an inclusion complex that is then excreted renally. This approach could serve as first-aid intervention for acute STC intoxication, potentially reducing the biological half-life and toxicity of this mycotoxin.

Troubleshooting and Technical Notes

  • STC Solubility Considerations: STC has limited aqueous solubility (1.44 mg/L at 25°C) and tends to form stable non-covalent aggregates in aqueous solutions. These aggregates dissociate only at submicromolar concentrations, which can complicate binding studies. Use appropriate solvents (acetonitrile) for stock solutions and ensure proper dilution in aqueous buffers [4].
  • Inner Filter Effect Correction: At higher STC concentrations, significant inner filter effects may occur due to STC absorbance. Always apply the appropriate correction factor to fluorescence measurements as described in the protocol section [3].
  • STC Stability: STC is light-sensitive and may degrade under prolonged exposure. Perform all experiments under subdued lighting conditions and store stock solutions in amber vials at -20°C.
  • HSA Quality Control: Use fatty acid-free HSA for binding studies to prevent interference from endogenous ligands. Verify protein concentration spectrophotometrically using extinction coefficient E~1%~ = 5.3 at 279 nm.
  • Method Validation: Validate ultracentrifugation methods using warfarin (high binding control) and paracetamol (low binding control) to ensure proper separation of free and bound fractions [3].

Conclusion

The conjugation of sterigmatocystin with albumins represents a significant interaction that influences the toxicokinetic behavior of this mycotoxin. The experimental protocols outlined in these application notes provide researchers with robust methodologies for characterizing STC-protein binding, with particular emphasis on fluorescence spectroscopy, ultracentrifugation, and competitive displacement assays. The moderate affinity of STC for HSA (K~a~ ≈ 10^4^ L/mol) combined with its specific binding to the heme site (FA1) creates opportunities for intervention strategies using high-affinity cyclodextrins like sugammadex.

These techniques support ongoing research into STC toxicology and the development of novel detoxification approaches. The finding that STC can be efficiently displaced from HSA by cyclodextrins presents a promising avenue for managing acute exposures to this mycotoxin. Further research is needed to explore the in vivo efficacy of these approaches and to develop similar protocols for studying STC conjugation with gelatin and other proteins relevant to immunoassay development and toxicological assessment.

References

sterigmatocystin immunohistochemistry detection

Author: Smolecule Technical Support Team. Date: February 2026

Commercial Antibodies and Basic IHC Principles

A key starting point is the availability of a specific reagent. A mouse monoclonal antibody against sterigmatocystin has been commercially developed and validated for use in IHC, ELISA, and Lateral Flow assays [1]. This confirms that IHC detection for STC is feasible.

For a robust IHC protocol, the choice of detection system is critical. The table below summarizes common IHC methods, which would need to be optimized for STC detection [2].

Method Principle Key Advantages Key Limitations Best Suited For
Direct Method [2] Primary antibody directly labeled with enzyme/fluorophore. Simple, rapid; minimizes nonspecific background. Lower sensitivity; requires labeling of every primary antibody. Detecting highly expressed antigens; tissues with high endogenous Ig (e.g., lymphoid tissue).
Indirect Method [2] Unlabeled primary antibody is detected by a labeled secondary antibody. Higher sensitivity than direct method; more practical and versatile. Requires additional controls/blocking; potential for nonspecific secondary antibody binding. Standard detection for a wide range of antigens; most common research and clinical method.
Enzyme-Antienzyme (e.g., PAP, APAAP) [2] Uses a tertiary complex (e.g., peroxidase-antiperoxidase). Very high sensitivity; avoids chemical conjugation of primary antibody. More time-consuming; may still be insufficient for some FFPE tissues with monoclonal antibodies. Detecting low-abundance antigens; use with cell preparations and cryosections.

The following diagram illustrates the logical workflow for developing and optimizing an IHC assay for a target like STC, from sample preparation to analysis.

Sample Preparation & Fixation Sample Preparation & Fixation Antigen Retrieval Antigen Retrieval Sample Preparation & Fixation->Antigen Retrieval Blocking & Primary Antibody Incubation Blocking & Primary Antibody Incubation Antigen Retrieval->Blocking & Primary Antibody Incubation Detection System & Visualization Detection System & Visualization Blocking & Primary Antibody Incubation->Detection System & Visualization Microscopy & Analysis Microscopy & Analysis Detection System & Visualization->Microscopy & Analysis Formalin-fixed, Paraffin-embedded (FFPE)\nor Frozen Sections Formalin-fixed, Paraffin-embedded (FFPE) or Frozen Sections Formalin-fixed, Paraffin-embedded (FFPE)\nor Frozen Sections->Sample Preparation & Fixation Heat-Induced (HIER) or\nProteolytic-Induced (PIER) Heat-Induced (HIER) or Proteolytic-Induced (PIER) Heat-Induced (HIER) or\nProteolytic-Induced (PIER)->Antigen Retrieval Apply anti-STC primary antibody;\nBlock nonspecific sites Apply anti-STC primary antibody; Block nonspecific sites Apply anti-STC primary antibody;\nBlock nonspecific sites->Blocking & Primary Antibody Incubation Choose from: Direct, Indirect,\nor Amplified (e.g., PAP) methods Choose from: Direct, Indirect, or Amplified (e.g., PAP) methods Choose from: Direct, Indirect,\nor Amplified (e.g., PAP) methods->Detection System & Visualization

Alternative Detection Methodologies

While a full IHC protocol is not detailed in the available literature, researchers have developed other sensitive methods for STC detection that could inform IHC development or serve as complementary techniques.

  • Aptasensor Detection: A sophisticated fluorescence-based aptasensor using a graphene oxide platform and a high-affinity DNA aptamer (KD 27.9 nM) has been developed. This method has a linear detection range of 80–720 ppb and is noted for its specificity with minimal cross-reactivity to other mycotoxins [3].
  • Molecular Biology-Based Protocol: A highly specific PCR-based protocol exists for detecting fungi that produce STC. It uses a high-discrimination DNA polymerase to target single nucleotide polymorphisms (SNPs) in the Aspergillus section Versicolores (which includes STC-producing species like A. versicolor), while excluding the non-producer A. sydowii [4]. This method is useful for identifying potential sources of contamination.

A Proposed Experimental Workflow

Based on the available information, here is a suggested workflow for a researcher aiming to detect STC, potentially in a tissue context:

Confirm STC Presence Confirm STC Presence Correlate with Producing Fungi Correlate with Producing Fungi Confirm STC Presence->Correlate with Producing Fungi Localize STC in Tissue Localize STC in Tissue Localize STC in Tissue->Correlate with Producing Fungi a Extract DNA from Sample (e.g., dust, tissue) b Perform SNP-based PCR with HiDi polymerase [4] a->b b->Confirm STC Presence c Optimize IHC using commercial anti-STC antibody [1] d Test different detection systems (see Table above) [2] c->d d->Localize STC in Tissue

Navigating Current Limitations

The main challenge is the lack of a publicly detailed, step-by-step IHC protocol for STC. The commercial antibody provides a starting point, but extensive optimization of the entire IHC process—from tissue fixation and antigen retrieval to blocking conditions, antibody dilution, and choice of detection system—would be required [2] [5].

Future work could focus on adapting the highly specific aptamer [3] for IHC applications or using the molecular protocol [4] to pre-screen samples likely to contain STC, thereby increasing the chances of successful IHC detection.

References

Comprehensive Application Notes and Protocols: Development of a Lateral Flow Immunoassay for Sterigmatocystin Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sterigmatocystin and Analytical Challenges

Sterigmatocystin (STG) is a hepatotoxic and carcinogenic mycotoxin produced by various fungal species including Aspergillus, Penicillium, and Emericella genera. This polyketide-derived xanthone metabolite shares structural similarity with aflatoxin B1 (AFB1) and possesses a bisfuran ring system that contributes to its toxicological profile. STG has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans) due to its potent hepatocarcinogenic effects in animal studies. The toxicity mechanism involves the formation of a reactive sterigmatocystin-1,2-oxide intermediate that binds to cellular DNA, forming adducts and generating reactive oxygen species that trigger oxidative stress, apoptosis, and carcinogenesis [1].

The analytical challenge in STG detection stems from several factors: its frequent occurrence at low concentrations in complex matrices, the structural similarity to other mycotoxins that may cause cross-reactivity, and the need for rapid, on-site screening methods that can complement laboratory-based techniques. Lateral flow immunoassays (LFIAs) address these challenges by providing rapid results (typically within 5-30 minutes), ease of use (minimal technical expertise required), and portability for field testing without sophisticated equipment [2]. While traditional methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer excellent sensitivity and specificity, they require extensive sample preparation, costly instrumentation, and skilled operators, making them unsuitable for rapid screening applications [3] [4].

Principles of Lateral Flow Immunoassay Technology

Fundamental Components and Mechanism

Lateral flow immunoassays are membrane-based diagnostic platforms that operate on the principles of affinity chromatography and immunochemical reactions. The basic structure consists of overlapping porous membranes mounted on a backing card, forming a continuous flow path that enables capillary movement of the liquid sample. The key components include:

  • Sample pad: Acts as the initial reservoir that receives the liquid sample, typically made of cellulose or glass fiber, which may contain pre-treatment chemicals to adjust pH or filter particulates
  • Conjugate pad: Contains freeze-dried detection reagents, typically antibodies conjugated to signal-generating particles (e.g., gold nanoparticles, latex beads, fluorescent tags)
  • Nitrocellulose membrane: The central reaction zone where capture molecules (antigens or antibodies) are immobilized in defined lines (test and control lines)
  • Absorbent pad: Functions as a waste reservoir that drives fluid flow by maintaining capillary action throughout the strip [2]

The assay format for small molecules like STG typically employs a competitive design, where the target analyte in the sample competes with immobilized analyte conjugates for limited antibody binding sites. This format differs from sandwich assays used for larger analytes with multiple epitopes and is particularly suited to small molecules like mycotoxins that have limited binding sites [2].

Competitive Assay Format for Small Molecules

In the competitive LFIA format for STG detection:

  • The liquid sample containing STG is applied to the sample pad
  • As the sample migrates, it reconstitutes the labeled antibodies (typically gold nanoparticle-conjugated) in the conjugate pad
  • STG in the sample binds to these labeled antibodies, occupying their binding sites
  • The mixture continues to migrate along the membrane to the test line, which contains immobilized STG-protein conjugates
  • If sufficient STG is present in the sample, it prevents the labeled antibodies from binding to the test line, resulting in no signal or a weak signal
  • If little or no STG is present, the labeled antibodies bind to the immobilized STG conjugates at the test line, generating a strong visual signal
  • The control line always captures excess labeled antibodies regardless of STG presence, confirming proper assay function [2]

This inverse relationship between analyte concentration and test line intensity forms the basis for qualitative (visual) or quantitative (reader-based) detection of STG.

Materials and Reagents

Antibodies and Immunoreagents

Table 1: Essential immunoreagents for STG LFIA development

Component Specifications Source/Clone Performance Characteristics
Anti-STG monoclonal antibody Mouse monoclonal, IgG class Clone STG (e.g., Creative Diagnostics HMABPY017) IC₅₀: 0.76 ng/mL by icELISA; Cross-reactivity: <0.01% with AFB1, AFB2, AFG1, AFG2, AFM1 [5]
STG-protein conjugates STG-OVA for test line; STG-BSA for immunization Creative Diagnostics DAGA-017O (OVA) and DAGA-017B (BSA) Coating antigens for membrane immobilization; critical for test line formation
Secondary antibody Goat anti-mouse IgG Various commercial sources Used for control line to capture unbound labeled antibodies
Consumables and Equipment

Table 2: Required materials and equipment for LFIA development and production

Category Specific Items Specifications/Notes
Membrane components Sample pad (cellulose/glass fiber), Conjugate pad (glass fiber), Nitrocellulose membrane (e.g., Millipore HF135, Whatman FF120), Absorbent pad (cellulose) Varying flow rates and protein binding capacities must be optimized
Signal reporters Colloidal gold nanoparticles (40 nm), fluorescent labels (e.g., M424 luminescent dye), carbon nanoparticles, latex beads (blue) Gold nanoparticles most common; fluorescent labels enable enhanced sensitivity with readers [6]
Processing equipment Dispensing platform for precise antibody application, Guillotine cutter for strip segmentation, XYZ platform for conjugate application, Drying oven with desiccant Controlled environment (20-25°C, <30% RH) recommended for membrane processing
Reading devices Portable lateral flow readers (optical or magnetic detection) Quantitative analysis; Detekt Biomedical L.L.C. readers or similar [2]

Detailed Experimental Protocols

Conjugation of Antibodies with Gold Nanoparticles

Objective: To conjugate anti-STG monoclonal antibodies to colloidal gold nanoparticles for use as the detection conjugate in the LFIA.

Materials:

  • Colloidal gold nanoparticles (40 nm diameter, OD ~1.0)
  • Anti-STG monoclonal antibody (clone STG)
  • Potassium carbonate (2% w/v) and hydrochloric acid (0.1M) for pH adjustment
  • Bovine serum albumin (BSA, 10% w/v)
  • Sucrose (10% w/v) and trehalose (5% w/v) as cryoprotectants
  • Regenerated cellulose dialysis membranes (MWCO 100 kDa)
  • Ultrapure water and phosphate buffers (10 mM, pH 7.2)

Procedure:

  • pH optimization: Adjust 1 mL of colloidal gold solution to varying pH levels (6.0, 7.0, 8.0, 9.0) using K₂CO₃ or HCl. Add 10 μg of antibody to each pH condition and incubate for 15 minutes. Add 100 μL of 10% NaCl to assess stability (color should remain red without clumping). Select the optimal pH (typically 0.5 units above antibody pI) for large-scale conjugation.
  • Large-scale conjugation: For 10 mL gold nanoparticles at optimal pH, add 100 μg anti-STG antibody (final concentration 10 μg/mL) with gentle stirring. Incubate for 30 minutes at room temperature.
  • Blocking: Add 1 mL of 10% BSA solution (final 1%) and incubate for 15 minutes to cover residual gold surface.
  • Stabilization: Add sucrose/trehalose mixture to final concentrations of 2% and 1%, respectively.
  • Purification: Centrifuge at 12,000 × g for 20 minutes at 4°C. Discard supernatant and resuspend pellet in minimal preservation buffer (10 mM phosphate, 1% sucrose, 0.5% trehalose, 0.1% BSA, pH 7.2).
  • Characterization: Measure OD at 520-580 nm and adjust to working concentration (typically OD = 5-10 for application to conjugate pad).
Membrane Preparation and Strip Assembly

Objective: To prepare the nitrocellulose membrane with test and control lines and assemble complete lateral flow strips.

Materials:

  • Nitrocellulose membrane (e.g., Millipore HF135)
  • STG-OVA conjugate (0.5-2.0 mg/mL in PBS) for test line
  • Goat anti-mouse IgG (1.0 mg/mL in PBS) for control line
  • Phosphate buffered saline (PBS, 10 mM, pH 7.4) with 2% sucrose as dispensing buffer
  • Dispensing platform (e.g., BioDot XYZ3000)
  • Drying oven with desiccant

Procedure:

  • Membrane dispensing:
    • Dispense STG-OVA conjugate at 0.8-1.2 μL/cm onto nitrocellulose membrane to form test line
    • Dispense goat anti-mouse IgG at 0.6-1.0 μL/cm 5 mm from test line to form control line
    • Use dispense speed of 1-2 μL/cm and syringe size appropriate for desired line width
  • Drying: Place coated membrane in drying oven at 37°C for 12-16 hours with desiccant
  • Conjugate pad treatment:
    • Apply gold-labeled anti-STG antibody (OD = 5-10) to glass fiber conjugate pad at 5-10 μL/cm²
    • Dry immediately at 37°C for 2-4 hours in low humidity environment
  • Strip assembly:
    • Cut membrane into 2.5-5.0 cm lengths
    • Overlap sample pad (1-1.5 cm) with conjugate pad (0.5-1 cm)
    • Overlap conjugate pad with nitrocellulose membrane (3-4 cm)
    • Overlap nitrocellulose membrane with absorbent pad (1.5-2 cm)
    • Mount assembled components on adhesive backing card with 1-2 mm overlaps between zones
  • Cutting: Cut assembled cards into 3-6 mm wide strips using guillotine cutter
  • Packaging: Place individual strips in foil pouches with desiccant and seal for storage
Sample Extraction and Preparation

Objective: To extract STG from cereal samples using an eco-friendly extraction method compatible with LFIA.

Materials:

  • Milled cereal samples (rice, corn, wheat)
  • Polyethylene glycol (PEG) 20,000 MW
  • Ethanol (food grade)
  • Acetate buffer (10 mM, pH 5.0)
  • Centrifuge tubes (50 mL)
  • Centrifuge with rotor for 50 mL tubes
  • Vortex mixer
  • Whatman No. 1 filter paper or equivalent

Procedure:

  • Extraction solution preparation: Prepare extraction buffer containing 0.1% PEG 20K, 20% ethanol in 10 mM acetate buffer (pH 5.0)
  • Sample extraction:
    • Weigh 5 g of finely milled sample into 50 mL centrifuge tube
    • Add 25 mL extraction buffer (1:5 w/v ratio)
    • Vortex vigorously for 3-5 minutes
    • Centrifuge at 4,000 × g for 10 minutes at room temperature
    • Filter supernatant through Whatman No. 1 filter paper
  • Sample dilution: Dilute filtered extract 1:1 with running buffer (0.1% PEG, 0.5% Tween 20 in PBS) to reduce matrix effects
  • LFIA application: Use 75-100 μL of diluted extract for lateral flow test

Performance Evaluation and Validation

Analytical Performance Characteristics

Table 3: Performance characteristics of STG lateral flow immunoassay

Parameter Performance Value Experimental Conditions
Visual Limit of Detection (vLOD) 3 μg/kg Lowest concentration producing visible test line reduction in cereal samples
Cut-off Value 12 μg/kg Defined concentration differentiating positive/negative samples [5]
Quantitative Detection (with reader) IC₅₀: 0.76 ng/mL 50% inhibition concentration in buffer matrix [5]
Assay Time 15 minutes Room temperature incubation [6]
Cross-reactivity <0.01% with AFB1, AFB2, AFG1, AFG2, AFM1 Tested at 1000× STG IC₅₀ concentration [5]
Recovery in spiked samples 78.3-102.5% Rice, corn, and wheat samples at 1-20 μg/kg [5]
Coefficient of Variation (CV) <5% (intra-assay); <12% (inter-assay) n = 6 replicates at 0, 5, and 15 μg/kg [5]
Stability Testing

Protocol for accelerated stability testing:

  • Store packaged strips at 4°C, 25°C, and 37°C with controlled humidity (<30% RH)
  • Test strips weekly for 12 weeks using quality control samples (negative, low-positive at 5 μg/kg, and cut-off at 12 μg/kg)
  • Evaluate visual appearance, intensity development, and correct classification rates
  • Real-time stability typically reaches 12-24 months when stored at 4°C or room temperature with desiccant

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Table 4: Troubleshooting guide for STG LFIA development and production

Problem Potential Causes Solutions
No control line Insufficient conjugate release, improper control antibody, defective membrane Check conjugate pad saturation, verify control antibody activity, test membrane flow properties
Faint test line with negative samples Insufficient test line antigen, over-conjugation of antibodies, improper running buffer Increase STG-OVA concentration (0.5-2.0 mg/mL), optimize antibody:gold ratio, adjust surfactant concentration
High background Non-specific binding, insufficient blocking, excessive gold conjugate Increase blocking agents (BSA, sucrose), optimize conjugate concentration, add surfactants to running buffer
Slow flow rate Membrane incompatibility, high viscosity samples, improper pad overlaps Select membrane with appropriate pore size, dilute viscous samples, ensure 1-2 mm overlaps between components
False positives Matrix interference, cross-reactivity, humid storage conditions Increase sample dilution, optimize extraction buffer, include matrix modifiers, improve packaging with desiccant
Optimization Strategies

Buffer composition optimization:

  • Test different surfactants (Tween 20, Triton X-100) at 0.1-1.0% to reduce non-specific binding
  • Evaluate various sugars (sucrose, trehalose) at 1-5% to stabilize antibodies and improve flow
  • Optimize salt concentration (0-500 mM NaCl) to minimize matrix effects
  • Include polymers like PEG (1-5%) to enhance flow rate and spot intensity [6]

Membrane selection criteria:

  • Flow rate: 120-180 sec/4cm for nitrocellulose membranes
  • Protein binding capacity: >100 μg/cm²
  • Consistency: Minimal lot-to-lot variation
  • Compatibility with signal detection system (visual vs. instrumental)

Visual Diagrams

LFA Competitive Assay Format

LFA_Competitive_Assay cluster_Negative Negative Sample (No STG) cluster_Positive Positive Sample (STG Present) SampleApplication Sample Application ConjugatePad Conjugate Pad (Gold-anti-STG Ab) SampleApplication->ConjugatePad Flow Direction TestLine Test Line (STG-OVA) ConjugatePad->TestLine STG binds labeled Ab ControlLine Control Line (anti-species Ab) TestLine->ControlLine AbsorptionPad Absorption Pad ControlLine->AbsorptionPad NT1 Strong Test Line NC1 Strong Control Line PT1 Weak/No Test Line PC1 Strong Control Line

STG LFIA Development Workflow

STG_Workflow cluster_KeyParameters Key Optimization Parameters AntibodyProduction Antibody Production and Characterization ConjugatePreparation Gold-Antibody Conjugate Preparation AntibodyProduction->ConjugatePreparation KP1 Antibody specificity (Cross-reactivity <0.01%) AntibodyProduction->KP1 MembraneCoating Membrane Coating (Test/Control Lines) ConjugatePreparation->MembraneCoating KP2 Conjugate stability (OD 5-10, pH optimization) ConjugatePreparation->KP2 StripAssembly Strip Assembly and Packaging MembraneCoating->StripAssembly KP3 Line concentration (0.5-2.0 mg/mL) MembraneCoating->KP3 ExtractionOptimization Sample Extraction Optimization StripAssembly->ExtractionOptimization KP4 Pad overlaps (1-2 mm), drying conditions StripAssembly->KP4 PerformanceValidation Performance Validation ExtractionOptimization->PerformanceValidation KP5 Green extraction (PEG 20K + ethanol) ExtractionOptimization->KP5 KP6 LOD: 3 μg/kg (visual) Cut-off: 12 μg/kg PerformanceValidation->KP6

Conclusion and Applications

The developed lateral flow immunoassay for sterigmatocystin provides a rapid, reliable screening tool for detecting this carcinogenic mycotoxin in food and feed samples. With a visual detection limit of 3 μg/kg and a cut-off value of 12 μg/kg, the assay meets the sensitivity requirements for monitoring STG contamination in various agricultural commodities. The eco-friendly extraction method utilizing PEG and ethanol reduces environmental impact compared to traditional organic solvents while maintaining high extraction efficiency [6].

The robust performance characteristics, including excellent specificity (cross-reactivity <0.01% with major aflatoxins), good recovery rates (78.3-102.5%), and low variability (CV <5% intra-assay), make this assay suitable for routine screening applications in quality control laboratories, regulatory enforcement, and industry self-monitoring programs. The short analysis time (15 minutes) enables rapid decision-making regarding product safety and compliance with regulatory standards.

For quantitative applications, the integration with portable readers can provide precise concentration measurements, facilitating data recording and traceability. Future developments may focus on multiplexed detection of multiple mycotoxins simultaneously and further improvements in sensitivity and stability through novel labeling technologies and advanced material science applications.

References

Comprehensive Application Notes and Protocols: Assessing Sterigmatocystin Cytotoxicity in MCF7 Breast Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sterigmatocystin and Its Research Significance

Sterigmatocystin (STE) is a polyketide-derived mycotoxin produced by various Aspergillus species that has gained significant research interest due to its potent cytotoxic and carcinogenic properties. Chemically known as (3aR,12cS)-8-hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one, STE shares structural similarities with aflatoxin B1 and serves as its late-stage biosynthetic precursor [1]. The International Agency for Research on Cancer (IARC) has classified STE as a Group 2B carcinogen (possibly carcinogenic to humans) based on sufficient evidence of carcinogenicity in animal studies [2]. Beyond its toxicological significance, recent research has revealed that STE possesses promising anticancer properties through the induction of apoptotic and autophagic cell death pathways in various cancer cell lines, including breast cancer models [3] [4].

The MCF7 cell line, originally isolated from a breast adenocarcinoma, represents a well-characterized in vitro model for studying estrogen receptor-positive breast cancer biology and therapy responses. These cells have been extensively utilized in cancer research due to their relevance to the most common breast cancer subtype and their responsiveness to various therapeutic agents. The investigation of STE's effects on MCF7 cells provides valuable insights into both the toxicological risk assessment of this mycotoxin and its potential development as an anticancer therapeutic agent. This document presents comprehensive application notes and detailed experimental protocols for evaluating STE-induced cytotoxicity in MCF7 cells, incorporating both foundational methodologies and recent advances in the field.

Chemical Properties and Safety Considerations

Structural Characteristics and Physicochemical Properties

Sterigmatocystin is characterized by a xanthone nucleus fused with a bifuran structure, contributing to its biological activity and chemical reactivity. The compound has a molecular weight of 324.28 g/mol and the molecular formula C~18~H~12~O~6~ [2]. STE is typically prepared as a methanol stock solution for in vitro studies, with recommended storage at -20°C to maintain stability [2]. The crystalline solid exhibits a pale yellow appearance and demonstrates fluorescence under UV light, a property that can be utilized in certain analytical detection methods. STE shows limited solubility in aqueous solutions but dissolves well in various organic solvents including chloroform, methanol, and acetonitrile.

Safety Handling Procedures
  • Personal Protective Equipment: Researchers should wear appropriate gloves, lab coats, and safety glasses when handling STE solutions
  • Containment Measures: Procedures involving STE powder preparation should be conducted in a fume hood to prevent inhalation exposure
  • Decontamination: Equipment and surfaces contacting STE should be decontaminated with appropriate solvents
  • Waste Disposal: All STE-contaminated materials should be disposed as hazardous chemical waste according to institutional regulations

Cytotoxicity Profile of Sterigmatocystin in MCF7 Cells

Quantitative Cytotoxicity Assessment

Recent investigations have demonstrated that STE exerts dose-dependent cytotoxic effects on MCF7 breast cancer cells. The table below summarizes the key cytotoxicity parameters derived from multiple experimental studies:

Table 1: Cytotoxicity Parameters of Sterigmatocystin in MCF7 Cells

Assay Type IC₅₀ Value Exposure Duration Key Observations Study Reference
CCK-8 assay 225.21 µM 24-72 hours Significant reduction in cell viability [4]
ATP measurement Concentration-dependent 24, 48, 72 hours Increased sensitivity in 2D vs 3D cultures [2]
Flow cytometry Not specified 24 hours Induction of apoptosis and cell cycle arrest [3]

The concentration-dependent response to STE treatment follows a characteristic sigmoidal curve, with noticeable effects observed at concentrations as low as 50 µM and maximal cytotoxicity achieved at approximately 300 µM in MCF7 cells [4]. The time-dependent nature of STE cytotoxicity is evident from experimental data showing progressively decreased IC₅₀ values with extended exposure periods from 24 to 72 hours.

Comparative Cytotoxicity in Cellular Models

Research findings indicate significant variations in STE sensitivity across different cell lines, highlighting the importance of model selection in toxicological and pharmacological assessments:

Table 2: Comparative Sensitivity of Cell Lines to Sterigmatocystin

Cell Line Tissue Origin Cell Type Relative Sensitivity IC₅₀ Values
MCF7 Human breast Carcinoma epithelial Moderate 225.21 µM
HepG2 Human liver Hepatocellular carcinoma High 161.81 µM
Hep3B Human liver Hepatocellular carcinoma Moderate-high Similar to HepG2
BM-MSC Human bone marrow Mesenchymal stem cells Variable Concentration-dependent
HUVEC Human umbilical vein Endothelial cells Variable Concentration-dependent

[4] [2]

The differential sensitivity observed across cell types suggests tissue-specific mechanisms of STE toxicity and potential selective cytotoxicity that could be exploited for therapeutic purposes. Notably, cancer cell lines generally demonstrate greater susceptibility to STE-induced cytotoxicity compared to non-transformed cells, indicating a possible therapeutic window that warrants further investigation [3] [2].

Molecular Mechanisms of Action

Apoptosis Induction Pathways

Sterigmatocystin exerts its cytotoxic effects primarily through the induction of mitochondrial apoptosis in MCF7 cells. The molecular mechanisms involve:

  • XIAP Downregulation: STE treatment significantly reduces expression of X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of caspase activity [3]
  • Caspase Activation: Subsequent cleavage and activation of executioner caspases (including caspase-3 and caspase-7) occurs following XIAP suppression [3]
  • PARP Cleavage: Proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis execution, is observed in STE-treated cells [3]
  • Mitochondrial Pathway: Activation of the intrinsic apoptosis pathway is evidenced by increased Bax/Bcl-2 ratio and cytochrome c release [3]

The following diagram illustrates the apoptotic signaling pathway induced by sterigmatocystin:

G STE STE XIAP_Down XIAP Downregulation STE->XIAP_Down Cell_Cycle_Arr Cell Cycle Arrest STE->Cell_Cycle_Arr Autophagy Autophagy Induction STE->Autophagy Caspase_Act Caspase-3/7 Activation XIAP_Down->Caspase_Act PARP_Cleav PARP Cleavage Caspase_Act->PARP_Cleav Apoptosis Apoptosis Execution PARP_Cleav->Apoptosis

Diagram 1: Molecular mechanisms of sterigmatocystin-induced cell death in MCF7 cells. STE treatment downregulates XIAP, leading to caspase-dependent apoptosis, while simultaneously inducing cell cycle arrest and autophagy.

Autophagy Induction and Cell Cycle Effects

Beyond apoptosis activation, STE triggers concurrent autophagy induction through mechanisms that remain partially characterized but involve modulation of the AMPK-mTOR signaling axis. This autophagic response appears to serve as both a cell survival mechanism initially and a contributor to cell death under prolonged STE exposure [3]. Additionally, STE treatment causes significant cell cycle arrest at the G1/S transition phase, mediated through p21 upregulation and subsequent inhibition of Cyclin D1/CDK4/6 complex activity [3]. This cell cycle arrest prevents damaged cells from progressing through replication and contributes to the overall antiproliferative effects of STE in MCF7 cells.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin mixture [3]
  • Growth Conditions: Maintain cells at 37°C in a humidified atmosphere containing 5% CO₂
  • Subculturing: Passage cells at 80-90% confluence using 0.25% trypsin-EDTA solution
  • Cell Plating: Seed MCF7 cells at appropriate densities (5,000-10,000 cells/well for 96-well plates; 50,000-100,000 cells/well for 24-well plates) and allow 24 hours for attachment before treatments
Sterigmatocystin Treatment Preparation
  • Stock Solution Preparation: Dissolve STE in methanol to prepare a 100 mM primary stock solution [3]
  • Working Solution Serial Dilution: Prepare working concentrations in complete cell culture medium, ensuring methanol concentration does not exceed 0.1% (v/v) in any treatment
  • Treatment Application: Replace culture medium with STE-containing medium at desired concentrations (typically 0-300 µM range)
  • Control Preparation: Include vehicle controls with equivalent methanol concentration and negative controls without any treatment
Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay provides a colorimetric method for determining viable cell numbers based on mitochondrial dehydrogenase activity:

  • Assay Principle: WST-8 tetrazolium salt is reduced by cellular dehydrogenases to a water-soluble formazan dye, proportional to the number of living cells
  • Procedure:
    • After STE treatment, add 10 µL of CCK-8 solution to each 100 µL of culture medium in 96-well plates
    • Incubate plates for 2-4 hours at 37°C protected from light
    • Measure absorbance at 450 nm using a microplate reader
    • Calculate cell viability relative to untreated controls [3]
Apoptosis Detection by Flow Cytometry

Annexin V/propidium iodide (PI) staining provides quantitative assessment of apoptotic cell populations:

  • Cell Harvesting: Collect both adherent and floating cells after STE treatment
  • Staining Protocol: Resuspend 1×10⁵ cells in 100 µL binding buffer containing Annexin V-FITC and PI according to manufacturer instructions
  • Incubation: Keep samples in dark for 15 minutes at room temperature
  • Analysis: Analyze samples using flow cytometry within 1 hour of staining
  • Data Interpretation:
    • Annexin V⁻/PI⁻: Viable cells
    • Annexin V⁺/PI⁻: Early apoptotic cells
    • Annexin V⁺/PI⁺: Late apoptotic cells
    • Annexin V⁻/PI⁺: Necrotic cells [3]
Western Blot Analysis for Mechanism Elucidation

Western blotting enables protein expression profiling to investigate STE mechanism of action:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
  • Electrophoresis: Separate 20-50 µg total protein by SDS-PAGE (8-15% gels depending on target protein molecular weight)
  • Membrane Transfer: Transfer proteins to PVDF membranes using wet or semi-dry transfer systems
  • Immunoblotting:
    • Block membranes with 5% non-fat milk in TBST for 1 hour
    • Incubate with primary antibodies (anti-XIAP, cleaved caspase-3, cleaved PARP, LC3, β-actin) overnight at 4°C
    • Apply HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Detect signals using enhanced chemiluminescence substrate [3]

The following workflow diagram summarizes the key experimental procedures:

G Start MCF7 Cell Culture STE_Treat STE Treatment (0-300 µM, 24-72h) Start->STE_Treat Viability Cell Viability (CCK-8/MTT Assay) STE_Treat->Viability Apoptosis Apoptosis Detection (Annexin V/PI Staining) STE_Treat->Apoptosis WB Mechanism Analysis (Western Blot) STE_Treat->WB CellCycle Cell Cycle Analysis (PI Staining) STE_Treat->CellCycle

Diagram 2: Experimental workflow for assessing sterigmatocystin cytotoxicity in MCF7 cells. The comprehensive approach includes viability assessment, apoptosis detection, mechanism elucidation, and cell cycle analysis.

Research Applications and Implications

Toxicological Risk Assessment

The experimental protocols outlined herein provide standardized methodologies for evaluating STE toxicity in breast cancer models, contributing to:

  • Dose-Response Characterization: Establishing concentration-effect relationships for safety evaluation
  • Regulatory Decision-Making: Informing evidence-based regulations for STE limits in food and feed products
  • Comparative Toxicology: Enabling cross-species and cross-cell type comparisons of STE sensitivity
  • Mechanistic Insights: Elucidating molecular pathways of STE-induced cellular damage [2]
Anticancer Drug Development

The investigation of STE's cytotoxic mechanisms offers valuable insights for oncotherapeutic applications:

  • Target Identification: XIAP represents a promising molecular target for breast cancer therapy due to its overexpression in various cancers and role in apoptosis resistance [3]
  • Combination Therapy: STE may potentiate the efficacy of conventional chemotherapeutic agents by overcoming apoptosis resistance mechanisms
  • Structure-Activity Relationship: Understanding STE's bioactive motifs can guide development of novel analogs with improved efficacy and reduced toxicity [4]

Technical Considerations and Limitations

Methodological Constraints
  • Solvent Compatibility: Methanol concentration in working solutions should never exceed 0.5% to avoid solvent toxicity artifacts
  • Culture Model Limitations: Traditional 2D monolayer cultures may not fully recapitulate the tumor microenvironment; consider validating key findings in 3D spheroid models [2]
  • Metabolic Activation: Some effects may require metabolic activation; consider incorporating S9 liver fractions for comprehensive toxicological assessment [1]
  • Cell Line Specificity: MCF7 cells represent only one molecular subtype of breast cancer; findings should be validated in other models (e.g., MDA-MB-231 for triple-negative breast cancer)
Alternative and Complementary Approaches
  • 3D Culture Models: Spheroid cultures provide more physiologically relevant systems for cytotoxicity assessment and drug screening [2]
  • High-Content Screening: Multiparametric imaging approaches can simultaneously evaluate multiple cytotoxicity endpoints
  • Omics Technologies: Transcriptomic and proteomic analyses offer comprehensive insights into STE-induced cellular responses
  • Advanced Detection Methods: HPLC-MS-based lipidomics and other specialized techniques can detect subtle metabolic alterations induced by STE [5]

Conclusion

The application notes and detailed protocols presented herein provide a comprehensive framework for investigating sterigmatocystin cytotoxicity in MCF7 breast cancer cells. The standardized methodologies enable robust assessment of STE's biological effects, spanning from basic viability measurements to mechanistic molecular analyses. The dual relevance of STE as both a food safety concern and a potential therapeutic agent underscores the importance of rigorous, reproducible experimental approaches in characterizing its cellular effects. The continuing investigation of STE's antitumor mechanisms may ultimately contribute to the development of novel XIAP-targeted therapeutic strategies for breast cancer treatment.

References

Comprehensive Application Note: Assessing Sterigmatocystin Cytotoxicity Using alamarBlue Cell Viability Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

Sterigmatocystin (STC) is a potent mycotoxin produced by various species of the genus Aspergillus, particularly A. nidulans and A. versicolor. This hepatotoxic and carcinogenic compound shares structural similarities with aflatoxins and poses significant contamination risks in food supplies, environmental settings, and indoor air quality. Research has demonstrated that STC induces cytotoxic effects through multiple mechanisms, primarily via oxidative stress generation and disruption of cellular metabolic pathways. The alamarBlue assay provides a robust, sensitive, and reproducible method for quantifying STC-induced cytotoxicity across various cell models, making it an essential tool for toxicological screening and risk assessment studies.

The alamarBlue assay utilizes the active ingredient resazurin, a blue, non-fluorescent indicator that undergoes irreversible reduction to resorufin, a red, highly fluorescent molecule, in metabolically active cells [1] [2]. This conversion is mediated by mitochondrial and cytoplasmic reductases and reflects the combined metabolic activity of the cell population. The reduction process occurs continuously in viable cells, generating a signal directly proportional to the number of living cells present. The assay's non-toxic nature allows for long-term monitoring of cell viability and enables subsequent functional assays on the same cell population, providing significant advantages over endpoint viability assays [2] [3].

Materials and Reagents

Required Cell Lines and Biological Materials

Sterigmatocystin cytotoxicity assessments have been successfully conducted in various mammalian cell lines, each offering specific advantages for different research applications. The HL-7702 human hepatocyte cell line (also known as L-02) represents a relevant model for hepatotoxicity studies, as the liver constitutes a primary target for STC-induced damage [4]. For neurotoxicity evaluations, the SH-SY5Y human neuroblastoma cell line provides an appropriate experimental system, as research has demonstrated STC's ability to induce oxidative stress in neuronal cells [5]. Additional cell lines utilized in mycotoxin research include HepG2 hepatocarcinoma cells, Caco-2 intestinal epithelial cells, and primary hepatocytes [6].

Chemicals and Reagents
  • Sterigmatocystin standard (prepare stock solution in DMSO or methanol)
  • alamarBlue Cell Viability Reagent (Thermo Fisher Scientific, Cat. No. DAL1025) or alamarBlue HS (High Sensitivity) Reagent (Thermo Fisher Scientific, Cat. No. A50100) [2]
  • Cell culture medium appropriate for selected cell line
  • Phosphate-buffered saline (PBS), pH 7.4
  • Trypsin-EDTA solution for cell detachment
  • Dimethyl sulfoxide (DMSO) for compound solubilization
  • Trypan blue solution (0.4%) for cell counting
Equipment and Supplies
  • Fluorescence microplate reader capable of excitation at 530-560 nm and emission detection at 590 nm
  • Absorbance microplate reader with filters for 570 nm and 600 nm
  • Cell culture incubator maintained at 37°C with 5% CO₂
  • Class II biological safety cabinet
  • Inverted phase-contrast microscope
  • Hemocytometer or automated cell counter
  • Sterile tissue culture-treated microplates (96-well or 384-well format)
  • Multichannel pipettes and sterile tips
  • Centrifuge capable of handling microplates

Experimental Procedures

Cell Culture and Plating

Initiate the experiment by cultivating appropriate cell lines in recommended complete media supplemented with fetal bovine serum and antibiotics. Maintain cells under standard culture conditions (37°C, 5% CO₂) and passage during logarithmic growth phase to ensure optimal viability. For assay setup, harvest cells using mild proteolysis (trypsin-EDTA), neutralize with complete medium, and perform viability assessment using trypan blue exclusion. Plate cells in sterile tissue culture-treated microplates at optimized densities based on cell growth characteristics:

Table: Recommended Cell Seeding Densities for Common Cell Lines

Cell Line Cell Type 96-well Plate Seeding Density 384-well Plate Seeding Density Incubation Period Before Treatment
HL-7702 Human hepatocyte 5,000-10,000 cells/well 1,000-2,000 cells/well 24 hours
SH-SY5Y Human neuroblastoma 8,000-15,000 cells/well 1,500-3,000 cells/well 24 hours
HepG2 Human hepatocellular carcinoma 6,000-12,000 cells/well 1,200-2,400 cells/well 24 hours
Caco-2 Human colorectal adenocarcinoma 4,000-8,000 cells/well 800-1,600 cells/well 24-48 hours

After plating, incubate cells for 24 hours to facilitate proper attachment and recovery. For differentiated cell models like Caco-2, extend the recovery period according to established differentiation protocols. Include appropriate control wells containing culture medium without cells to account for background fluorescence/absorbance in subsequent measurements [1] [3].

Sterigmatocystin Treatment

Prepare sterigmatocystin working solutions immediately before use by serial dilution in complete cell culture medium. Ensure that the final concentration of solvent (DMSO or methanol) does not exceed 0.1% (v/v) across all treatments, including vehicle controls. Remove culture medium from plated cells and replace with fresh medium containing STC at desired concentrations. Based on published literature, STC exhibits cytotoxic effects in mammalian cells within concentration ranges of 0.78-3.12 μM in neuroblastoma models and 1-100 μM in hepatic systems [4] [5]. Include the following controls in each experimental plate:

  • Negative controls: Cells with vehicle-only treatment (0.1% DMSO)
  • Background controls: Culture medium with STC but no cells
  • Positive controls: Cells treated with a cytotoxic agent (e.g., 100 μM hydrogen peroxide)
  • Blank controls: Culture medium only (no cells, no treatment)

After compound addition, incubate cells for the desired treatment duration (typically 24-72 hours) under standard culture conditions. The specific exposure time should be determined based on experimental objectives, whether assessing acute toxicity (shorter exposures) or chronic effects (longer exposures).

alamarBlue Assay Protocol

Following STC exposure, carefully remove treatment media and replace with fresh culture medium containing 10% (v/v) alamarBlue reagent [1]. For 96-well plates, add 90 μL of culture medium and 10 μL of alamarBlue reagent per well; for 384-well plates, add 36 μL of culture medium and 4 μL of reagent [1]. Gently swirl the plate to ensure homogeneous distribution of the reagent. Return plates to the incubator and protect from light during the incubation period, which typically ranges from 1-4 hours for most mammalian cell lines, though incubation up to 8 hours may be necessary for cells with lower metabolic activity [3].

During incubation, viable cells continuously reduce resazurin to resorufin, generating increasing fluorescence signal. Monitor reduction progress periodically until the negative control wells (vehicle-treated cells) demonstrate sufficient signal above background, typically reaching 50-70% of the maximal signal range. Avoid extended incubations that may lead to over-reduction of the reagent, which can diminish signal linearity. Following incubation, measure fluorescence using a microplate reader with excitation at 530-560 nm and emission at 590 nm. For additional confirmation, absorbance can be measured at 570 nm with a reference wavelength of 600 nm [1] [2].

Data Analysis and Interpretation

Calculate background-corrected fluorescence values by subtracting the mean signal from background control wells (medium with alamarBlue but no cells) from all experimental values. Normalize treatment group values to vehicle controls to determine percentage viability using the formula:

% Viability = (RFU treated - RFU background) / (RFU control - RFU background) × 100

where RFU represents relative fluorescence units.

Generate dose-response curves by plotting percentage viability against STC concentration (typically log-transformed) and determine IC₅₀ values (concentration causing 50% viability reduction) using four-parameter logistic regression. For time-course experiments, analyze viability trends across multiple time points to assess progressive cytotoxic effects. Statistical analysis should include appropriate tests (e.g., one-way ANOVA with post-hoc tests) to identify significant differences between treatment groups and controls.

Table: Example Sterigmatocystin Cytotoxicity Data in Different Cell Models

Cell Model Exposure Time IC₅₀ Value Key Pathological Findings Primary Mechanisms Reference
HL-7702 Hepatocytes 24 hours ~10 μM Lipid droplet accumulation, apoptosis Oxidative stress, lipid metabolism disruption [4]
SH-SY5Y Neuroblastoma 24 hours 1.56-3.12 μM ROS generation, lipid peroxidation Glutathione depletion, antioxidant system suppression [5]

Mechanistic Insights into Sterigmatocystin Toxicity

Oxidative Stress Pathways

Sterigmatocystin exerts significant cytotoxic effects primarily through the induction of oxidative stress. Research using SH-SY5Y neuroblastoma cells has demonstrated that STC exposure results in dose-dependent increases in intracellular reactive oxygen species (ROS) beginning at concentrations as low as 0.78 μM [5]. This oxidative burden triggers lipid peroxidation processes that damage cellular membranes and disrupt normal cell function. Concurrently, STC exposure depletes intracellular glutathione (GSH) reserves, simultaneously increasing oxidized glutathione (GSSG) levels and consequently reducing the GSH/GSSG ratio, a key indicator of cellular redox status. The compromised antioxidant defense system further exacerbates oxidative damage, creating a self-amplifying cycle of cellular deterioration that ultimately leads to apoptotic or necrotic cell death [5].

The diagram below illustrates the mechanistic pathway of STC-induced cytotoxicity:

G STC STC ROS ROS STC->ROS Induces LipidDroplets LipidDroplets STC->LipidDroplets Accumulates LipidPerox LipidPerox ROS->LipidPerox Triggers GSHDepletion GSHDepletion ROS->GSHDepletion Causes MitochondrialDysfunction MitochondrialDysfunction ROS->MitochondrialDysfunction Promotes AntioxidantSuppression AntioxidantSuppression GSHDepletion->AntioxidantSuppression Leads to AntioxidantSuppression->MitochondrialDysfunction Enhances Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Activates ViabilityReduction ViabilityReduction Apoptosis->ViabilityReduction Results in MetabolicDisruption MetabolicDisruption LipidDroplets->MetabolicDisruption Disrupts MetabolicDisruption->MitochondrialDysfunction Contributes to MetabolicDisruption->ViabilityReduction Results in

Lipid Metabolism Disruption

Recent lipidomics studies have revealed that sterigmatocystin significantly disrupts cellular lipid homeostasis in hepatocyte models. STC exposure induces abnormal accumulation of intracellular lipid droplets, indicating profound alterations in lipid storage and metabolism [4]. Using high-performance liquid chromatography-mass spectrometry (HPLC-MS) based lipidomics, researchers have identified specific lipid species affected by STC, including significant decreases in lysophosphatidylcholine (LPC) species (LPC 16:0, LPC 16:1, LPC 18:0, LPC 18:1, LPC 18:2) and lysophosphatidylethanolamine (LPE 16:0), alongside dramatic increases in specific triglyceride species (TG 16:0/16:1/16:1 and TG 18:1/18:1/18:2) [4]. These lipid perturbations suggest that STC interferes with multiple aspects of lipid biosynthesis, remodeling, and degradation pathways, contributing to its cytotoxic and potentially steatotic effects in hepatic systems.

Troubleshooting and Technical Considerations

Optimization and Validation

Several technical considerations require attention when implementing the alamarBlue assay for STC cytotoxicity assessment. Cell seeding density represents a critical parameter that must be optimized for each cell line to prevent over-confluence during the assay, which can artificially reduce metabolic activity readings [3]. The alamarBlue incubation period should be determined empirically to ensure sufficient signal development while avoiding complete reduction, which compromises linearity. For most applications, a 1-4 hour incubation period suffices, though slower-metabolizing cells may require extended periods up to 8 hours [3]. The selection of alamarBlue formulation (standard vs. high sensitivity) depends on experimental needs; the high sensitivity version (alamarBlue HS) offers lower background fluorescence and enhanced detection sensitivity, capable of detecting as few as 20 cells per well, making it particularly suitable for low-density cultures or subtle toxicity assessments [2].

Common Issues and Solutions

Table: Troubleshooting Guide for alamarBlue STC Cytotoxicity Assays

Problem Potential Causes Recommended Solutions
High background signal Resorufin contamination in reagent Use alamarBlue HS with purified resazurin; ensure proper storage at 4°C [2]
Poor signal-to-noise ratio Insufficient cell number; inadequate incubation time Optimize cell seeding density; extend incubation time to 4-8 hours [3]
Excessive variability between replicates Inconsistent cell plating; edge effects in microplate Use multichannel pipettes for uniform plating; buffer perimeter wells with PBS [3]
Reduced dynamic range Over-incubation leading to complete reduction Shorten incubation period; monitor fluorescence periodically during development
Inconsistent STC effects Compound precipitation; solvent toxicity Ensure STC remains in solution; keep final DMSO concentration ≤0.1%
Non-linear dose response Incorrect cell concentration for assay duration Generate cell standard curve for each experimental condition [3]

Conclusion

The alamarBlue assay provides a robust, sensitive, and reproducible platform for evaluating sterigmatocystin-induced cytotoxicity across various cell models. This application note outlines a standardized methodology that enables researchers to accurately quantify STC toxicity while gaining insights into its underlying mechanisms, particularly oxidative stress induction and lipid metabolism disruption. The non-toxic nature of alamarBlue reagent allows for longitudinal monitoring of cell viability and facilitates subsequent molecular analyses on the same cell population, enhancing experimental efficiency and data correlation. When properly optimized and executed, this protocol delivers reliable dose-response data suitable for toxicological risk assessment, mechanistic studies, and screening of potential protective compounds against mycotoxin-induced cellular damage.

References

Troubleshooting Guide: Reducing Matrix Effects for Sterigmatocystin

Author: Smolecule Technical Support Team. Date: February 2026

Problem Possible Causes Recommended Solutions Key Citations

| Signal Suppression/Enhancement | Co-eluting matrix components from complex samples (e.g., grains, cheese). | 1. Improve Purification: Use Immunoaffinity Columns (IAC) or Molecularly Imprinted Polymers (MIPs). 2. Apply Standard Addition: Use to compensate for severe matrix effects. 3. Introduce Freezing Step: Cool extract to -18°C for 3+ hours to precipitate fats/proteins. | [1] [2] [3] | | High Background Noise | Inadequate clean-up, leading to residual matrix interferences. | 1. Optimize SPE Sorbents: Use multi-functional SPE columns. 2. Employ LC-MS/MS: Enhance selectivity via multiple reaction monitoring (MRM). | [2] [3] | | Poor Recovery & Accuracy | Analyte loss during complex sample preparation. | 1. Use Isotopically Labeled Internal Standard (ILIS): Correct for analyte loss and instrument variability. 2. Validate with Spiked Samples: Ensure recovery rates of 70-120%. | [3] |

Detailed Experimental Protocols

Protocol 1: IAC Purification with Freezing for Cheese

This protocol from cheese analysis effectively handles high-fat matrices [3].

start Cheese Sample step1 1. Liquid Extraction (ACN/Water) start->step1 step2 2. Freezing Purification -18°C for 3 hours step1->step2 step3 3. Centrifuge & Collect Supernatant step2->step3 step4 4. Immunoaffinity Column (AFLATEST WB SR+) step3->step4 step5 5. Elute Analytes step4->step5 step6 6. LC-MS/MS Analysis step5->step6

  • Sample Preparation: Homogenize 5 g of sample.
  • Extraction: Use 20 mL of acetonitrile/water (85:15, v/v). Shake for 30 minutes [4] [2].
  • Freezing Purification: Place the extract at -18°C for at least 3 hours to precipitate fats and proteins. Centrifuge and collect the purified supernatant [3].
  • IAC Clean-up: Pass the extract through an immunoaffinity column (e.g., Aflaking IAC, AFLATEST WB SR+). Wash with water, and elute analytes with methanol [2] [3].
  • LC-MS/MS Analysis: Evaporate and reconstitute the eluate. Inject into the LC-MS/MS system.
Protocol 2: QuEChERS for Grain-Based Products

A streamlined approach for grains and cereals [2] [5].

  • Extraction: Weigh 5 g of homogenized sample. Add 20 mL of 0.1% formic acid in acetonitrile/water (1:1, v/v). Shake vigorously for 30 minutes [2].
  • Partitioning: Add salt mixtures (e.g., 1 g MgSO₄, 1 g NaCl) to induce phase separation. Centrifuge [5].
  • Dispersive-SPE: Transfer the upper acetonitrile layer to a d-SPE tube containing sorbents (e.g., C18, PSA) for further clean-up.
  • LC-MS/MS Analysis: Inject the cleaned extract.

Advanced Technical FAQs

  • What is the principle behind the freezing step? This physically removes fats and proteins by precipitation, preventing them from clogging the IAC and co-eluting, thus significantly reducing matrix effects [3].
  • When should I use the standard addition method? It is recommended for ultra-trace analysis or when analyzing entirely new sample matrices. It accounts for the matrix effect by constructing a calibration curve in the sample itself [1].
  • Why is an Internal Standard crucial? An Isotopically Labeled Internal Standard corrects for losses during preparation and variability in instrument response, improving accuracy and precision [3].

LC-MS/MS Instrument Parameters

While parameters are instrument-specific, here are typical conditions from recent literature.

Parameter Setting Application Context
LC Column C18 (e.g., InertSustain C18, 150 mm × 2.1 mm, 3 µm) General separation [2]

| Mobile Phase | A: 2 mM Ammonium Acetate in Water B: 2 mM Ammonium Acetate in Acetonitrile | Grain analysis [2] | | Mass Analyzer | Triple Quadrupole (MS/MS) | All contexts | | Ionization Mode | Electrospray Ionization (ESI), positive mode | All contexts | | Detection | Multiple Reaction Monitoring (MRM) | All contexts |

References

improving sterigmatocystin recovery in grain samples

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for STC in Grains

The table below summarizes two validated chromatographic methods for determining STC in grains.

Method Attribute GC-MS with On-Column Injection [1] LC-MS/MS with IAC Clean-up [2]
Sample Types Grains (maize, wheat, rice) Brown rice, wheat
Extraction Solvent Acetonitrile (84%) Acetonitrile/Water (70:30, v/v)
Clean-up Method Immunoaffinity Column (IAC) Immunoaffinity Column (IAC)
Key Technique On-column injection; no derivatization Tandem mass spectrometry (MRM)
Limit of Quantification (LOQ) 8 μg/kg 0.05 μg/kg (for brown rice)
Recovery Range Not explicitly stated, but RSDr <10% 85.9% - 98.0%
Matrix Effect Insignificant after IAC clean-up Corrected with matrix-matched standards

Detailed Experimental Protocols

Protocol 1: GC-MS with On-Column Injection [1]

This method is sensitive and reliable for monitoring STC contamination without derivatization.

1. Extraction:

  • Weigh a representative ground grain sample.
  • Extract with 84% acetonitrile by shaking vigorously for 60 minutes.
  • Filter the extract.

2. Clean-up:

  • Dilute the filtered extract with phosphate buffer.
  • Load the diluted extract onto an Immunoaffinity Column (IAC) specific to STC at a controlled flow rate (e.g., 2-3 mL/min).
  • Wash the column with water or a buffer to remove impurities.
  • Elute the STC with a small volume of pure acetonitrile or methanol.

3. Concentration:

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.
  • Reconstitute the dry residue in a small volume of acetone for GC-MS analysis.

4. GC-MS Analysis:

  • Use an all-glass chromatographic system to prevent analyte loss.
  • Column: Capillary column (e.g., 0.25 mm i.d. x 30 m, 0.25 μm film) with a deactivated pre-column (0.53 mm i.d. x 0.6 m).
  • Injection: On-column injection mode.
  • Detection: Operate the MS in selective ion monitoring (SIM) mode. Monitor key ions for STC, such as m/z 295, 306, and 324.
Protocol 2: LC-MS/MS with IAC Clean-up [2]

This method is highly sensitive and suitable for simultaneous analysis of STC and aflatoxins.

1. Extraction:

  • Homogenize the grain sample.
  • Extract with acetonitrile/water (70:30, v/v).
  • Centrifuge and collect the supernatant.

2. Clean-up:

  • Dilute the extract with PBS (Phosphate Buffered Saline).
  • Pass it through an Immunoaffinity Column that cross-reacts with both aflatoxins and STC.
  • Wash the column with water to remove interfering compounds.
  • Elute the toxins with methanol.

3. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column.
  • Mobile Phase: Gradient of water and methanol, both containing ammonium formate.
  • Detection: Use tandem mass spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive mode.
  • Quantification: Use Multiple Reaction Monitoring (MRM) transitions specific to STC. Correct for matrix effects using matrix-matched calibration curves.

Troubleshooting Common Recovery Issues

Problem: Low Recovery of STC

  • Potential Cause: Incomplete extraction from the grain matrix or degradation during the process.
  • Solution: Ensure thorough shaking or blending during extraction. STC is labile at trace levels, so avoid evaporating to complete dryness or using excessive heat [3]. The GC-MS method uses a nitrogen stream for gentle evaporation [1].

Problem: High Background Noise or Interference

  • Potential Cause: Inadequate clean-up, leading to co-eluting matrix compounds.
  • Solution: The Immunoaffinity Column (IAC) clean-up is highly effective. Ensure the extract is properly diluted with buffer before loading onto the IAC and that the flow rate is not too fast [2]. Using a pre-column in GC-MS can also protect the analytical column and reduce noise [1].

Problem: Inconsistent Results (High Relative Standard Deviation)

  • Potential Cause: Matrix effects, especially in different grain types.
  • Solution: Use matrix-matched calibration standards to correct for suppression or enhancement of the signal [2]. The GC-MS method reports that IAC clean-up resulted in an insignificant matrix effect [1].

Experimental Workflow Diagram

The following diagram visualizes the core workflow for sterigmatocystin analysis, integrating key steps from both GC-MS and LC-MS/MS protocols.

Start Grain Sample Step1 Extraction Start->Step1 Step2 Clean-up Step1->Step2 Method1 GC-MS Path: • On-column injection • No derivatization • SIM detection Step1->Method1 Method2 LC-MS/MS Path: • ESI+ ionization • MRM detection • Matrix-matched standards Step1->Method2 Step3 Concentration Step2->Step3 Step4 Instrumental Analysis Step3->Step4 End Detection & Quantification Step4->End Step4->Method1 Step4->Method2

References

optimizing sterigmatocystin extraction from complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for STE Extraction at a Glance

The table below summarizes sample preparation and analytical techniques for determining STE in various food matrices, highlighting the diversity of approaches.

Sample Type Extraction Method Clean-up Technique Determination Technique Key Performance Metrics (LOD/LOQ, Recovery%) Reference
Cheese (ovine, goat, buffalo) Single liquid extraction with organic solvents Immunoaffinity Column (IAC) + Freezing step (-18°C, 3h) LC-MS/MS LOQ: 1.0 µg/kg; Recovery: >70% (after freezing step optimization) [1]
Various Foods (Cereals, nuts, oil, etc.) 0.1% Formic acid in ACN:water (1:1, v/v) Solid-Phase Extraction (SPE) "Isolute Myco" LC-MS/MS Not fully specified in excerpt [2]
Brown Rice, Wheat ACN:water (17:3, v/v) Immunoaffinity Column (IAC) "Horiba Aflaking" LC-MS/MS LOD: 0.02-0.03 µg/kg, LOQ: 0.05-0.09 µg/kg; Recovery: 86-102% [2]
Rice, Maize, Soybean MeOH:water (7:3, v/v) Molecularly Imprinted Polymer SPE (MIP) LC-FD Recovery: 81-95% [2]
Soaked/Steamed/Fermented Rice QuEChERS QuEChERS LC-MS/MS LOD: 0.01-0.07 µg/kg, LOQ: 0.03-0.25 µg/kg; Recovery: 73-119% [2]
Wheat ACN:water (9:1, v/v) Magnetic Solid-Phase Extraction (MSPE with Fe3O4-MIP) LC-DAD LOD: 0.63 µg/kg; Recovery: 88-97% [2]

Optimized Protocol for Complex Matrices (e.g., Cheese)

This detailed protocol, adapted from a 2025 study, is highly effective for fatty matrices like cheese and can be a reference for other complex samples [1].

1. Sample Preparation:

  • Homogenize a representative sample of the cheese.

2. Extraction:

  • Use a single-phase liquid extraction with a mixture of water and organic solvents (e.g., acetonitrile or methanol). The exact solvent ratios should be optimized for your specific matrix [1].

3. Clean-up & Purification (Critical Steps):

  • Freezing Step: Introduce a freezing step at -18°C for 3 hours after the initial extraction. This precipitates fats and proteins, leading to a cleaner liquid phase and significantly improving subsequent clean-up efficiency and STE recovery [1].
  • Immunoaffinity Column (IAC): Pass the purified extract through an IAC containing antibodies specific to the analytes. This selectively binds STE, removing a vast majority of matrix interferences [1] [3].
  • Wash & Elution: Wash the column to remove unbound material. Elute the captured STE using a suitable solvent like methanol [3].

4. Analysis:

  • Recommended Technique: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
  • Chromatography: Use a reversed-phase C18 column (e.g., InertSustain C18, 150 mm × 2.1 mm, 3 µm).
  • Mobile Phase: A gradient elution using 2 mM ammonium acetate in water and 2 mM ammonium acetate in acetonitrile is effective [2].

The following diagram illustrates the core workflow and the critical decision point for fat-rich matrices:

G Start Start: Homogenized Sample Ext Liquid Extraction Start->Ext Decision Matrix High in Fat/Protein? Ext->Decision Freeze CRITICAL STEP Freezing at -18°C for 3h Decision->Freeze Yes Bypass Proceed to Clean-up Decision->Bypass No IAC Clean-up: Immunoaffinity Column (IAC) Freeze->IAC Elute Elute with Solvent IAC->Elute Analyze Analysis via LC-MS/MS Elute->Analyze Bypass->IAC

Expected Method Performance

After optimization, your method should meet performance criteria suitable for food safety control. The European Food Safety Authority (EFSA) recommends a limit of quantification (LOQ) of less than 1.5 µg/kg for STE in food [2].

Performance Parameter Target Value / Range Notes
Limit of Quantification (LOQ) < 1.5 µg/kg EFSA recommendation; advanced methods achieve 1.0 µg/kg or lower [1] [2].
Recovery 70% - 120% The optimized protocol with a freezing step achieved >70% recovery for STE in cheese [1].
Precision (RSDr) < 20% Interlaboratory studies show precision can vary; aim for this target in-house [4].

Troubleshooting FAQs

Q1: I am getting low recovery rates for STE. What could be the problem?

  • Primary Cause: Inefficient clean-up due to co-extracted fats and proteins is a common issue in complex matrices like cheese, nuts, and meat.
  • Solution: Implement a freezing step (-18°C for 3 hours) after extraction to precipitate interfering compounds. This dramatically improves recovery by providing a cleaner extract for the IAC [1].
  • Alternative: Explore other clean-up techniques such as Magnetic Solid-Phase Extraction (MSPE) using molecularly imprinted polymers, which offer selective extraction and can be optimized for specific matrices [2] [5].

Q2: My LC-MS/MS analysis shows significant matrix effects (ion suppression). How can I mitigate this?

  • Cause: Incomplete removal of matrix components during clean-up.
  • Solution: The use of Immunoaffinity Columns (IAC) is highly recommended. IACs provide superior selectivity for the target mycotoxin, effectively removing most matrix-related interferences and reducing ion suppression, leading to cleaner chromatograms and more accurate results [1] [3].

Q3: What is the best analytical technique for confirming the identity and quantity of STE?

  • Recommended Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It provides high sensitivity, selectivity, and the ability to confirm the analyte's identity based on its mass-to-charge ratio and fragmentation pattern [1] [4]. LC with fluorescence detection (LC-FD) is also used but often requires derivatization [2].

References

sterigmatocystin calibration curve linearity issues

Author: Smolecule Technical Support Team. Date: February 2026

Established Method Parameters for STC Analysis

The following table summarizes key parameters from published methods for sterigmatocystin analysis, which can serve as a benchmark for your own calibration curves.

Matrix Analytical Technique Linearity Range Coefficient of Determination (R²) Key Sample Clean-up Reference
Grains HPLC-MS/MS Up to 100 μg/kg > 0.991 (in matrix) Not specified [1]
Cheese LC-MS/MS Not specified > 0.997 Immunoaffinity Column (IAC) & Freezing [2]
Grain GC-MS 8-120 μg/kg 0.999 Immunoaffinity Column (IAC) [3]
Rice Wine UPLC-MS/MS Not specified Not specified QuEChERS [4]

Detailed Experimental Protocols

Here are the detailed methodologies from the search results that you can reference for your experimental setup.

Protocol 1: HPLC-MS/MS Analysis in Grains

This method, which showed a linear range up to 100 μg/kg, can be adapted for your work [1].

  • Sample Preparation: A blank wheat grain sample was air-dried to a water content of less than 14% to prevent fungal growth during storage.
  • Calibration Standards: Standard solutions were prepared at concentrations of 0.005, 0.05, 0.25, and 1.0 μg/mL, equivalent to 0.5, 5, 25, and 100 μg/kg in the grain.
  • Linearity Acceptance Criteria: A tolerance of ±10% was accepted for the separate calibration points for good linearity.
Protocol 2: LC-MS/MS Analysis in Cheese

This method achieved an excellent R² of >0.997 and highlights the importance of sample clean-up [2].

  • Sample Clean-up: The method used immunoaffinity columns (IAC) for purification.
  • Critical Freezing Step: A freezing step at -18°C for 3 hours was introduced to precipitate and separate fat and proteins from the liquid extraction phase. This significantly improved recoveries for STC, which were below 10% without this step.
  • Validation Parameters:
    • Recovery: Ranged from 86.7% to 92.4% for STC.
    • LOD/LOQ: 0.05 and 0.15 μg/kg, respectively.
Protocol 3: GC-MS Analysis in Grain

This sensitive and reliable GC-MS method used an on-column injector and required no derivatization [3].

  • Extraction: STC was extracted with 84% acetonitrile.
  • Clean-up: The filtered extract was diluted with phosphate buffer and cleaned up using an immunoaffinity column (IAC).
  • Concentration: After elution, the sample was evaporated under a stream of N₂, reconstituted in acetone, and injected.
  • Method Performance:
    • Linearity: 20-300 pg (equivalent to 8-120 μg/kg in grain).
    • : 0.999.
    • RSDr: < 10%.

Troubleshooting Workflow for Linearity Issues

This workflow diagram outlines key steps to diagnose and resolve calibration curve problems:

Start Start: Calibration Linearity Issue Step1 1. Check Sample Clean-up Start->Step1 Step2 2. Assess Matrix Effects Start->Step2 Step3 3. Verify Standard Preparation Start->Step3 Step4 4. Review Instrument Performance Start->Step4 Step1a Consider IAC clean-up or freezing step for fat/protein removal Step1->Step1a Step2a Use matrix-matched calibration standards for accurate quantification Step2->Step2a Step3a Confirm standard purity and prepare fresh solutions Step3->Step3a Step4a Ensure instrument calibration and check for contamination Step4->Step4a Resolved Issue Resolved Step1a->Resolved Step2a->Resolved Step3a->Resolved Step4a->Resolved

Key Technical Considerations

  • Matrix Effects: A clear matrix suppression effect was observed in grain analysis, underscoring the importance of using matrix-matched standards for accurate quantification [1].
  • Clean-up is Critical: The success of methods in complex matrices like cheese heavily relies on effective clean-up, such as IAC and a freezing step, to remove interfering compounds and improve linearity [5] [2].

References

sterigmatocystin method sensitivity improvement

Author: Smolecule Technical Support Team. Date: February 2026

Current Methods & Sensitivity Benchmarks

The field has moved towards more sensitive and specific methods, primarily using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The table below summarizes key performance metrics for different approaches as reported in recent literature.

Method Application/Food Matrix Key Performance Metrics (LOD/LOQ) Notes & Advantages

| LC-MS/MS [1] [2] | Cheese, cereals, nuts, oil, pasta | LODs: As low as 0.01 µg/kg [1] LOQs: Ranging from 0.03 to 1.0 µg/kg [1] [2] | Considered the modern standard; high sensitivity and selectivity; allows for multi-mycotoxin analysis. | | Immunoaffinity Clean-up + LC-MS/MS [2] | Cheese (ovine, goat, buffalo) | LOQs: 1.0 ng/kg (STC), 2.0 ng/kg (AFM1), 5.0 ng/kg (AFL) | High sensitivity achieved through selective clean-up, reducing matrix interference. | | Monoclonal Antibody-based ELISA [3] | Wheat, maize, peanuts | Detection Limits: 0.06 ng/g (maize) to 0.1 ng/g (peanuts) | High-throughput screening tool; requires validation with a confirmatory method like LC-MS/MS. | | Chemical (Ozone) Mitigation [4] | Toxin degradation (not detection) | ~84% degradation rate | Not a detection method, but a mitigation strategy to physically remove the toxin. |

Detailed Protocol: Immunoaffinity Clean-up with LC-MS/MS Detection

This protocol, adapted from a 2025 method for cheese analysis, demonstrates how to achieve ultra-low detection levels through effective sample clean-up [2].

1. Sample Preparation and Extraction

  • Weigh: Accurately weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
  • Extract: Add 20 mL of a extraction solvent, typically 0.1% formic acid in acetonitrile:water (1:1, v/v) [1]. Other common solvents include acetonitrile:water (9:1, v/v) or methanol:water (7:3, v/v) [1].
  • Shake and Centrifuge: Shake the mixture vigorously for 30 minutes, then centrifuge at ≥10,000 g for 10 minutes to separate solids.

2. Clean-up and Purification (Critical for Sensitivity)

  • Freezing Step (Optional but Recommended): To improve recovery for high-fat samples, freeze the supernatant at -18°C for 3 hours. This precipitates and separates co-extracted fats and proteins, resulting in a cleaner extract and protecting the subsequent immunoaffinity column (IAC) [2].
  • Immunoaffinity Chromatography: Pass a defined volume of the cleaned extract through a suitable Immunoaffinity Column (IAC). IACs contain antibodies specific to sterigmatocystin and related metabolites, which bind the toxin while allowing impurities to pass through [2] [3].
  • Wash and Elute: Wash the column with water to remove residual impurities. Elute the bound sterigmatocystin using a strong solvent like methanol or acetonitrile.

3. Analysis and Detection

  • Evaporation and Reconstitution: Gently evaporate the eluate to dryness under a nitrogen stream. Reconstitute the residue in a small volume of a mobile phase compatible with LC-MS/MS (e.g., a mixture of water and acetonitrile).
  • LC-MS/MS Analysis:
    • Column: Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm) [1].
    • Mobile Phase: A common combination is 2mM ammonium acetate in both water and acetonitrile, using a gradient elution [1].
    • MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This monitors specific precursor-to-product ion transitions for sterigmatocystin, ensuring high selectivity and sensitivity.

The following diagram illustrates the complete experimental workflow:

G start Sample step1 Extraction with Solvent start->step1 step2 Centrifugation step1->step2 step3 Freezing Purification (-18°C for 3h) step2->step3 step4 Immunoaffinity Clean-up (IAC) step3->step4 step5 Elution & Concentration step4->step5 step6 LC-MS/MS Analysis step5->step6 end Quantitative Result step6->end

Frequently Asked Questions & Troubleshooting

Q1: My recovery rates for sterigmatocystin are low, especially from fatty matrices. What can I do?

  • A: This is a common issue due to matrix interference. Implement a freezing purification step after the initial extraction and centrifugation. Cooling the extract to -18°C for several hours causes fats and proteins to precipitate, which you can then separate, leading to a cleaner extract and significantly improved recovery in the IAC step [2].

Q2: How can I reduce matrix effects and improve the signal-to-noise ratio in LC-MS/MS?

  • A:
    • Effective Clean-up: The choice of clean-up is crucial. Immunoaffinity Columns (IACs) are highly selective and effectively remove matrix components [2] [3]. Alternative materials like Molecularly Imprinted Polymers (MIPs) are also being developed for solid-phase extraction to provide high selectivity [1].
    • Use Internal Standards: Where available, use isotope-labeled internal standards for sterigmatocystin. They correct for analyte loss during preparation and mitigate ionization suppression/enhancement in the mass spectrometer.

Q3: I need to screen a large number of samples quickly. Is there an alternative to LC-MS/MS?

  • A: Yes. Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening tool. Modern monoclonal antibody-based ELISA kits can achieve detection limits as low as 0.06 ng/g in cereals [3]. Any positive or suspect results should be confirmed with a chromatographic method like LC-MS/MS.

Q4: Are there any emerging or non-thermal methods for degrading sterigmatocystin?

  • A: Research into mitigation strategies is ongoing. Gaseous ozone treatment has shown promise, with one study demonstrating over 84% degradation of sterigmatocystin [4]. Nanolignin and certain strains of Lactic Acid Bacteria (LAB) have also been studied for their adsorption and removal capabilities [4].

Key Takeaways for Sensitivity Improvement

  • Gold Standard: For ultimate sensitivity and specificity, LC-MS/MS with immunoaffinity clean-up is the recommended approach.
  • Critical Step: The sample clean-up process is just as important as the instrumental analysis for achieving low detection limits.
  • High-Throughput Option: For rapid screening of many samples, ELISA is a valid first pass, but requires confirmatory testing.

References

sterigmatocystin antibody cross-reactivity problems

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Cross-Reactivity

Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the intended antigen. For sterigmatocystin, the most significant cross-reactivity risks come from its biosynthetic precursor, aflatoxins, and its own structural derivatives.

The table below summarizes the cross-reactivity profiles of different sterigmatocystin antibodies reported in the literature.

Antibody Name / Type Reported Cross-Reactivity Key Characteristics & Notes
mAb VerA 3, 4, 6 [1] No cross-reactivity with AFB1, AFB2, AFG1, AFG2, AFM1 [1]. High specificity is attributed to the novel STG-GA-BSA immunogen and a two-step screening procedure [1].
Polyclonal Antibody [2] No cross-reactivity with analogous structures [2]. The immunogen was designed for high specificity, and the ciELISA showed no significant interference from other compounds [2].
Immunoaffinity Column [3] Cross-reactivity observed with aflatoxins, allowing for simultaneous cleanup [3]. This property is utilized for multi-toxin analysis. If using such a column for STC-specific cleanup, this cross-reactivity can be a significant interferent [3].
Common Causes & Solutions
  • Cause: Underlying Antibody Specificity The most fundamental cause is the intrinsic specificity of the antibody's paratope (antigen-binding site). As shown above, some antibodies are raised to be highly specific, while others are naturally broad [3].

  • Solution: Characterize Your Reagents Always check the manufacturer's datasheet for the cross-reactivity profile. If this information is unavailable, you must empirically validate the antibody against common interferents like aflatoxins (AFB1, AFB2, AFG1, AFG2) and other mycotoxins relevant to your sample matrix [1] [2].

  • Cause: Matrix Interference Components in complex sample backgrounds (e.g., grains) can cause non-specific binding, leading to overestimation of the toxin concentration [1] [4].

  • Solution: Incorporate a Sample Cleanup Step Using an immunoaffinity column (IAC) specifically designed for sterigmatocystin can significantly improve assay reliability by purifying the analyte and removing impurities [1] [3]. For a non-IAC approach, a simple dilution of the sample extract can sometimes reduce matrix effects, provided the toxin concentration remains within the detectable range [2].

Detailed Experimental Protocols

Here is a detailed methodology for two key techniques: developing a monoclonal antibody and performing an indirect competitive ELISA (icELISA) for detection.

Development of Monoclonal Antibodies (mAbs)

The following workflow is adapted from a study that produced highly specific mAbs against sterigmatocystin [1].

Start Start: Synthesize Immunogen A 1. Hapten Synthesis (STG-GA) Start->A B 2. Conjugate to Carrier Protein (e.g., BSA) via AEM A->B C 3. Mouse Immunization B->C D 4. Hybridoma Production (Spleen Cell + Myeloma Fusion) C->D E 5. Two-Step Screening (Indirect ELISA → icELISA) D->E F 6. Clone Selection & Expansion E->F End End: mAb Production F->End

Key Steps Explained:

  • Hapten Synthesis (STG-GA): Sterigmatocystin (STG) is derivatized with glycolic acid (GA) in dry trifluoroacetic acid (TFA) and acetonitrile. The reaction proceeds for 2 hours at room temperature with stirring. The solvent is then removed under reduced pressure to obtain the STG-GA hapten [1].
  • Conjugation to Carrier Protein (STG-GA-BSA): The STG-GA hapten is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dioxane. This activated ester is then added dropwise to a solution of Bovine Serum Albumin (BSA) in PBS (pH 8.0). The mixture is stirred for 4 hours in the dark, followed by dialysis against PBS and phosphate buffer to create the final immunogen (STG-GA-BSA) [1].
  • Screening: A critical two-step screening procedure is used. First, hybridoma supernatants are tested by indirect ELISA to identify wells with antibodies that bind to the STG-GA-BSA coating. Positive wells are then tested by icELISA, where free STG competes with the coating antigen, to select for clones that are sensitive and specific to the free sterigmatocystin toxin [1].
Indirect Competitive ELISA (icELISA) Protocol

This protocol is based on the work using the sensitive mAb VerA 3 [1] and can be adapted for other specific antibodies.

Start Start: Prepare Sample Extract A 1. Coat Plate (STG-GA-BSA, 0.5 µg/mL) Start->A B 2. Block Plate (e.g., with BSA or OVA) A->B C 3. Add Mixture Sample/Standard + Primary Antibody B->C D 4. Add Secondary Antibody (HRP-conjugated anti-species IgG) C->D E 5. Add Substrate (TMB), Stop Reaction D->E F 6. Read Absorbance (e.g., 450 nm) E->F End End: Calculate Concentration F->End

Optimization Parameters: The performance of the icELISA is highly dependent on several physicochemical factors [1]:

  • Antibody Dilution: The VerA 3 antibody was used at a dilution of 1:80,000 [1].
  • Coating Antigen Concentration: 0.5 µg/mL of STG-GA-BSA was optimal [1].
  • pH and Ionic Strength: These should be optimized for your specific buffer system (e.g., phosphate-buffered saline).
  • Blocking and Diluting Solutions: The choice of blocker (e.g., BSA, ovalbumin) and the matrix of the dilution buffer can significantly reduce non-specific binding.

Validation & Performance: Under optimal conditions, the icELISA for sterigmatocystin achieved very low detection limits: 0.08 ng/g for wheat, 0.06 ng/g for maize, and 0.1 ng/g for peanuts. Recovery rates ranged from 83% to 110%, with inter- and intra-assay variations of less than 10% [1].

Frequently Asked Questions (FAQs)

  • What is the structural reason for potential cross-reactivity between sterigmatocystin and aflatoxins? Sterigmatocystin and aflatoxins share a very similar chemical core structure, consisting of a xanthone nucleus attached to a bifuran ring [5] [6]. Sterigmatocystin is a direct precursor in the biosynthesis pathway of aflatoxins, making their structures highly analogous [5] [6].

  • My ELISA results are higher than my LC-MS/MS results. What could be the cause? This is a classic sign of cross-reactivity. The antibody-based ELISA is detecting sterigmatocystin plus one or more unknown cross-reactants, while the LC-MS/MS method is highly specific for the sterigmatocystin molecule itself. Re-run your ELISA after incorporating a more specific sample cleanup step, such as an immunoaffinity column that does not cross-react with aflatoxins [1] [3].

  • Are there any regulatory limits for sterigmatocystin in food that I should consider? Currently, most countries, including the United States and the European Union, have not established maximum permitted levels for sterigmatocystin in food [6]. However, some countries like China have set guidance levels (e.g., below 25 µg/kg) [1], and the Czech Republic and Slovakia have regulations for various food items [1]. It is crucial to check the local regulations applicable to your region.

References

minimizing sterigmatocystin losses during sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Minimizing Sterigmatocystin Losses

Here are common challenges and solutions researchers face when preparing sterigmatocystin samples.

Issue Possible Causes Recommended Solutions
Low recovery rates Inefficient extraction solvent; toxin degradation during process; adsorption loss to glassware or matrix Use acetonitrile/water (e.g., 90:10 v/v or 84:16 v/v) [1] [2]; add 0.1% formic acid [2]; use inert surfaces (e.g., silanized glassware, polypropylene plastics)
Inconsistent or variable results Inadequate homogenization; improper purification; unstable chromatographic analysis Homogenize 25g sample with 100mL solvent [2]; use EMR-Lipid or C18 adsorbents in purification [3] [4]; for UPLC-MS/MS, use C18 column with 5mM ammonium acetate in water/ACN [2] [4]
High background noise/interference Co-extracted lipids/pigments; insufficient cleanup Use mixed-mode SPE (C18 + EMR-Lipid) [3]; for fruits, use QuEChERS with 85mg C18 + 15mg PSA [4]
Undetected or unexpectedly low STE Hidden mycotoxins bound to matrix; standard material degradation Apply alkaline conditions (pH>12) or thermal treatment (>150°C) to release bound toxins [3]; verify standard purity & prepare fresh stock solutions in ACN [1] [2]

Detailed Experimental Protocols

Sample Extraction from Cereals and Grains

This method, adapted from recent literature, is designed for high recovery and minimal matrix interference [2].

  • Homogenization: Weigh 25 g of a finely ground and representative sample into a high-speed blender jar.
  • Extraction: Add 100 mL of a mixture of acetonitrile and water (84:16, v/v).
  • Blending: Blend at high speed for 3 minutes.
  • Filtration: Filter the mixture through fast-flow filter paper. The filtrate is ready for the cleanup step.
Purification Using a Mixed-Mode SPE Cartridge

This protocol uses a combination of adsorbents to effectively remove lipids and other interferents, as demonstrated in a study on complex food matrices [3].

  • Conditioning: Condition a cartridge containing a mixture of C18 and EMR-Lipid (e.g., 128 mg C18 + 23 mg EMR-Lipid) with 5 mL of methanol followed by 5 mL of ultrapure water.
  • Loading: Load 10 mL of the sample extract (from the previous step) onto the cartridge.
  • Washing: Wash the cartridge with 5 mL of a mixture of 0.1% formic acid in acetonitrile/water (1:1, v/v) to remove impurities without eluting the analyte.
  • Elution: Elute the sterigmatocystin with 2 mL of 0.1% formic acid in acetonitrile followed by 4 mL of methanol. Collect the entire eluate.
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the dry residue in 1.0 mL of methanol. Vortex thoroughly and filter through a 0.22 µm membrane prior to LC-MS/MS analysis.
Analysis by LC-MS/MS

This analytical method provides a reference for achieving good separation and sensitivity [4].

  • Column: Waters XBridge BEH C18 (150 mm × 2.1 mm, 3.5 µm) or equivalent.
  • Mobile Phase A: 5 mM ammonium acetate in water.
  • Mobile Phase B: 5 mM ammonium acetate in acetonitrile (or methanol).
  • Gradient Elution: Use a gradient program starting from 30% B to 95% B over 8.5 minutes.
  • Detection: Use electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM). The transition for STE is m/z 325.1 > 310.0 (quantifier) and 325.1 > 281.0 (qualifier) [2].

Key Workflow for Sample Preparation

The following diagram summarizes the core steps of the sample preparation workflow, highlighting critical points for minimizing sterigmatocystin loss.

sterigmatocystin_workflow start Sample Homogenization step1 Extraction start->step1 step2 Purification (SPE) step1->step2 step3 Concentration step2->step3 step4 Reconstitution step3->step4 end LC-MS/MS Analysis step4->end note1 Finely grind sample for homogeneity note1->start note2 Use ACN/H₂O (84:16) with 0.1% formic acid note2->step1 note3 Use mixed-mode sorbents (C18 + EMR-Lipid) note3->step2 note4 Gentle N₂ evaporation at 40°C note4->step3 note5 Reconstitute in MeOH filter (0.22µm) note5->step4

Sample Preparation Workflow for Sterigmatocystin Analysis

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to prevent sterigmatocystin loss? The extraction and purification steps are equally critical. Using the correct solvent mixture (ACN/water with acid) ensures efficient release of STE from the matrix, while an effective SPE cleanup (e.g., with EMR-Lipid) removes co-extracted interferents that can cause analyte loss or signal suppression during LC-MS/MS analysis [3] [2].

Q2: How can I improve recovery for "hidden" sterigmatocystin? "Hidden" mycotoxins can be bound to food components. To improve recovery, you can subject the sample to alkaline conditions (pH > 12) or thermal treatment above 150°C during the extraction process. These conditions help break the bonds between the toxin and the food matrix, releasing the hidden forms [3].

Q3: What are the recommended performance criteria for my analytical method? The European Food Safety Authority (EFSA) recommends that methods for determining sterigmatocystin should achieve a Limit of Quantification (LOQ) of less than 1.5 μg/kg. Your method validation should demonstrate recovery rates and precision that meet internal and international standards for reliable quantification [2].

References

Sterigmatocystin Stability FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the best solvent for preparing and storing sterigmatocystin standard solutions? A: Chloroform is the most suitable solvent. Research specifically investigating stability has concluded that chloroform is superior for both solubilizing sterigmatocystin and maintaining its stability during storage [1].

Q2: How do storage temperature and time affect sterigmatocystin stability? A: Stability varies significantly by solvent. The data below summarizes experimental recovery rates for sterigmatocystin under different conditions [1]:

Storage Condition Solvent Recovery after 7 days Recovery after 30 days
Cold Storage Chloroform >90% >90%
Pyridine >90% <90%
Frozen Storage Chloroform >90% Not Specified
Pyridine <90% Not Specified

Key Insight: For both short and long-term cold storage, as well as frozen storage, chloroform provides the most consistent and high recovery rate (≥90%). While pyridine is a good solvent for initial solubilization, it is not suitable for long-term storage.

Q3: My analytical results for sterigmatocystin are inconsistent. What could be going wrong? A: Inconsistencies often stem from suboptimal sample preparation or storage. Follow this troubleshooting workflow to diagnose the issue:

G Start Inconsistent Analytical Results A Check Solvent Used Start->A B Review Storage Conditions Start->B C Evaluate Sample Preparation Start->C D1 Solvent: Chloroform? A->D1 D2 Storage: Cold/Frozen? B->D2 D3 Time: Within 30 days? C->D3 E1 ✓ Solvent Optimal D1->E1 Yes F1 Change to Chloroform [1] D1->F1 No E2 ✓ Conditions Optimal D2->E2 Yes F2 Adopt Cold/Frozen Storage [1] D2->F2 No E3 ✓ Preparation Correct D3->E3 Yes F3 Shorten Storage Time D3->F3 No G Re-prepare standards using optimized protocol E1->G E2->G E3->G F1->G F2->G F3->G H Expected: Consistent Results G->H

Experimental Protocol: Preparation and Storage of Sterigmatocystin Standard Solutions

This protocol is optimized for stability based on published research [1].

1. Reagents and Equipment

  • Pure sterigmatocystin standard (e.g., from Sigma-Aldrich) [2] [3].
  • HPLC-grade Chloroform [1].
  • Volumetric flasks (e.g., 10 mL).
  • Amber glass vials with PTFE-lined caps.
  • Micropipettes.
  • Freezer (-20 °C) or refrigerated chamber (4 °C).

2. Recommended Procedure

  • Weighing: Accurately weigh the required amount of solid sterigmatocystin standard.
  • Solubilization: Transfer the solid standard into a volumetric flask and dissolve it in HPLC-grade chloroform to achieve the desired concentration [1].
  • Aliquoting: Aliquot the master solution into small, amber glass vials to minimize headspace. This reduces evaporation and limits the number of freeze-thaw cycles for each aliquot.
  • Storage: Tightly cap the vials and store them at either -20 °C (frozen) or 4 °C (cold). For maximum stability over 30 days, frozen storage is preferred [1].
  • Labeling: Clearly label each vial with the content, concentration, date of preparation, and storage condition.

3. Verification After storage, analyze the concentration of the standard solution against a freshly prepared control or a certified reference material to verify that no significant degradation has occurred.

Important Additional Notes for Researchers

  • Chemical Properties: Sterigmatocystin is soluble in several organic solvents like acetone, ethyl acetate, and acetonitrile, but this does not equate to stability. Its solubility in methanol and ethanol is only slight, and it is insoluble in water and petroleum ether [4] [5]. The choice of chloroform is specifically for stability during storage, not just initial solubility.
  • Toxicity Warning: Sterigmatocystin is a possible human carcinogen (IARC Group 2B) [6] [4] [7]. All handling, including weighing of solids and preparation of solutions, must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) such as gloves and a lab coat.
  • Analytical Considerations: For highly sensitive detection, especially in complex matrices like food, mass spectrometric detection (LC-MS/MS) is recommended due to sterigmatocystin's weak native fluorescence [2] [3]. Be aware that matrix effects can cause signal suppression [2].

References

Sterigmatocystin (STC) Solubility and Storage Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties and handling guidelines for STC for your experimental setup.

Property Specification Relevance to Cell Assays
Molecular Formula C₁₈H₁₂O₆ [1] Confirms compound identity.
Molecular Weight 324.3 g/mol [1] Essential for molarity calculations.
Purity >98% (HPLC; NMR) [1] High purity ensures experimental results are due to STC alone.
Solubility in DMSO Soluble [1] Confirms DMSO is an appropriate solvent for stock solutions.
Appearance Pale yellow powder [1] Allows visual inspection of the compound.

| Storage Condition | Powder: -20°C [1] Reconstituted: -20°C, protected from light [1] | Protects against compound degradation over time. |

Experimental Protocol: Preparing STC Stock Solutions

Here is a detailed methodology for preparing a sterigmatocystin stock solution in DMSO for use in cell assays.

Workflow Overview

The following diagram illustrates the key stages in preparing and using your STC stock solution.

G Start Weigh STC Pale Yellow Powder Step1 Dissolve in DMSO (Vortex/Sonicate) Start->Step1 Step2 Prepare Aliquots Step1->Step2 Step3 Store at -20°C Protect from Light Step2->Step3 Step4 Thaw and Dilute for Assay (e.g., in culture medium) Step3->Step4 Step5 Proceed with Cell Treatment Step4->Step5

Step-by-Step Guide

  • Preparation:

    • Allow the STC powder, stored at -20°C, to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation [1].
    • Pre-chase your vial or tube for preparing the stock solution.
  • Weighing:

    • Accurately weigh the desired amount of the pale yellow STC powder [1]. For example, to make a 10 mM stock solution, weigh 3.243 mg of STC for each milliliter of DMSO.
  • Dissolution:

    • Add the appropriate volume of anhydrous, cell culture-grade DMSO to the powder.
    • Vortex the mixture thoroughly until the powder is completely dissolved. Brief sonication in a water bath can assist in achieving a homogeneous solution.
  • Aliquoting and Storage:

    • Immediately after dissolution, aliquot the stock solution into sterile, light-protected tubes (e.g., amber-colored vials).
    • Label the aliquots clearly with the compound name, concentration, date, and passage number.
    • Store the aliquots at -20°C and protect from light to maximize stability [1]. Avoid repeated freeze-thaw cycles.
  • Working Solution Preparation:

    • Thaw an aliquot as needed.
    • Dilute the stock solution into your cell culture medium or assay buffer to achieve the desired final treatment concentration. Ensure the final concentration of DMSO in your cell assays is kept at a non-cytotoxic level (typically ≤0.1% v/v).

Troubleshooting FAQs

Q1: The STC precipitate is forming in my aqueous cell culture medium. What should I do? This is a common issue due to STC's low aqueous solubility. STC can form stable, non-covalent aggregates in water that may not be visible as precipitation but can interfere with assays [2].

  • Solution: Ensure you are preparing a concentrated stock in DMSO first. When diluting into the aqueous medium, add the DMSO stock slowly while vortexing to facilitate mixing. The final solution might contain STC in an aggregated state, which is a known characteristic [2].

Q2: Are there alternative solvents if DMSO is not suitable for my assay? Yes, according to supplier data, STC is also soluble in ethanol, methanol, pyridine, and acetone [1]. However, DMSO is generally the preferred solvent for cell culture work due to its low toxicity at dilute concentrations. If you must use an alternative, ensure it is compatible with your cell type and does not exceed safe solvent levels in the final assay.

Q3: How stable is my STC stock solution? While specific stability data is not provided, proper storage is crucial. For best practices:

  • Store the powder at -20°C [1].
  • After reconstitution in DMSO, store aliquots at -20°C and protect from light [1].
  • Use the stock solution within a few months and avoid repeated freeze-thaw cycles to maintain stability.

References

handling sterigmatocystin cytotoxicity in research

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Which mycotoxin is the most cytotoxic in mixtures found in food? Recent research on gastric, intestinal, hepatic, and renal cell models shows that Enniatin B (ENNB) exhibits the highest individual cytotoxicity compared to Aflatoxin B1 (AFB1) and Sterigmatocystin (STG). In combinations, the binary mixture of ENNB + STG was identified as the most potent [1].
  • Q2: Are 2D cell cultures sufficient for assessing sterigmatocystin risk? While 2D models are useful, 3D cell spheroids are recommended for a more realistic risk assessment. Studies on neuroblastoma cells demonstrate that 3D spheroids are more resistant to STE-induced cytotoxicity and better replicate the complex cell-to-cell interactions and physiological responses found in living tissues [2].
  • Q3: How can I reduce sterigmatocystin exposure in a research setting? Supplementing with Difructose Anhydride III (DFA III), a prebiotic, has been shown to be effective. In vivo studies with cattle found that DFA III supplementation significantly reduced the concentration of STE detected in urine, indicating lower systemic absorption and bioavailability [3].

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
Highly variable cytotoxicity results Oversimplified 2D cell culture model lacking physiological relevance. Transition to a 3D spheroid model. This provides better cell-to-cell contact and mimics the in vivo microenvironment, yielding more consistent and reliable data [2].
Unexpected low toxicity readings Exposure of 3D spheroids for an insufficient duration. Extend the exposure time. 3D spheroids develop gradients (e.g., a necrotic core) that require longer exposure times (e.g., 72 hours) to show significant toxic effects compared to 2D cultures [2].
Detecting mycotoxin absorption in models Inefficient uptake of the mycotoxin in the experimental model. Monitor urinary concentration as a biomarker. If working with animal models, analyze urine samples using LC-MS/MS to gauge internal exposure and test the efficacy of mitigation agents like DFA III [3].
Studying mixtures leads to unclear effects Not accounting for synergistic interactions between co-occurring mycotoxins. Use a combination study design. Employ methods like the Chou-Talalay combination index to quantify synergy, antagonism, or additivity, especially for common mixtures like AFB1, ENNB, and STG [1].

Detailed Experimental Protocols

Protocol 1: Assessing STE Cytotoxicity in a 3D Neuroblastoma Spheroid Model

This protocol is adapted from a study that developed a more physiologically relevant model for neuroblastoma research [2].

  • Cell Culture: Use human neuroblastoma cell lines such as SH-SY5Y or SK-N-DZ. Maintain them in DMEM high glucose medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (MEM NEAA), and 1% Penicillin/Streptomycin in a 37°C, 5% CO₂ incubator [2].
  • Spheroid Formation:
    • Harvest cells and prepare a single-cell suspension.
    • Seed cells into U-bottom, ultra-low attachment (ULA) 96-well plates at an optimal density (e.g., 5,000 cells/well for SH-SY5Y). This prevents cell adhesion and promotes spheroid self-assembly.
    • Centrifuge the plates briefly (500 g for 5 minutes) to aggregate cells at the well bottom.
    • Incubate for 72-96 hours to allow for the formation of compact, well-defined spheroids [2].
  • STE Treatment:
    • Prepare a stock solution of STE in a suitable solvent like DMSO, ensuring the final solvent concentration in the medium is non-cytotoxic (e.g., ≤0.5%).
    • Expose the mature spheroids to a range of STE concentrations. The study used a 72-hour exposure period [2].
  • Viability Assessment (MTT Assay):
    • After treatment, add MTT reagent to each well and incubate for several hours.
    • Metabolically active cells will reduce MTT to purple formazan crystals.
    • Carefully remove the medium, dissolve the formazan crystals in DMSO, and measure the absorbance at 570 nm using a microplate reader. Normalize the results to untreated control spheroids [2].
  • Morphological Analysis:
    • Regularly observe and document spheroid morphology using a bright-field microscope. Note changes in size, shape, and the appearance of a necrotic core [2].
Protocol 2: Evaluating Mycotoxin Mitigation Agents

This protocol is based on a study that successfully used DFA III to reduce STE absorption [3].

  • Experimental Design: Divide subjects (e.g., in an animal model) into two groups: a treatment group receiving a diet supplemented with the mitigation agent (e.g., DFA III), and a control group receiving the same diet without the supplement. The experiment typically runs for 2-3 weeks [3].
  • Sample Collection: Collect urine samples at baseline, during the supplementation period, and after the supplementation has ceased.
  • STC Analysis (LC-MS/MS):
    • Sample Prep: Hydrolyze urine samples with β-Glucuronidase/arylsulfatase to free conjugated mycotoxins. Extract STC using acetonitrile, and purify the extract using a multifunctional column [3].
    • LC-MS/MS Analysis: Inject the purified sample into the system. Use an API3200 LC-MS/MS with an electrospray ionization (ESI) interface. Quantify STC by comparing against a standard curve, with a typical detection limit of 0.01 mg/kg [3].

Visualizing Experimental Workflows

The following diagrams, created with Graphviz, illustrate the core experimental paths and their outcomes. The color palette is chosen for clarity and accessibility.

3D vs 2D Cytotoxicity Assay Workflow

This diagram outlines the parallel processes for evaluating sterigmatocystin toxicity in both 3D and 2D cell models.

G Start Start: Seed Neuroblastoma Cells Model3D 3D Model: ULA U-bottom Plates Start->Model3D Model2D 2D Model: Standard Plates Start->Model2D Form3D Form Spheroids (72-96h) Model3D->Form3D Confl2D Grow Monolayer to Confluence Model2D->Confl2D Treat Treat with Sterigmatocystin (e.g., 72h) Form3D->Treat Confl2D->Treat Assay Assay Cell Viability (MTT) Treat->Assay Result3D Higher Resistance Gradient Formation Assay->Result3D Result2D Higher Sensitivity Uniform Exposure Assay->Result2D

Mycotoxin Mixture & Mitigation Experimental Design

This diagram shows the strategy for testing combined mycotoxin effects and evaluating a mitigation agent.

G CompoundNode Select Mycotoxins: Aflatoxin B1 (AFB1), Enniatin B (ENNB), Sterigmatocystin (STG) MixDesign Experimental Design: Individual & Combination Exposure (Chou-Talalay Method) CompoundNode->MixDesign CellAssay Expose Cell Models (Gastric, Intestinal, Hepatic, Renal) MixDesign->CellAssay Findings Key Finding: ENNB + STG is the most potent binary mixture CellAssay->Findings MitigationNode Mitigation Strategy: Supplement with DFA III InVivo In Vivo Trial (Control vs. Treated Groups) MitigationNode->InVivo Analysis Analyze Urinary STC (LC-MS/MS) InVivo->Analysis Result Result: Significant reduction in STC bioavailability Analysis->Result

References

sterigmatocystin cell culture exposure time optimization

Author: Smolecule Technical Support Team. Date: February 2026

Experiment Design & Protocol Selection

The table below summarizes key experimental parameters from recent studies to help you design your experiment.

Cell Line / System Exposure Time Key Assessment Method Critical Finding / Consideration Source
HepG2 & A549 24 hours MTT (cytotoxicity), Alkaline comet (genotoxicity) 5-Methoxysterigmatocystin was ~10x more cytotoxic than STC. [1]
Multiple (SH-SY5Y, MDA-MB-213, BM-MSC, HUVECs) 24, 48, and 72 hours ATP assay (CellTiter-Glo 3D) Cell viability measured at multiple time points; sensitivity varied significantly by cell line and culture model (2D vs. 3D). [2]
gpt∆ C57BL/6J MEFs Not specified, but post-exposure analysis after a "recovery period" Duplex sequencing for mutational spectra Metabolic activation (S9 fraction) is mandatory to observe significant cytotoxicity and mutagenicity. [3]
Common Carp (in vivo study) 8, 16, and 24 hours qPCR for DNA repair gene expression Significant upregulation of DNA repair genes (OGG1, p53) was detected only at the 24-hour mark. [4]
Zebrafish Embryo (Microinjection) Exposure at fertilization, monitored for embryotoxicity Survival rate, DNA strand breaks, teratogenicity Metabolically activated STC caused higher mortality and DNA damage. [5]
Detailed Protocol: 24-Hour Exposure with Metabolic Activation

This protocol is adapted from studies on mammalian cell lines [1] [3].

Key Materials:

  • Test Agent: Sterigmatocystin (STC) dissolved in methanol (MeOH) or DMSO. Prepare stock solutions and store at -20°C [2] [1].
  • Metabolic Activation System: Commercially available rat liver S9 fraction with an NADPH-generating system [3].
  • Cell Lines: Commonly used lines include hepatocellular carcinoma HepG2, lung adenocarcinoma A549, and others depending on your target tissue [2] [1].
  • Assay Kits: MTT assay for cell viability; Alkaline comet assay for genotoxicity; CellTiter-Glo 3D for ATP-based viability in 2D and 3D cultures [2] [1].

Workflow: The following diagram outlines the key stages of the experimental procedure.

G A 1. Cell Seeding and Pre-incubation B 2. Treatment Preparation A->B A1 Seed cells and allow to adhere for 24h C 3. Mycotoxin Exposure B->C B1 Prepare STC solutions with S9 metabolic activation system D 4. Post-Exposure Analysis C->D C1 Replace medium with treatment for 24 hours D1 Perform cytotoxicity and genotoxicity assays

Procedure Steps:

  • Cell Seeding and Pre-incubation: Seed your chosen cell line in culture plates at an appropriate density and incubate for 24 hours to allow for proper attachment and growth [2].
  • Treatment Preparation: Prepare your STC treatments by diluting the stock solution in culture medium. For experiments requiring metabolic activation, include 1-5% (v/v) S9 mix and the NADPH-generating system in the treatment medium [3].
  • Mycotoxin Exposure: Remove the growth medium from the cells and replace it with the treatment medium containing STC. Incubate the cells for your chosen duration (e.g., 24 hours).
  • Post-Exposure Analysis: After the exposure period, perform your chosen endpoint assays.
    • For cytotoxicity: Use the MTT assay. Add MTT reagent, incubate to allow formazan crystal formation, dissolve the crystals, and measure the absorbance. Compare to control groups to determine cell viability [1].
    • For genotoxicity: Use the alkaline comet assay. Harvest cells, embed them in agarose on a slide, lyse to remove cellular membranes, and run electrophoresis. DNA damage appears as a "comet tail"; analyze tail length or intensity to quantify damage [1].

Frequently Asked Questions (FAQs)

Q1: Is metabolic activation always necessary for STC treatment? While STC can show some baseline toxicity without activation, most studies indicate that metabolic activation is crucial for achieving its full cytotoxic and genotoxic potential. The reactive epoxide metabolite responsible for DNA adduct formation is generated via cytochrome P450 enzymes. Omitting S9 activation may lead to a significant underestimation of STC's toxicity [5] [3].

Q2: My negative control (solvent only) is showing toxicity. What could be wrong? This is a common issue. The most likely cause is an excessively high concentration of the solvent (e.g., methanol or DMSO) used to dissolve the STC stock.

  • Troubleshooting: Ensure the final solvent concentration in your culture medium does not exceed 0.5-1.0% (v/v). Always include a vehicle control with the same solvent concentration as your test groups [2] [1].

Q3: I'm not seeing a clear dose-response in my cytotoxicity assay. What should I check?

  • Cell Line Sensitivity: Different cell lines have vastly different sensitivities. Consult the literature for IC50 values in your cell line, or perform a broad-range pilot experiment [2] [1].
  • Assay Linearity: Ensure your viability assay (e.g., MTT) is linear within the range of cell densities in your experiment. High cell density can lead to saturation and mask effects.
  • STC Stability: Verify the storage conditions and shelf life of your STC stock solution. Degradation over time can reduce its potency.

Q4: Why should I consider using 3D spheroid models instead of traditional 2D monolayers? Conventional 2D monolayers lack the complex architecture and cell-cell interactions found in real tissues. Using 3D spheroid models can provide a more physiologically relevant and predictive toxicology data, as they better mimic the in vivo microenvironment and often show different sensitivity profiles to toxins [2].

Key Optimization Takeaways

  • Metabolic Activation is Critical: For genotoxicity studies, always include a metabolic activation system (S9 fraction) to properly convert STC into its DNA-damaging metabolites [3].
  • Time Points Matter: A 24-hour exposure is a standard starting point, but consider testing 48 and 72 hours for chronic effects, especially in 3D models [2]. Gene expression changes may be time-dependent [4].
  • Cell Line Choice Dictates Outcomes: Hepatocyte-derived lines (HepG2) are often more sensitive due to their metabolic capacity. Always justify your cell model based on your research question [2] [1].
  • Validate Your Solvent: Never overlook the vehicle control. Solvent toxicity is a common pitfall that can compromise entire experiments [2].

References

sterigmatocystin vs aflatoxin B1 toxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Toxicity Comparison

The table below summarizes key experimental data comparing the toxicity of AFB1 and STC.

Toxicity Parameter Aflatoxin B1 (AFB1) Sterigmatocystin (STC) Experimental Context Citation
Carcinogenicity Classification (IARC) Group 1 (Carcinogenic to humans) Group 2B (Possibly carcinogenic to humans) Human health hazard assessment [1] [2]
In vitro Cytotoxicity (IC₅₀) 16.9 μM 7.3 μM 48-hour exposure; HepG2 cells (SRB assay) [3]
In vitro Mutagenic Potency Stronger, dose-dependent increase Weaker, modest increase Mouse Embryo Fibroblasts (MEFs) with metabolic activation [4] [5]
Primary Mutational Signature GC→TA transversions with hotspots in 5'-CGC-3' and 5'-CGG-3' GC→TA transversions, more uniform, resembles oxidative stress High-resolution duplex sequencing in MEFs [4] [5]
Acute Oral Toxicity (LD₅₀ in rats) ~6 mg/kg bw ~60 mg/kg bw In vivo acute toxicity study [1]
In vivo Genotoxicity (Liver) Slight DNA damage (strand breaks) detected No significant genotoxicity detected under tested conditions Wistar rat model (Comet assay); STC dosed at 20 mg/kg bw, AFB1 at 0.25 mg/kg bw [6] [7]
Dependency on Metabolic Activation High (potent cytotoxicity and mutagenicity post-activation) Moderate (shows baseline toxicity without activation) Mouse Embryo Fibroblasts (MEFs) with S9 fraction [4] [5]

Detailed Experimental Protocols

To ensure the reproducibility of the data cited above, here are the methodologies for the key experiments.

  • Cell Culture and Cytotoxicity (SRB Assay)

    • Cell Model: Human hepatoma HepG2 cells.
    • Culture Conditions: Maintained in DMEM with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
    • Toxin Exposure: Cells were treated with AFB1 or STC (dissolved in DMSO) for 24 or 48 hours.
    • Viability Measurement: After treatment, cells were fixed with cold trichloroacetic acid (TCA) and stained with Sulforhodamine B (SRB) dye. The bound dye was solubilized, and optical density was measured at 490 nm to determine cell density and calculate the inhibitory concentration (IC₅₀) [3].
  • In vitro Mutagenicity and Mutational Spectrum Analysis

    • Cell Model: gpt∆ C57BL/6J mouse embryo fibroblasts (MEFs).
    • Metabolic Activation: A microsomal activation system (S9 fraction from rat liver with NADPH) was used to bioactivate the mycotoxins.
    • Exposure: Cells were treated with a range of concentrations of AFB1 (0-0.5 µM) or STC (0-0.2 µM) for a set period.
    • Mutation Analysis: Mutant frequency was calculated by counting resistant colonies. For high-resolution mutational spectra, genomic DNA from mutants was sequenced using duplex sequencing technology, and mutations were catalogued by type and sequence context [4] [5].
  • In vivo Genotoxicity Assessment (Comet Assay)

    • Animal Model: Wistar rats.
    • Dosing: Animals received a single oral dose of STC (20 mg/kg body weight), AFB1 (0.25 mg/kg body weight), a mixture, or a vehicle control (corn oil).
    • Tissue Sampling: Liver and kidney tissues were collected at 3 and 24 hours post-dosing.
    • DNA Damage Measurement: Single-cell suspensions from tissues were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions (standard comet assay) or treated with the enzyme Formamidopyrimidine DNA glycosylase (Fpg-modified comet assay) to detect specific DNA lesions. DNA damage was quantified by visual scoring of comet tails [6] [7].

Molecular Mechanisms of Action

AFB1 and STC share a core genotoxic mechanism but differ in their efficiency and secondary pathways, as illustrated below.

G cluster_metabolic_activation Metabolic Activation (Primarily Liver P450 Enzymes) cluster_primary_genotoxicity Primary Genotoxic Pathway cluster_secondary_pathways Secondary Toxicity Pathways Mycotoxin AFB1 or STC Ingestion/Exposure P450 Cytochrome P450 (CYP3A4, CYP1A2) Mycotoxin->P450 Epoxide Reactive Epoxide Metabolite (AFB1-8,9-epoxide; STC-1,2-epoxide) P450->Epoxide DNA_Adduct Formation of DNA Adducts (AFB1-N7-Gua / STC-N7-Gua) Epoxide->DNA_Adduct OxStress Induction of Oxidative Stress Epoxide->OxStress Stronger for STC? Mutation DNA Replication Errors & GC→TA Transversions DNA_Adduct->Mutation Apoptosis Activation of Apoptosis (↑ Bax/Bcl-2 ratio, ↑ Caspase-3) DNA_Adduct->Apoptosis p53-dependent MitoDysfunction Mitochondrial Dysfunction (↓ ATP, Altered Membrane Potential) OxStress->MitoDysfunction MitoDysfunction->Apoptosis

The diagram above shows the shared and distinct pathways. The key mechanistic differences are:

  • Structural and Metabolic Efficiency: Although both mycotoxins are metabolized into reactive epoxides that form N7-guanine DNA adducts (AFB1-N7-Gua and STC-N7-Gua), the structural differences—particularly AFB1's puckered cyclopentenone ring versus STC's planar xanthone ring—influence the efficiency of this process and the resulting mutational fingerprint [4] [5]. AFB1 generally exhibits greater mutagenic potency.
  • Role of Oxidative Stress: Evidence suggests that STC's toxicity may be more strongly linked to the induction of oxidative stress, which can lead to mitochondrial dysfunction and apoptosis, potentially independent of its direct DNA-binding activity [1] [2]. This is consistent with its mutational spectrum resembling that of oxidative damage [4].

Key Insights for Researchers

  • Context is Critical: The relative toxicity of STC versus AFB1 is not absolute. STC can appear more cytotoxic in some short-term in vitro assays [3], while AFB1 is consistently more mutagenic and carcinogenic in long-term and in vivo studies [4] [1].
  • Regulatory Disparity: AFB1 is subject to strict global regulations, while STC is less stringently controlled, primarily due to a historical lack of data. Recent findings and its classification as a Group 2B carcinogen highlight the need for increased monitoring and risk assessment [8] [2].
  • Co-exposure Risk: Since these toxins can co-occur in food and feed, understanding their combined effects is essential. Current data suggests an additive interaction in inducing apoptosis [3], but more research on mixture toxicity is needed.

References

sterigmatocystin and O-methylsterigmatocystin conversion efficiency

Author: Smolecule Technical Support Team. Date: February 2026

The Biosynthetic Pathway

Sterigmatocystin (STE) and O-methylsterigmatocystin (OMST) are key intermediates in the biosynthesis of Aflatoxin B1 (AFB1) and G1 (AFG1) in fungi like Aspergillus parasiticus and Aspergillus flavus [1] [2].

The following diagram illustrates this relationship within the aflatoxin biosynthesis pathway:

G Sterigmatocystin (STE) Sterigmatocystin (STE) O-methylsterigmatocystin (OMST) O-methylsterigmatocystin (OMST) Sterigmatocystin (STE)->O-methylsterigmatocystin (OMST) O-Methylation Aflatoxin B1 (AFB1) Aflatoxin B1 (AFB1) O-methylsterigmatocystin (OMST)->Aflatoxin B1 (AFB1) Aflatoxin G1 (AFG1) Aflatoxin G1 (AFG1) O-methylsterigmatocystin (OMST)->Aflatoxin G1 (AFG1)

The conversion is a key regulatory point. Some fungi (e.g., A. versicolor, A. nidulans) accumulate STE because they lack the ability to efficiently convert it to OMST, while others (e.g., A. flavus, A. parasiticus) proceed to produce aflatoxins [1] [3].

Experimental Evidence and Key Findings

A foundational study from 3 described a cell-free preparation that demonstrated this conversion, a crucial step in confirming the pathway. The key methodological details and findings are summarized below:

Aspect Description
Key Finding A cell-free system can convert Sterigmatocystin (STE) into both O-methylsterigmatocystin (OMST) and Aflatoxin B1 (AFB1) [4] [5].
Experimental System Cell-free preparation derived from a mutant strain of Aspergillus parasiticus [4].
Methodological Note The study suggested that STE and OMST have similar chromatographic properties, which can lead to erroneous conclusions if not carefully separated and identified [4].

How to Investigate Conversion Efficiency

  • Modern Analytical Techniques: Employ advanced LC-MS/MS methods, as used in recent mycotoxin analysis [1]. These techniques offer the sensitivity and specificity needed to accurately quantify STE, OMST, and AFB1 in complex biological mixtures.
  • Systematic Variation of Conditions: Experiments could be designed to test conversion efficiency under different parameters, such as varying pH, temperature, enzyme co-factors (e.g., S-adenosylmethionine for methylation), and exposure time.
  • Transcriptomic and Proteomic Analysis: As explored in one study, adding STE to A. flavus and observing the subsequent downregulation of genes and proteins in the aflatoxin biosynthesis pathway (like aflG) can provide indirect, systems-level insights into how the presence of STE affects its own conversion [3].

References

sterigmatocystin antibody specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

Antibody Performance and Specificity Data

The table below summarizes validation data for various sterigmatocystin antibodies, including their types, key specificity characteristics, and performance in different assays.

Antibody Name / ID Type Specificity & Cross-Reactivity Assay Application Key Performance Data (IC₅₀ or LOD) Source / Reference
VerA 3 [1] [2] Mouse Monoclonal High affinity for STG; No cross-reactivity with AFB1, AFB2, AFG1, AFG2, AFM1 [1] [2] icELISA IC₅₀: Not explicitly stated; LODs: 0.06 ng/g (maize), 0.08 ng/g (wheat), 0.1 ng/g (peanuts) [1] [2] Research Article (Li et al., 2014)
VerA 4 & VerA 6 [1] [2] Mouse Monoclonal High affinity for STG; No cross-reactivity with listed aflatoxins [1] [2] icELISA N/A (VerA 3 was the most sensitive) [1] [2] Research Article (Li et al., 2014)
MA5-49620 [3] Mouse Monoclonal Target: Sterigmatocystin (validation level not detailed in abstract) IHC, ELISA, Lateral Flow N/A ThermoFisher (Commercial)
GMP-SMT-153-Ab-1 [4] Mouse Monoclonal Validated via competitive ELISA with STG hapten conjugates [4] ELISA, LFIA, TRFIA IC₅₀: 0.10 ppb (ng/mL) [4] GeneMedi (Commercial)
GMP-SMT-153-Ab-2 [4] Human Monoclonal Validated via competitive ELISA with STG hapten conjugates [4] ELISA, LFIA, TRFIA IC₅₀: 0.10 ppb (ng/mL) [4] GeneMedi (Commercial)
Polyclonal Antibody [5] Rabbit Polyclonal Very specific to STC; No cross-reactivity with analogue structures [5] ciELISA IC₅₀: 4.52 ± 0.81 ng/mL; LOD (IC₁₀): 0.19 ± 0.04 ng/mL [5] Research Article (2019)

Experimental Validation Protocols

The specificity and sensitivity of sterigmatocystin antibodies are typically validated through a multi-step process, from immunogen preparation to assay optimization.

  • Immunogen Preparation: A critical first step involves synthesizing sterigmatocystin derivatives (haptens) and conjugating them to carrier proteins like Bovine Serum Albumin (BSA) or Ovalbumin (OVA) to induce an immune response [1] [2]. One common method involves reacting STG with glycolic acid in trifluoroacetic acid to create a derivative (STG-GA), which is then coupled to BSA using an active ester method with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) [1] [2].
  • Animal Immunization and Hybridoma Generation: For monoclonal antibodies, mice are immunized with the STG-protein conjugate. Splenocytes from immunized mice are fused with SP2/0 myeloma cells, and hybridomas producing specific antibodies are selected using a semi-solid HAT medium and a two-step screening procedure with icELISA [1] [2].
  • Assay Development and Optimization: The most common method for validating antibody specificity is the competitive enzyme-linked immunosorbent assay (cELISA), particularly the indirect format (icELISA or ciELISA) [1] [5] [2]. Key parameters optimized include:
    • Coating Antigen Concentration: e.g., STG-GA-BSA at 0.5 µg/mL [2].
    • Antibody Working Dilution: e.g., 1:80,000 for the VerA 3 antibody [2].
    • Buffer Conditions: pH and ionic strength are fine-tuned for optimal performance [2].
  • Cross-Reactivity Testing: Specificity is rigorously confirmed by testing the antibody against a panel of structurally similar mycotoxins (e.g., aflatoxins B1, B2, G1, G2, M1). The lack of significant cross-reactivity with these compounds is a key indicator of high specificity [1] [5] [2].
  • Method Validation with Real Samples: Finally, the assay is validated by spiking STG into blank food matrices (e.g., wheat, corn, rice) to determine recovery rates, precision (inter- and intra-assay variations), and the limit of detection (LOD). Recovery rates between 80-110% with variations less than 10-15% are typically considered acceptable [1] [5] [6].

G cluster_phase1 Phase 1: Immunogen Prep & Antibody Production cluster_phase2 Phase 2: Specificity & Affinity Screening cluster_phase3 Phase 3: Assay Optimization & Validation start Start Antibody Validation step1 Synthesize STG hapten (e.g., STG-GA) start->step1 step2 Conjugate to carrier protein (e.g., BSA, OVA) step1->step2 step3 Immunize host animal step2->step3 step4 Generate hybridomas (mAb) or Collect antiserum (pAb) step3->step4 step5 Screen clones/sera via cELISA step4->step5 step6 Select best candidate(s) based on IC₅₀ and titer step5->step6 step7 Test cross-reactivity against aflatoxins and analogs step6->step7 step8 Optimize assay conditions (pH, buffers, blocking) step7->step8 step9 Determine LOD/LOQ in relevant matrices step8->step9 step10 Conduct spike/recovery tests in food samples (e.g., wheat, corn) step9->step10 end Validated Antibody & Assay Protocol step10->end

Diagram of the core workflow for validating sterigmatocystin antibody specificity, covering immunogen preparation to final assay application.

Key Validation Insights

  • Monoclonal vs. Polyclonal: Monoclonal antibodies (like VerA 3) offer defined specificity and unlimited supply, making them ideal for developing standardized, high-throughput screening assays [1] [2]. The cited polyclonal antibody also demonstrated high specificity with no cross-reactivity, offering a potential alternative [5].
  • Critical Parameters for Specificity: The synthesis of a well-designed hapten-protein conjugate is foundational to generating specific antibodies. Furthermore, the demonstrated lack of cross-reactivity with aflatoxins is a crucial validation step, given STG's role as a biosynthetic precursor to AFB1 [1] [2].
  • Correlation with Reference Methods: A strong validation includes correlating results with a reference method like HPLC-MS/MS. For example, recovery rates obtained with the VerA 3-based ELISA showed good agreement with HPLC-MS/MS data, confirming the immunoassay's accuracy [2].

References

sterigmatocystin cytotoxicity across different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of Sterigmatocystin Across Cell Lines

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values and key cytotoxicity findings for STE from various studies.

Cell Line / Model Cell Type Description Key Cytotoxicity Findings (IC₅₀ or Equivalent) Experimental Context Citation
HepG2 (2D model) Human hepatocellular carcinoma IC₅₀: ~10 µM (after 24h); Significant decrease in viability at ≥1.5 µM [1] [2] Individual toxin exposure [1] [2]
A549 (2D model) Human lung adenocarcinoma IC₅₀: >30 µM (after 24h); Less sensitive than HepG2 [1] Individual toxin exposure [1]
BM-MSC (3D spheroid) Healthy human bone marrow-derived mesenchymal stem cells IC₅₀: 2.59 µM (after 72h); More sensitive than 2D models [3] Comparative study of 2D vs. 3D cultures [3]
HUVEC (3D spheroid) Healthy human umbilical vein endothelial cells IC₅₀: 0.86 µM (after 72h); Most sensitive cell line tested [3] Comparative study of 2D vs. 3D cultures [3]
SH-SY5Y (3D spheroid) Human neuroblastoma (tumor) IC₅₀: 3.41 µM (after 72h) [3] Comparative study of 2D vs. 3D cultures [3]
MDA-MB-231 (3D spheroid) Human breast cancer (epithelial, tumor) IC₅₀: 6.77 µM (after 72h) [3] Comparative study of 2D vs. 3D cultures [3]
gptΔ MEFs (2D model) C57BL/6J mouse embryo fibroblasts Significant cytotoxicity upon metabolic activation with S9 fraction; more toxic than AFB1 without activation [4] Comparison with Aflatoxin B1 (AFB1) [4]
Zebrafish Embryos (Microinjection) In vivo vertebrate model S9-activated STE caused the highest mortality and DNA strand breaks vs. AFB1 [5] Novel microinjection method; comparison with AFB1 [5]

Overview of Key Experimental Protocols

Understanding the methodologies behind the data is crucial for evaluation and replication.

Experiment Aspect Protocol Description

| Cell Viability Assay | The ATP assay (CellTiter-Glo 3D) was used for 3D spheroids to measure metabolic activity [3]. The MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells, was used for 2D monolayers (e.g., HepG2, A549) [1] [2]. | | Metabolic Activation | For tests requiring bioactivation, a rat liver S9 fraction mixed with a cofactor (NADPH) was used to simulate mammalian liver metabolism. This converts STE into its more reactive forms [4] [5]. | | Culture Models (2D vs. 3D) | 2D Monolayers: Cells grown on flat surfaces. 3D Spheroids: Cells self-assemble into spherical clusters, better mimicking tissue architecture and often showing higher resistance to toxins [3]. | | Genotoxicity Assessment | Alkaline Comet Assay: Used to detect DNA single and double-strand breaks in HepG2 and A549 cells [1] [2]. SOS-Chromotest: A bacterial test (E. coli) used to measure genotoxicity (DNA damage) [5]. | | Exposure Duration | Cytotoxicity assays were typically conducted over 24, 48, and 72 hours to observe time-dependent effects [3]. |

Mechanisms of Cytotoxicity and Key Pathways

The cytotoxicity of STE primarily stems from two interconnected mechanisms: direct DNA damage and induction of oxidative stress.

G cluster_0 Key Mechanisms cluster_1 Experimental System cluster_2 Cellular Outcomes Sterigmatocystin_STE Sterigmatocystin_STE Metabolic_Activation Metabolic_Activation Sterigmatocystin_STE->Metabolic_Activation Oxidative_Stress Oxidative_Stress Sterigmatocystin_STE->Oxidative_Stress S9_Fraction S9_Fraction Metabolic_Activation->S9_Fraction Reactive_Epoxide Reactive_Epoxide S9_Fraction->Reactive_Epoxide  P450 Enzymes DNA_Adducts DNA_Adducts Reactive_Epoxide->DNA_Adducts  Binds to N7-Guanine Cytotoxicity Cytotoxicity DNA_Adducts->Cytotoxicity  Mutations  Cell Death ROS ROS Oxidative_Stress->ROS  Generates Lysosomal_Damage Lysosomal_Damage DNA_Double_Strand_Breaks DNA_Double_Strand_Breaks Lysosomal_Damage->DNA_Double_Strand_Breaks  Releases Proteases ROS->Lysosomal_Damage  Causes ROS->DNA_Double_Strand_Breaks  Direct Oxidation DNA_Double_Strand_Breaks->Cytotoxicity

The diagram above illustrates the two main pathways. Here are the specific details:

  • DNA Adduct Formation: STE is metabolically activated primarily by cytochrome P450 enzymes into a reactive exo-1,2-epoxide. This metabolite covalently binds to the N7 position of guanine in DNA, forming sterigmatocystin-N7-guanine (ST-N7-Gua) adducts. These adducts disrupt DNA replication, leading to mutations and cell death [4] [6].
  • Oxidative Stress Pathway: STE exposure induces the generation of Reactive Oxygen Species (ROS). This oxidative stress can directly cause DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. Furthermore, ROS can trigger lysosomal membrane damage, leading to the release of proteases that contribute to DNA fragmentation and cell death [2].

Key Insights for Researchers

  • Prioritize 3D Models for Assessment: The data consistently shows that more physiologically relevant 3D spheroid models can reveal higher sensitivity to STE compared to traditional 2D monolayers. This is critical for improving the predictability of in vivo outcomes [3].
  • Account for Metabolic Activation: The cytotoxicity and genotoxicity of STE are significantly enhanced after metabolic activation. Including an S9 metabolic activation system in your experimental design is essential for a complete hazard assessment, especially for organs like the liver [4] [5].
  • Consider Cell-Type Specificity: STE's cytotoxic effect is not uniform. Primary and healthy cells like HUVECs and BM-MSCs can be more sensitive than some immortalized cancer lines. It is important to use a panel of relevant cell types for a comprehensive risk assessment [3].

References

sterigmatocystin transformation by aflatoxigenic vs nonaflatoxigenic isolates

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Transformation Capability

The table below synthesizes key experimental findings from the literature, highlighting the critical difference between aflatoxigenic and nonaflatoxigenic isolates.

Study Focus / Isolate Type Transformation of ST to Aflatoxins Transformation of OMST to Aflatoxins Key Findings and Broader Context
Aflatoxigenic Isolates (7 out of 8 tested) Positive [1] [2] Positive [1] [2] The majority of toxin-producing isolates possess the enzymatic machinery for the final biosynthetic steps [1].
Aflatoxigenic Isolates (1 out of 8 tested) Negative [1] [2] Negative [1] [2] A small subset of aflatoxigenic isolates appears to be blocked at the final conversion step, despite producing toxins via the standard pathway [1].
Nonaflatoxigenic Isolates (All 24 tested) Negative [1] [2] Negative [1] [2] The inability to transform these late-stage precursors is a consistent characteristic of non-producers [1]. The underlying cause is often the absence or dysfunction of key genes in the aflatoxin cluster, such as the regulatory gene aflR [3].

Experimental Protocols for Key Findings

For researchers looking to replicate or understand these studies, here are the core methodologies employed.

  • Source of Isolates: The studies used field isolates from the Aspergillus flavus group, categorized as either aflatoxigenic or nonaflatoxigenic based on prior analysis [1] [2].
  • Transformation Assay: Isolates were cultivated on a replacement medium (RM) as defined by Adye and Mateles. Filter-sterilized precursors (sterigmatocystin and O-methylsterigmatocystin) were added to the culture medium. After an incubation period, the cultures were analyzed for the presence of aflatoxins [1].
  • Detection and Analysis: The production of aflatoxins from the supplied precursors was typically detected using Thin Layer Chromatography (TLC) [1] [4]. This classic method allows for the visualization of toxin conversion.

Biosynthetic Pathway and Experimental Workflow

The following diagram maps the relationship between the discussed precursors and aflatoxins within the broader biosynthetic pathway, and situates the discussed transformation experiment within a research context.

Key Insights for Your Guide

  • Enzymatic Activity as a Diagnostic Tool: Measuring the ability to convert ST and OMST is a functional assay for the presence of active late-stage enzymes in the aflatoxin pathway. This is highly reliable for identifying truly nonaflatoxigenic isolates [1].
  • Genetic Basis for the Difference: The failure of nonaflatoxigenic isolates to transform precursors is rooted in their genetics. Modern polyphasic approaches confirm that non-producers often have disruptions, deletions, or absence of genes in the aflatoxin biosynthesis cluster, particularly the pathway regulator aflR [3].
  • Substrate Flexibility of the Pathway: Research with a blocked mutant of A. parasiticus showed that the enzyme(s) converting ST to AFB1 have relative specificity. Alkyl homologues of OMST (like O-propyl and O-ethyl) can also be converted to AFB1, indicating that methylation, while common, is not an absolute chemical requirement for the transformation [5].

References

sterigmatocystin immune reagent characterization comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Sterigmatocystin Immune Reagents

The table below summarizes the characteristics of the immune reagents identified in the search results.

Immune Reagent Type / Description Key Characteristics & Performance Data Detection Method Demonstrated

| VerA 3, VerA 4, VerA 6 [1] [2] | Monoclonal Antibodies (mAbs) | - High Affinity: VerA 3 used at 1:80,000 dilution in icELISA [1] [2].

  • Specificity: No cross-reactivity with Aflatoxins B1, B2, G1, G2, M1 [1] [2].
  • Sensitivity (LOD): 0.06 ng/g for maize, 0.08 ng/g for wheat, 0.1 ng/g for peanuts [1] [2]. | Indirect Competitive ELISA (icELISA) | | Reagents based on sterigmatocystin hemiacetal [3] | Polyclonal Antibodies (inferred) | - Sensitivity: Test system sensitivity of 0.1 ng/mL [3].
  • Basis: Developed from sterigmatocystin hemiacetal conjugated to proteins [3]. | Immunoassay (type unspecified) |

Experimental Protocols for Key Workflows

Here are the detailed methodologies for the generation and application of the most well-documented reagents (the VerA series mAbs).

Immunogen Synthesis and Hybridoma Generation [1] [2]

This workflow outlines the process of creating the monoclonal antibodies used for detection.

Start Start: STC and Glycolic Acid A Reaction in Trifluoroacetic Acid (2 hours, room temp) Start->A B Product: STC-GA Hapten A->B C Activation with NHS and DCC (4 hours, room temp) B->C D Conjugation to BSA (4 hours, dark chamber) C->D E Final Immunogen: STC-GA-BSA D->E F Mouse Immunization (4 injections over 9 weeks) E->F G Cell Fusion (Splenocytes + SP2/0 Myeloma cells) F->G H Screening in semi-solid HAT medium G->H I End: Isolation of mAb-producing Hybridomas H->I

Key Steps in Detail:

  • Hapten Synthesis: Sterigmatocystin (STG) was dissolved in acetonitrile and reacted with glycolic acid (GA) in dry trifluoroacetic acid for 2 hours at room temperature to create the STG-GA hapten [1] [2].
  • Protein Conjugation: The STG-GA hapten was activated using N-hydroxysuccinimide (NHS) and N,N-dicyclohexylcarbodiimide (DCC) in dioxane. This activated hapten was then conjugated to Bovine Serum Albumin (BSA) in 0.2 mol/L PBS (pH 8.0) to form the final immunogen (STG-GA-BSA) [1] [2].
  • Immunization & Fusion: BALB/c mice were immunized with the STG-GA-BSA conjugate over a 9-week period. Splenocytes from the selected mouse were fused with SP2/0 myeloma cells using polyethylene glycol (PEG 1450) [1] [2].
  • Hybridoma Screening: A modified two-step screening procedure using semi-solid HAT (hypoxanthine/aminopterin/thymidine) medium was employed to isolate three monoclonal antibody-producing hybridomas (VerA 3, VerA 4, VerA 6) [1] [2].
Ultra-Sensitive icELISA Protocol [1] [2]

This workflow describes the assay developed using the VerA 3 antibody.

Start Start: Coating with STG-GA-BSA (0.5 µg/mL) A Blocking Start->A B Add Sample/STC Standard + VerA 3 Antibody (1:80,000) A->B C Competitive Binding Reaction B->C D Add Secondary Antibody (Goat anti-mouse IgG–HRP) C->D E Add TMB Substrate D->E F Enzymatic Color Development E->F G Stop Reaction and Read Absorbance F->G H End: Quantify STC via standard curve G->H

Assay Optimization Details:

  • Format: A competitive ELISA was performed where the plate was coated with the STG-GA-BSA conjugate (0.5 µg/mL) [1] [2].
  • Antibody Incubation: The VerA 3 antibody was used at a high dilution of 1:80,000, indicating strong affinity. Sample extracts or STC standards were mixed with the antibody, allowing for competitive binding to the immobilized antigen [1] [2].
  • Detection & Validation: Binding was detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. The method was validated in wheat, maize, and peanut matrices, showing recoveries from 83% to 110% and excellent agreement with HPLC-MS/MS results [1] [2].

Key Insights for Researchers

  • Superior Specificity: The VerA series mAbs show no cross-reactivity with major aflatoxins, which is a critical advantage for accurately measuring sterigmatocystin in samples where these toxins might co-occur [1] [2].
  • Sensitivity vs. Legislation: The detection limits achieved by these immunoassays (e.g., 0.06 ng/g) are far below the regulatory limits that have been proposed in some countries (e.g., 5-25 µg/kg), making them fit-for-purpose for monitoring and research [1] [2] [4].
  • Comparative Data Gap: The available literature provides deep characterization of specific reagents but lacks direct, head-to-head comparisons of all available immune reagents (e.g., from different commercial suppliers) under standardized conditions.

References

sterigmatocystin versus aflatoxin biosynthesis pathways

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis Pathways and Genetic Regulation

The biosynthesis of STC and AFB1 is a highly coordinated process originating from a common polyketide pathway in Aspergillus species. STC is a direct precursor to AFB1, and their biosynthetic genes are clustered together in the fungal genome [1] [2].

Key Gene Clusters and Pathway Intermediates

The table below outlines the key genes and their functions in the AFB1/STC biosynthetic cluster, which comprises over 30 genes [1].

Gene Name (Current/Old) Gene Function / Enzyme Encoded Primary Role in Pathway
aflC / pksA Polyketide synthase (PKS) Catalyzes the first committed step; forms the polyketide backbone from acetyl-CoA and malonyl-CoA [1]
aflD / nor-1 Norsolorinic acid ketoreductase Converts norsolorinic acid (NOR) to averantin (AVN) [1]
aflM / ver-1 Versicolorin B synthase Involved in the conversion of versicolorin A to 6-demethylsterigmatocystin (DMST) [3] [1]
aflO / omtB O-methyltransferase B Methylates DMST to form sterigmatocystin (STC) [2]
aflP / omtA O-methyltransferase A Methylates STC to form O-methylsterigmatocystin (OMST), a key step toward AFB1 [2]
aflQ / ordA Cytochrome P450 monooxygenase Catalyzes the final oxidative steps to convert OMST to AFB1/AFG1 [2]
aflR Pathway-specific transcription factor Master regulator; binds to the promoter of pathway genes and activates their transcription [1] [2]
aflS Regulatory co-activator Works with AflR to fine-tune the expression levels of the biosynthetic genes [1]

Simplified Biosynthesis Pathway Diagram The following chart maps the major intermediates in this shared biosynthetic pathway.

Start Acetyl-CoA + Malonyl-CoA NOR Norsolorinic Acid (NOR) Start->NOR aflA, aflB, aflC AVN Averantin (AVN) NOR->AVN aflD VERB Versicolorin B (VERB) AVN->VERB VERA Versicolorin A (VERA) VERB->VERA DMST 6-Demethylsterigmatocystin (DMST) VERA->DMST aflM, aflX, aflY, aflN STC Sterigmatocystin (STC) DMST->STC aflO (omtB) OMST O-Methylsterigmatocystin (OMST) STC->OMST aflP (omtA) AFB1 Aflatoxin B1 (AFB1) OMST->AFB1 aflQ (ordA)

This diagram shows that STC is the penultimate stable metabolite before the final branching point leading to AFB1 and other aflatoxins [3] [2]. The pathway is positively regulated by the products of the aflR and aflS genes [1] [2].

Comparative Toxicity and Mutagenicity

While structurally similar, AFB1 and STC exhibit distinct toxicological profiles, largely due to differences in their metabolic activation and interaction with cellular components [4].

Summary of Toxicity Profiles

Parameter Aflatoxin B1 (AFB1) Sterigmatocystin (STC)
Structural Features Coumarin-cyclopentenone core [4] Xanthone core [4]
Metabolic Activation Activated by CYP450 enzymes (e.g., CYP1A2, CYP3A4) to exo-AFB1-8,9-epoxide [4] Activated to STC-1,2-epoxide; can also form catechol metabolites [4] [5]
Primary DNA Adduct 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Gua) [4] 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin (ST-N7-Gua) [4]
Dominant Mutation Type GC→TA transversions, with strong hotspots (e.g., 5'-CGC-3') [4] GC→TA transversions, but more uniformly distributed, resembling oxidative stress [4]
Carcinogenicity Group 1 (IARC): Carcinogenic to humans [5] Group 2B (IARC): Possibly carcinogenic to humans [5] [6]
Relative Potency Considered the more potent carcinogen and mutagen; used as a reference [4] [6] [7] Often cited as ~1/10 the carcinogenic potency of AFB1 in some models, though some studies contest this [4] [8] [6]
In Vitro Cytotoxicity (with S9 activation) Near-complete growth inhibition at 1 µM in MEFs [4] Significant toxicity, but less pronounced than AFB1 at 1 µM in MEFs [4]
In Vitro Mutagenicity (with S9 activation) Strong, dose-dependent increase in mutation frequency [4] Modest increase, with no clear dose-dependence in MEFs [4]

Contrasting Findings from Alternative Models Recent studies using different experimental models have yielded results that challenge the traditional view of STC's relative potency.

  • SOS-Chromotest (E. coli): One study found that after metabolic activation, STC and AFB1 exerted the same level of genotoxicity [8] [5].
  • Zebrafish Embryo Microinjection: In this model, metabolically activated STC caused higher mortality and more DNA double-strand breaks than an equivalent dose of activated AFB1 [8] [5]. This highlights that toxicity can be model-dependent and suggests the need for complex biomonitoring systems.

Detailed Experimental Protocols

For reproducibility, here are the methodologies from key studies cited in this guide.

1. Protocol: Mutagenicity and Cytotoxicity Assay in Mouse Embryo Fibroblasts (MEFs) [4]

  • Cell Line: gptΔ C57BL/6J mouse embryo fibroblasts (MEFs).
  • Metabolic Activation System: Co-incubation with a liver S9 fraction from rats induced with Aroclor 1254, supplemented with NADPH.
  • Treatment:
    • Toxins: AFB1 and STC were dissolved in DMSO.
    • Concentrations Tested: AFB1 (0.1, 0.3, 0.5 µM); STC (0.05, 0.1, 0.2 µM).
    • Cells were exposed to the toxins in the presence of the S9 mix for a defined period.
  • Cytotoxicity Measurement: Cell viability was assessed post-exposure, often using methods like MTT or ATP-based assays.
  • Mutagenicity Analysis: Mutation frequency was determined by counting resistant colonies after selection with 6-thioguanine. Genomic DNA was also extracted for high-resolution duplex sequencing to analyze mutational spectra.

2. Protocol: SOS-Chromotest for Genotoxicity [8] [5]

  • Test Organism: Escherichia coli PQ37.
  • Metabolic Activation: Rat liver S9 homogenate mix.
  • Procedure:
    • Bacteria were exposed to activated and non-activated forms of STC and AFB1.
    • The induction of the SOS repair system, a response to DNA damage, was measured quantitatively.
    • The result is based on the measurement of β-galactosidase activity, which is induced as part of the SOS response.

3. Protocol: Zebrafish Embryo Microinjection Teratogenicity Assay [8] [5]

  • Model: Wild-type zebrafish (Danio rerio) embryos.
  • Microinjection:
    • Activated and non-activated toxins were directly microinjected into the yolk of zebrafish embryos at an early developmental stage (e.g., 1-4 cell stage).
    • This method ensures precise delivery of the toxin, bypassing potential absorption barriers.
  • Endpoint Assessment:
    • Mortality: Embryo death was recorded over a set period (e.g., 96 hours post-fertilization).
    • Teratogenicity: Morphological abnormalities (e.g., malformations of the head, eyes, tail, or heart) were scored.
    • Genotoxicity: DNA strand breaks were assessed using techniques like the comet assay or immunofluorescence staining for γ-H2AX.

Research Implications and Future Directions

The distinct mutational signatures of AFB1 and STC suggest their DNA damage mechanisms differ beyond the initial adduct formation [4]. These unique mutational spectra could serve as biomarkers to identify the causative toxin in cases of exposure [4].

Future research should focus on:

  • Elucidating the precise reasons for the differing mutagenic hotspots of AFB1 and STC.
  • Validating the findings from alternative models (like the zebrafish embryo) in higher organisms.
  • Understanding the role of non-epoxide metabolites (like STC-catechol) in its overall toxicity [5].

References

sterigmatocystin analytical method cross-validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Sterigmatocystin

The table below compares the core principles, key performance metrics, and typical applications of common analytical techniques for sterigmatocystin.

Method Core Principle Key Performance Metrics (LOD/LOQ) Recovery (%) Primary Applications & Notes
LC-MS/MS [1] [2] [3] Liquid chromatography separation with tandem mass spectrometry detection LOD: 0.01-0.07 µg/kg (in rice wine) [2]; LOQ: 0.05 µg/kg (in foods) [1], 1.0 ng/kg (in cheese) [3] 73-119 [2], 86-102 [1] Considered a confirmatory and reference method; ideal for simultaneous analysis of multiple mycotoxins [4].
Immunoaffinity Cleanup with LC-FD/UV [2] [3] Sample cleanup via antibody-based columns followed by liquid chromatography with fluorescence or UV detection LOQ: <1.5 µg/kg (recommended by EFSA) [2] 81-95 [2] A common strategy for complex matrices; FLD is typical for aflatoxins, UV for STC [3].
ELISA [5] Enzyme-linked immunosorbent assay using monoclonal antibodies Screening Target Concentration (STC): 1.5 µg/kg; Cutoff: 1.2-1.3 µg/kg (in grains) [5] Validated by correlation with LC-MS/MS [5] High-throughput screening tool; rapid and simple, but may require confirmation by LC-MS/MS [5].

Detailed Experimental Protocols

Here are the detailed workflows for two commonly used and validated methods.

Protocol 1: LC-MS/MS with Immunoaffinity Cleanup

This method, validated for cheese analysis, involves a specific cleanup step to isolate the analyte from a complex matrix [3].

  • Extraction: Homogenize a 5 g sample with 20 mL of an acetonitrile/water mixture.
  • Fat/Protein Removal: Introduce a freezing step (-18°C for 3 hours) to precipitate and separate fats and proteins, significantly improving recovery rates for STC [3].
  • Cleanup: Pass the extract through an appropriate Immunoaffinity Column (IAC). The antibodies in the column bind specifically to STC.
  • Washing & Elution: Wash the column to remove impurities. Elute the captured STC using a suitable solvent like methanol.
  • Concentration & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute it in a mobile phase compatible with the LC system.
  • LC-MS/MS Analysis:
    • Chromatography: Use a reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 μm). The mobile phase is often a gradient of water and acetonitrile, both modified with 0.1% formic acid and 2 mM ammonium formate [2].
    • Detection: Use tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity [3].
Protocol 2: ELISA for Screening

This protocol describes a competitive ELISA developed for the high-throughput screening of grains [5].

  • Sample Preparation: Grind the sample and extract STC using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves extraction with an organic solvent and a partitioning salt step [5].
  • Assay Procedure:
    • Add the extracted sample and a fixed amount of STG-specific monoclonal antibody to a microplate well coated with a STC-protein conjugate.
    • Incubate. Free STC in the sample and the immobilized STC compete for binding to the antibody.
    • Wash the plate to remove unbound components.
    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
    • Add a substrate solution. The enzyme converts the substrate to a colored product.
  • Measurement & Quantification: Measure the color intensity. The signal intensity is inversely proportional to the concentration of STC in the sample. Concentrations are determined by comparing results to a standard curve [5].

Workflow Comparison: LC-MS/MS vs. ELISA

This diagram illustrates the more complex, multi-step workflow of the reference LC-MS/MS method compared to the streamlined ELISA procedure.

cluster_lcmsms LC-MS/MS with IAC (Confirmatory) cluster_elisa ELISA (Screening) Start Sample (Food Matrix) LC1 Extraction Start->LC1 E1 QuEChERS Extraction Start->E1 LC2 Freezing Step (Fat/Protein Removal) LC1->LC2 LC3 Immunoaffinity Cleanup (IAC) LC2->LC3 LC4 Concentration & Reconstitution LC3->LC4 LC5 LC-MS/MS Analysis LC4->LC5 LC_End Quantitative Result LC5->LC_End E2 Competitive ELISA Assay E1->E2 E3 Colorimetric Detection E2->E3 E_End Semi-Quantitative Result E3->E_End

Key Insights for Method Selection

  • Use ELISA for efficient screening due to its high throughput and simplicity, making it ideal for analyzing large numbers of samples when precise quantification is not critical [5]
  • Rely on LC-MS/MS for confirmation and precise quantification, especially for complex matrices like cheese, where its high sensitivity and specificity are crucial [3]
  • Prioritize LC-MS/MS for multi-mycotoxin analysis to efficiently detect and measure sterigmatocystin alongside other mycotoxins such as aflatoxins in a single run [4]

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Pale-yellow crystals

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

324.06338810 Da

Monoisotopic Mass

324.06338810 Da

Heavy Atom Count

24

LogP

log Kow = 3.81 (est)

Appearance

Solid powder

Melting Point

246 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5F95211S5Z

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.73X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

10048-13-2

Absorption Distribution and Excretion

In rats given a single ip injection of 6.4 mg/animal (14)C-sterigmatocystin in DMSO, 5.6% of the activity was found in the urine, 67% in the feces and GI tract and 11% in the liver after 12 hours. These levels declined slightly after 24 hr. In fasted or non-fasted rats given 1.4 mg/animal (3)H-sterigmatocystin orally, the highest activity after 16 hr was found in the feces and GI tract; lesser amounts were found in the urine, blood, expired air, liver and kidneys.

Metabolism Metabolites

The major urinary metabolite is identified as sterigmatocystin-beta-d-glucuronide. Another metabolite is 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin. (A2889, A2890)

Wikipedia

Sterigmatocystin

Use Classification

Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes

General Manufacturing Information

It has been produced in the lab from cultures of Aspergillus versicolor (vuillemin) tiraboshi, from Aspergillus nidulans (eidam) wint ... of 16 cultures of Aspergillus versicolor found on country-cured hams, 10 were found to be capable of producing sterigmatocystin in culture on three types of lab media. ... sterigmatocystin was also identified in salami inoculated with two strains of Aspergillus versicolor; 1-2 mg/kg were found on the casing and 0.1 mg/kg in the interior.
It is produced by ... Penicillium luteum ...
Sterigmatocystin ... is elaborated by ... Aspergillus rugulosus ...
... Sterigmatocystin ... /is/ a xanthone derivative. ...With a bisdihydrofuran ring system in the molecule.
Biochemically sterigmatocystin ... /is a/ biosynthetic precursor to the aflatoxins ... sterigmatocystin and aflatoxin induce similar but not identical toxicological effects.

Analytic Laboratory Methods

...ASSAY /DESCRIBED/ FOR THE QUANTITATIVE DETERMINATION OF AS LITTLE AS 0.0025 UG STERIGMATOCYSTIN IN GRAIN AND OIL SEEDS USING THIN-LAYER CHROMATOGRAPHY (TLC)... A TLC METHOD IN WHICH ALUMINUM CHLORIDE IS SPRAYED ONTO THE DEVELOPED PLATE HAS DETECTED 30 UG/KG...IN SPIKED WHEAT OR OTHER GRAIN SAMPLES. A TLC METHOD HAS ALSO BEEN DEVELOPED FOR SCREENING FUNGAL EXTRACTS AND FOR THE ANALYSIS OF GROUNDNUTS FOR THREE MYCOTOXINS INCL STERIGMATOCYSTIN...WITH A LIMIT OF DETECTION OF 0.01 UG.
AN ANALYTICAL METHOD BY HIGH PERFORMANCE THIN-LAYER CHROMATOGRAPHY IS DESCRIBED FOR THE SIMULTANEOUS DETERMINATION OF 13 MYCOTOXINS (FOOD CONTAMINANTS & SUSPECTED CARCINOGENS) INCL STERIGMATOCYSTIN. BY USING IN SITU SCANNING OF THE HPTLC PLATE, DETECTION LIMITS IN THE LOW NANOGRAM RANGE WERE OBTAINED BY UV-VISIBLE ABSORPTION (REFLECTANCE MODE) AND IN THE LOW PICOGRAM RANGE BY FLUORESCENCE WITH A RELATIVE STANDARD DEVIATION OF 0.7-2.2% IN THE NANOGRAM RANGE.
... TOXIC STERIGMATOCYSTIN AND DIHYDROSTERIGMATOCYSTIN WERE DETERMINED IN CONTAMINATED FOOD BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. THE DETECTION LIMIT WAS APPROXIMATELY 10 NG.
Method: AOAC 973.38; Procedure: thin layer chromatographic method; Analyte: sterigmatocystin; Matrix: barley and wheat; Detection Limit: not provided.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 08-15-2023
1: Díaz Nieto CH, Granero AM, Zon MA, Fernández H. Sterigmatocystin: A mycotoxin to be seriously considered. Food Chem Toxicol. 2018 May 26;118:460-470. doi: 10.1016/j.fct.2018.05.057. [Epub ahead of print] Review. PubMed PMID: 29842907.
2: Gruber-Dorninger C, Novak B, Nagl V, Berthiller F. Emerging Mycotoxins: Beyond Traditionally Determined Food Contaminants. J Agric Food Chem. 2017 Aug 23;65(33):7052-7070. doi: 10.1021/acs.jafc.6b03413. Epub 2016 Sep 16. Review. PubMed PMID: 27599910.
3: Calvo AM, Cary JW. Association of fungal secondary metabolism and sclerotial biology. Front Microbiol. 2015 Feb 16;6:62. doi: 10.3389/fmicb.2015.00062. eCollection 2015. Review. PubMed PMID: 25762985; PubMed Central PMCID: PMC4329819.
4: Alkhayyat F, Yu JH. Upstream regulation of mycotoxin biosynthesis. Adv Appl Microbiol. 2014;86:251-78. doi: 10.1016/B978-0-12-800262-9.00005-6. Review. PubMed PMID: 24377857.
5: Levin RE. PCR detection of aflatoxin producing fungi and its limitations. Int J Food Microbiol. 2012 May 1;156(1):1-6. doi: 10.1016/j.ijfoodmicro.2012.03.001. Epub 2012 Mar 7. Review. PubMed PMID: 22445201.
6: Schwelm A, Bradshaw RE. Genetics of dothistromin biosynthesis of Dothistroma septosporum: an update. Toxins (Basel). 2010 Nov;2(11):2680-98. doi: 10.3390/toxins2112680. Epub 2010 Nov 5. Review. PubMed PMID: 22069571; PubMed Central PMCID: PMC3153176.
7: Versilovskis A, De Saeger S. Sterigmatocystin: occurrence in foodstuffs and analytical methods--an overview. Mol Nutr Food Res. 2010 Jan;54(1):136-47. doi: 10.1002/mnfr.200900345. Review. PubMed PMID: 19998385.
8: Zhang XH, Xue LY. [Carcinogenicity and biological effectiveness of sterigmatocystin]. Zhonghua Bing Li Xue Za Zhi. 2009 Feb;38(2):136-8. Review. Chinese. PubMed PMID: 19573367.
9: Paterson RR, Lima N. Mutagens manufactured in fungal culture may affect DNA/RNA of producing fungi. J Appl Microbiol. 2009 Apr;106(4):1070-80. doi: 10.1111/j.1365-2672.2008.04024.x. Review. PubMed PMID: 19291250.
10: Georgianna DR, Payne GA. Genetic regulation of aflatoxin biosynthesis: from gene to genome. Fungal Genet Biol. 2009 Feb;46(2):113-25. doi: 10.1016/j.fgb.2008.10.011. Epub 2008 Nov 5. Review. PubMed PMID: 19010433.
11: Tanaka K, Sago Y, Zheng Y, Nakagawa H, Kushiro M. Mycotoxins in rice. Int J Food Microbiol. 2007 Oct 20;119(1-2):59-66. Epub 2007 Aug 9. Review. PubMed PMID: 17913273.
12: van Egmond HP, Schothorst RC, Jonker MA. Regulations relating to mycotoxins in food: perspectives in a global and European context. Anal Bioanal Chem. 2007 Sep;389(1):147-57. Epub 2007 May 17. Review. PubMed PMID: 17508207.
13: Karlgren M, Ingelman-Sundberg M. Tumour-specific expression of CYP2W1: its potential as a drug target in cancer therapy. Expert Opin Ther Targets. 2007 Jan;11(1):61-7. Review. PubMed PMID: 17150034.
14: Bradshaw RE, Zhang S. Biosynthesis of dothistromin. Mycopathologia. 2006 Sep;162(3):201-13. Review. PubMed PMID: 16944287.
15: Cary JW, Ehrlich KC. Aflatoxigenicity in Aspergillus: molecular genetics, phylogenetic relationships and evolutionary implications. Mycopathologia. 2006 Sep;162(3):167-77. Review. PubMed PMID: 16944284.
16: Yu JH. Heterotrimeric G protein signaling and RGSs in Aspergillus nidulans. J Microbiol. 2006 Apr;44(2):145-54. Review. PubMed PMID: 16728950.
17: Kamei K, Watanabe A. Aspergillus mycotoxins and their effect on the host. Med Mycol. 2005 May;43 Suppl 1:S95-9. Review. PubMed PMID: 16110799.
18: Yu JH, Keller N. Regulation of secondary metabolism in filamentous fungi. Annu Rev Phytopathol. 2005;43:437-58. Review. PubMed PMID: 16078891.
19: Misumi J. [The mechanisms of gastric cancer development produced by the combination of Helicobacter pylori with Sterigmatocystin, a mycotoxin]. Nihon Rinsho. 2004 Jul;62(7):1377-86. Review. Japanese. PubMed PMID: 15283159.
20: Yabe K, Nakajima H. Enzyme reactions and genes in aflatoxin biosynthesis. Appl Microbiol Biotechnol. 2004 Jun;64(6):745-55. Epub 2004 Mar 12. Review. PubMed PMID: 15022028.

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